4-Iodo-2,6-dimethylaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-iodo-2,6-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJAHWCOSKIEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721594 | |
| Record name | 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138385-59-8 | |
| Record name | 4-Iodo-2,6-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide to the Synthesis of 4-Iodo-2,6-dimethylaniline Hydrochloride
4-Iodo-2,6-dimethylaniline, and its more stable hydrochloride salt, is a pivotal chemical intermediate in the fields of organic synthesis and pharmaceutical development.[1][2] Its structure, featuring a reactive iodine atom and a nucleophilic amino group on a sterically hindered benzene ring, makes it a versatile building block for constructing complex molecular architectures.[1] The primary significance of this compound lies in its role as a key precursor in the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1.[3][4]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis of this compound. It moves beyond a simple recitation of steps to explore the underlying reaction mechanisms, the rationale for procedural choices, critical safety considerations, and a detailed, field-proven experimental protocol.
Synthetic Strategy & Mechanistic Insights: The Iodination of an Activated Aromatic System
The synthesis of 4-iodo-2,6-dimethylaniline is achieved through an electrophilic aromatic substitution (SEAr) reaction. This class of reaction is fundamental to aromatic chemistry, and its success hinges on the electronic properties of the starting material, 2,6-dimethylaniline.
The Role of Activating Groups
The amino group (-NH₂) is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.[5] This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making it highly nucleophilic and susceptible to attack by an electrophile.[5][6] The two methyl groups (-CH₃) are also weakly activating and further enhance the electron density of the ring.
The combined electronic effects of the amino and methyl groups strongly favor substitution at the para position (C4), which is sterically unhindered and electronically enriched. The ortho positions relative to the powerful amino director are blocked by the methyl groups, thus leading to excellent regioselectivity for the desired 4-iodo product.
Choice of Iodinating Agent: A Balance of Reactivity and Safety
While various reagents can achieve iodination, the choice involves a critical balance between reactivity and safety.
-
Iodine Monochloride (ICl): This is a highly effective but hazardous fuming liquid that is often used in iodination protocols.[7] Its use requires stringent safety precautions due to its corrosive and toxic nature.[8][9][10][11][12]
-
Molecular Iodine (I₂): Iodine itself is the least reactive halogen in aromatic substitutions.[13] However, for a highly activated substrate like 2,6-dimethylaniline, it is sufficiently reactive to proceed efficiently.[7][14] Protocols utilizing molecular iodine are simpler, less hazardous, and more scalable, making it the preferred reagent for this synthesis.[7]
The reaction proceeds via the generation of an electrophilic iodine species that is attacked by the electron-rich aniline ring, as illustrated in the mechanism below.
Caption: Mechanism of electrophilic iodination on 2,6-dimethylaniline.
Detailed Experimental Protocol
This protocol details a scalable and reliable method for synthesizing 4-iodo-2,6-dimethylaniline, followed by its conversion to the hydrochloride salt. The initial procedure is adapted from highly successful methods using molecular iodine.[7][14][15]
Part A: Synthesis of 4-Iodo-2,6-dimethylaniline (Free Base)
Materials & Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mol) | Notes |
| 2,6-Dimethylaniline | 121.18 | 50.0 g | 0.413 | Limiting Reagent |
| Iodine (I₂) | 253.81 | 157.3 g | 0.620 | Use in a fume hood.[14] |
| 1,4-Dioxane | 88.11 | 400 mL | - | Solvent |
| Pyridine | 79.10 | 40 mL | - | Base/Catalyst |
| Sat. Sodium Thiosulfate (Na₂S₂O₃) | - | As needed | - | To quench excess iodine.[14][15] |
| Methylene Chloride (DCM) | 84.93 | ~300 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying Agent |
Equipment
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer and a dropping funnel. Add 2,6-dimethylaniline (50.0 g), 1,4-dioxane (400 mL), and pyridine (40 mL) to the flask.[15]
-
Cooling: Cool the resulting solution to 0°C using an ice bath.
-
Iodine Addition: Slowly add solid molecular iodine (157.3 g) portion-wise to the stirred solution at 0°C. Maintain the temperature below 5°C during the addition.[15]
-
Reaction: Stir the reaction mixture vigorously at 0°C for 1 hour. After this period, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.[7][15]
-
Quenching: Carefully add a saturated aqueous solution of sodium thiosulfate to the flask. Continue adding the thiosulfate solution until the characteristic dark color of iodine disappears, indicating that all excess iodine has been quenched.[14][15]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice with methylene chloride (~150 mL per extraction).[15]
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-iodo-2,6-dimethylaniline as an oil or solid.[15] The crude product is often of high purity and can be used directly in the next step.[7]
Part B: Conversion to this compound
Materials & Reagents
| Reagent/Material | Notes |
| Crude 4-Iodo-2,6-dimethylaniline | From Part A |
| Diethyl Ether or Ethyl Acetate | Anhydrous |
| Hydrochloric Acid (HCl) | 2M solution in diethyl ether, or concentrated aqueous HCl |
Procedure
-
Dissolution: Dissolve the crude 4-iodo-2,6-dimethylaniline in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether to the dissolved free base. Alternatively, a stoichiometric amount of concentrated aqueous HCl can be used, though this may require more rigorous drying later.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.[16] Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain pure this compound. Store in a dark place under an inert atmosphere.[17]
Overall Synthesis Workflow
The entire process from starting materials to the final, stable hydrochloride salt is summarized in the workflow diagram below.
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An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-2,6-dimethylaniline Hydrochloride
Introduction
4-Iodo-2,6-dimethylaniline and its hydrochloride salt are pivotal intermediates in modern synthetic chemistry, particularly within the pharmaceutical industry. The strategic placement of the iodo-group on the sterically hindered 2,6-dimethylaniline scaffold provides a versatile handle for a variety of cross-coupling reactions, while the aniline moiety serves as a crucial nucleophile. This guide offers a comprehensive exploration of the core physicochemical properties of 4-Iodo-2,6-dimethylaniline hydrochloride, providing researchers, scientists, and drug development professionals with the essential data and methodologies for its effective utilization. A significant application of this compound is as a key building block in the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1.[1][2][3]
Chemical Identity and Structure
The structural integrity of a molecule is the foundation of its chemical behavior. This compound is the salt formed from the reaction of the free base, 4-Iodo-2,6-dimethylaniline, with hydrochloric acid. This conversion is a standard practice in pharmaceutical development to enhance the stability and aqueous solubility of basic compounds.
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Iodo-2,6-dimethylaniline and its hydrochloride salt. It is important to note that while experimental data for the free base is available, some properties of the hydrochloride salt are estimated based on closely related compounds due to a lack of publicly available experimental data.
| Property | 4-Iodo-2,6-dimethylaniline | 4-Iodo-2,6-dimethylaniline HCl |
| CAS Number | 4102-53-8[4] | 138385-59-8[5] |
| Molecular Formula | C₈H₁₀IN[4] | C₈H₁₁ClIN[5] |
| Molecular Weight | 247.08 g/mol [4] | 283.54 g/mol [5] |
| Appearance | White to off-white or brown solid[4][6] | Solid (Appearance not specified) |
| Melting Point | 52-53 °C[7] | No experimental data found. Estimated to be >200 °C with decomposition, based on 2,6-dimethylaniline HCl (206-208 °C dec.) |
| Boiling Point | 290.6 ± 28.0 °C at 760 mmHg[7] | Decomposes upon heating |
| Solubility | Sparingly soluble in water[4] | Expected to have higher aqueous solubility than the free base. No quantitative data found. |
| pKa (of the conjugate acid) | 3.51 (Predicted)[6] | 3.51 (Predicted)[6] |
Synthesis and Preparation
Synthesis of 4-Iodo-2,6-dimethylaniline (Free Base)
The synthesis of 4-Iodo-2,6-dimethylaniline is typically achieved through the electrophilic iodination of 2,6-dimethylaniline. The steric hindrance from the two methyl groups at the ortho positions directs the incoming electrophile to the para position.
Diagram 2: Synthesis of 4-Iodo-2,6-dimethylaniline
Caption: Synthetic route to 4-Iodo-2,6-dimethylaniline.
Experimental Protocol:
A detailed protocol for the synthesis of 4-iodo-2,6-dimethyl benzenamine has been described.[2] In this procedure, 2,6-dimethyl aniline is dissolved in a mixture of 1,4-dioxane and pyridine.[2] The solution is cooled, and iodine is added slowly.[2] After stirring, the reaction is quenched with a saturated solution of sodium thiosulfate.[2] The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the final product.[2]
Preparation of this compound
The hydrochloride salt is prepared by treating a solution of the free base with hydrochloric acid.
Experimental Protocol:
-
Dissolve 4-Iodo-2,6-dimethylaniline free base in a suitable organic solvent (e.g., diethyl ether, isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) dropwise with stirring.
-
A precipitate of this compound will form.
-
Continue stirring in the ice bath for a specified time to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 4-Iodo-2,6-dimethylaniline were not found, the expected chemical shifts can be predicted based on the analysis of related compounds.
-
¹H NMR: The spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the six equivalent methyl protons, and a broad singlet for the amine protons. The chemical shifts will be influenced by the iodo- and amino- substituents. For comparison, the ¹H NMR spectrum of the related compound 4-iodo-N-methylaniline shows aromatic protons as doublets at δ 7.44 and 6.39 ppm.[8] The parent compound, 2,6-dimethylaniline, shows aromatic protons in the range of δ 6.62-6.97 ppm and methyl protons at δ 2.155 ppm.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the iodine atom being significantly shifted upfield due to the heavy atom effect. The methyl carbons will appear as a single peak. For comparison, the ¹³C NMR spectrum of 4-iodo-N-methylaniline shows aromatic carbons at δ 148.92, 137.76, 129.30, and 114.74 ppm.[8]
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic peaks corresponding to its functional groups. Expected absorptions include N-H stretching vibrations from the anilinium group, C-H stretching from the aromatic ring and methyl groups, C=C stretching from the aromatic ring, and C-N and C-I stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum of 4-Iodo-2,6-dimethylaniline would show a prominent molecular ion peak (M⁺) at m/z 247. The fragmentation pattern would likely involve the loss of iodine and methyl groups. For the hydrochloride salt, analysis would typically be performed on the free base. A mass spectrum for the related compound 4-iodo-N,N-dimethylaniline has been reported.[9][10]
Experimental Protocols for Physicochemical Characterization
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. For hydrochloride salts, melting can be accompanied by decomposition.
Diagram 3: Melting Point Determination Workflow
Caption: Workflow for melting point determination.
Detailed Protocol (based on USP <741>): [11]
-
Sample Preparation: Finely powder the dry sample of 4-Iodo-2,6-dimethylaniline HCl. Pack the sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating: Rapidly heat the block to a temperature approximately 10-20°C below the expected melting point.
-
Equilibration and Measurement: Begin heating at a slow, controlled rate (e.g., 1-2°C per minute).
-
Observation: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the clear point). Report this range as the melting point. For compounds that decompose, the temperature at which decomposition begins should be noted.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]
Detailed Protocol (based on USP <1236>): [12]
-
Preparation: Add an excess amount of 4-Iodo-2,6-dimethylaniline HCl to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO, DMF) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the solid by centrifugation and/or filtration, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Reporting: Express the solubility in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[13][14][15][16][17]
Diagram 4: Potentiometric Titration Setup
Caption: Setup for pKa determination by potentiometric titration.
Detailed Protocol:
-
Solution Preparation: Prepare a solution of 4-Iodo-2,6-dimethylaniline HCl of known concentration in water or a suitable co-solvent system.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
pH Measurement: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve, where the equivalence point is the maximum, and the half-equivalence point is halfway to this maximum.
Safety and Handling
4-Iodo-2,6-dimethylaniline is classified as an irritant.[4] It may cause skin and eye irritation, and it is important to handle the compound with caution.[4] Ingestion and inhalation should be avoided.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a fume hood is recommended.
Conclusion
This compound is a valuable synthetic intermediate with well-defined, albeit not fully experimentally documented, physicochemical properties. This guide provides a consolidated resource for its key characteristics and outlines robust methodologies for their experimental determination. A thorough understanding of these properties is essential for the successful application of this compound in pharmaceutical research and development, particularly in the synthesis of vital medicines like Rilpivirine.
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A Comprehensive Technical Guide to 4-Iodo-2,6-dimethylaniline hydrochloride: A Key Building Block in Modern Pharmaceutical Synthesis
As a Senior Application Scientist, my experience has shown that a deep understanding of key chemical intermediates is fundamental to successful drug development. This guide provides an in-depth look at 4-Iodo-2,6-dimethylaniline hydrochloride (CAS Number: 138385-59-8), a critical building block in contemporary pharmaceutical synthesis. We will explore its properties, synthesis, and primary applications, with a focus on its pivotal role in the production of the antiretroviral drug, Rilpivirine.
Physicochemical Characteristics and Structural Elucidation
This compound is the hydrochloride salt of 4-Iodo-2,6-dimethylaniline. The salt form is often preferred in research and manufacturing settings due to its enhanced stability and handling properties.[1] The core structure consists of a benzene ring substituted with an amino group, two methyl groups, and an iodine atom.
| Property | Value | Source |
| CAS Number | 138385-59-8 | [1][2] |
| Molecular Formula | C₈H₁₁ClIN | [3][4] |
| Molecular Weight | 283.54 g/mol | [1][2][3] |
| IUPAC Name | 4-iodo-2,6-dimethylaniline;hydrochloride | [1][3] |
| InChI Key | XBJAHWCOSKIEGP-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white crystalline solid | [5] |
| Storage | Store at room temperature, protected from light | [6][7] |
The parent compound, 4-Iodo-2,6-dimethylaniline (CAS: 4102-53-8), has a melting point of 52-53°C and a density of approximately 1.7 g/cm³.[5][8]
Synthesis and Mechanistic Insights: Electrophilic Aromatic Substitution
The synthesis of 4-Iodo-2,6-dimethylaniline is a classic example of an electrophilic aromatic substitution reaction. The starting material, 2,6-dimethylaniline, possesses an electron-rich aromatic ring due to the activating effect of the amino group, making it susceptible to electrophilic attack.
The iodination reaction is highly regioselective. The two methyl groups at the ortho positions to the amino group provide significant steric hindrance, directing the incoming electrophile (iodine) to the para position.[1] This results in the preferential formation of the 4-iodo isomer. A common and scalable method for this transformation involves the use of molecular iodine.[1]
Experimental Protocol: Synthesis of 4-Iodo-2,6-dimethylaniline
This protocol is based on established laboratory procedures for the iodination of 2,6-dimethylaniline.[9]
Materials:
-
2,6-dimethylaniline (50 g)
-
Iodine (157.3 g)
-
1,4-Dioxane (400 ml)
-
Pyridine (40 ml)
-
Saturated sodium thiosulfate solution
-
Methylene chloride
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-dimethylaniline (50 g) in 1,4-dioxane (400 ml) and pyridine (40 ml).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add iodine (157.3 g) to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring for an additional hour.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-iodo-2,6-dimethyl benzenamine.[9]
Pivotal Role in Antiviral Drug Synthesis: The Case of Rilpivirine
The primary application of this compound is as a crucial intermediate in the synthesis of Rilpivirine.[1][5] Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1]
The carbon-iodine bond in 4-Iodo-2,6-dimethylaniline is well-suited for forming new carbon-carbon bonds through transition metal-catalyzed coupling reactions.[1] The Heck reaction, in particular, has been successfully employed to couple 4-Iodo-2,6-dimethylaniline with acrylonitrile. This reaction forms 3-(4-amino-3,5-dimethylphenyl)acrylonitrile, a key precursor to the Rilpivirine core structure.[1] Industrial-scale syntheses have been optimized using a heterogeneous palladium on carbon (Pd/C) catalyst, which is advantageous as it does not require additional ligands.[1][10]
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An In-Depth Technical Guide to the Molecular Structure of 4-Iodo-2,6-dimethylaniline Hydrochloride
Foreword: Unveiling a Key Pharmaceutical Building Block
To the dedicated researchers, scientists, and drug development professionals, this guide offers a comprehensive exploration of the molecular structure of 4-Iodo-2,6-dimethylaniline hydrochloride. This compound, while seemingly a niche chemical entity, holds significant importance as a critical intermediate in the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1.[1] A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for optimizing synthetic routes, ensuring purity, and ultimately, developing more efficient and accessible antiviral therapies.[1] This document moves beyond a simple recitation of facts, providing instead a cohesive narrative grounded in the principles of analytical chemistry and driven by the practical needs of the pharmaceutical industry.
Foundational Chemistry and Physicochemical Properties
This compound is the salt form of the parent aromatic amine, 4-Iodo-2,6-dimethylaniline. The hydrochloride form enhances the compound's stability and handling characteristics, making it more suitable for laboratory and industrial applications.[1]
| Property | Value | Source |
| IUPAC Name | 4-iodo-2,6-dimethylaniline;hydrochloride | [2][3] |
| CAS Number | 138385-59-8 | [4][5] |
| Molecular Formula | C₈H₁₁ClIN | [2][3] |
| Molecular Weight | 283.54 g/mol | [2][3] |
| Appearance | Solid | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
The parent compound, 4-Iodo-2,6-dimethylaniline, is a crystalline solid with a melting point of 52-53°C.[4]
Synthesis and Purification: A Practical Approach
The synthesis of 4-Iodo-2,6-dimethylaniline is typically achieved through the direct iodination of 2,6-dimethylaniline. The subsequent conversion to its hydrochloride salt is a standard acid-base reaction.
Synthesis of 4-Iodo-2,6-dimethylaniline
A common and effective method for the synthesis of 4-Iodo-2,6-dimethylaniline involves the electrophilic substitution of iodine on the aromatic ring of 2,6-dimethylaniline.
Experimental Protocol:
-
Dissolution: In a suitable reaction vessel, dissolve 2,6-dimethylaniline (1.0 equivalent) in a solvent system of 1,4-dioxane and pyridine.
-
Iodination: Cool the solution to 0°C and slowly add a solution of iodine (I₂) in 1,4-dioxane. The pyridine acts as a base to neutralize the hydrogen iodide (HI) byproduct, driving the reaction to completion.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for a specified time, followed by stirring at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product into an organic solvent such as methylene chloride.
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Formation of the Hydrochloride Salt
The hydrochloride salt is prepared by treating the purified 4-Iodo-2,6-dimethylaniline with hydrochloric acid.
Experimental Protocol:
-
Dissolution: Dissolve the purified 4-Iodo-2,6-dimethylaniline in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or a gaseous stream of HCl) to the stirred solution.
-
Precipitation: The this compound will precipitate out of the solution as a solid.
-
Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Synthetic workflow for this compound.
Molecular Structure Elucidation: A Multi-Technique Approach
A comprehensive understanding of the molecular structure of this compound requires the application of several complementary analytical techniques.
X-ray Crystallography: The Definitive 3D Structure
While the crystal structure of the hydrochloride salt is not publicly available, the crystal structure of the parent compound, 4-Iodo-2,6-dimethylaniline, has been reported.[6] This provides invaluable insight into the geometry and conformation of the molecule.
Key Structural Features of 4-Iodo-2,6-dimethylaniline:
-
Planarity: The benzene ring, the iodine atom, the nitrogen atom of the amino group, and the carbon atoms of the two methyl groups are essentially coplanar.[6] This planarity is a consequence of the sp² hybridization of the aromatic carbons and the nitrogen atom.
-
Intermolecular Interactions: In the solid state, the molecules are stabilized by intermolecular N-H···N hydrogen bonds, forming a network that contributes to the stability of the crystal lattice.[6]
Implications for the Hydrochloride Salt:
Upon formation of the hydrochloride salt, the amino group is protonated to form an anilinium ion (-NH₃⁺). This protonation will have several key effects on the crystal structure:
-
Hydrogen Bonding: The anilinium group will act as a strong hydrogen bond donor, forming hydrogen bonds with the chloride counter-ion (Cl⁻) and potentially with the nitrogen atoms of neighboring molecules.
-
Packing: The presence of the chloride ion and the changes in intermolecular forces will lead to a different crystal packing arrangement compared to the free base.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the ammonium protons.
Predicted ¹H NMR Spectral Data:
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~7.4 - 7.6 | Singlet | 2H | Aromatic Protons (H-3, H-5) |
| NH₃⁺ | ~9.0 - 10.0 | Broad Singlet | 3H | Ammonium Protons |
| CH₃ | ~2.3 - 2.5 | Singlet | 6H | Methyl Protons (at C-2, C-6) |
Causality Behind Predicted Shifts:
-
Aromatic Protons: The two aromatic protons are chemically equivalent due to the symmetry of the molecule and will appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the aromatic ring current and the electron-withdrawing effect of the iodine atom.
-
Ammonium Protons: The protons on the positively charged nitrogen atom are expected to be significantly deshielded and will appear as a broad singlet at a downfield chemical shift. The broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange with any residual water.
-
Methyl Protons: The six protons of the two methyl groups are also chemically equivalent and will appear as a singlet.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-I | ~90 - 95 |
| C-NH₃⁺ | ~140 - 145 |
| C-CH₃ | ~125 - 130 |
| Ar-CH | ~135 - 140 |
| CH₃ | ~18 - 22 |
Causality Behind Predicted Shifts:
-
C-I: The carbon atom directly attached to the iodine atom (C-4) is expected to be significantly shielded due to the "heavy atom effect" of iodine, resulting in an upfield chemical shift.
-
C-NH₃⁺: The carbon atom attached to the ammonium group (C-1) will be deshielded due to the electron-withdrawing nature of the positively charged nitrogen.
-
Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Expected Mass Spectrum:
-
Molecular Ion Peak: For the free base, 4-Iodo-2,6-dimethylaniline, the molecular ion peak (M⁺) would be observed at m/z = 247.
-
Isotope Pattern: The presence of iodine (¹²⁷I) will not result in a significant M+1 or M+2 peak as it is monoisotopic.
-
Fragmentation Pattern: Common fragmentation pathways for aromatic amines include the loss of a methyl group ([M-15]⁺) and cleavage of the C-N bond. The C-I bond is also susceptible to cleavage.
For the hydrochloride salt, analysis is typically performed on the free base after in-source dissociation or by using soft ionization techniques.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Ionize the sample using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
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Solubility Profile of 4-Iodo-2,6-dimethylaniline hydrochloride: A Methodical Approach to Characterization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Iodo-2,6-dimethylaniline hydrochloride serves as a crucial building block in pharmaceutical synthesis, most notably in the production of the second-generation NNRTI, Rilpivirine.[1] Despite its significance, comprehensive solubility data for this intermediate is not extensively documented in public literature. This guide provides a robust framework for researchers to systematically determine the solubility of this compound. We present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, discuss the underlying physicochemical principles, and outline methods for accurate quantification. This document is designed to empower scientists to generate reliable and reproducible solubility data, a critical parameter for reaction optimization, formulation development, and process scale-up.
Introduction and Physicochemical Overview
The solubility of an active pharmaceutical ingredient (API) or intermediate is a fundamental physical property that influences every stage of drug development, from synthetic route optimization to final dosage form manufacturing. For this compound, understanding its behavior in various solvent systems is paramount for ensuring efficient reaction kinetics, controlling crystallization, and minimizing impurities.
The compound is the hydrochloride salt of 4-Iodo-2,6-dimethylaniline, a modification that generally enhances stability and aqueous solubility compared to the free base.[1] A comprehensive understanding begins with its known physicochemical properties.
Core Compound Properties
A summary of the key properties for both the hydrochloride salt and its corresponding free base is presented below. This data, sourced from established chemical databases, forms the basis for predicting solubility behavior.
| Property | This compound | 4-Iodo-2,6-dimethylaniline (Free Base) | Data Source(s) |
| Molecular Formula | C8H11ClIN | C8H10IN | [2][3] |
| Molecular Weight | 283.54 g/mol | 247.08 g/mol | [2][3] |
| Appearance | White to off-white solid (predicted) | White to off-white solid | [4] |
| Melting Point | Not specified | 52-53°C | [2] |
| LogP (Predicted) | Not specified | 3.26 | [2] |
The LogP value of the free base (3.26) suggests a preference for lipophilic environments, while qualitative data indicates it is "sparingly soluble in water".[2][4] The conversion to a hydrochloride salt introduces an ionizable group, which is expected to significantly increase solubility in aqueous and polar protic solvents, particularly at acidic pH.
The Causality of pH on Solubility
As the hydrochloride salt of a primary amine, the solubility of this compound is intrinsically linked to the pH of the aqueous medium. The anilinic nitrogen can exist in either a protonated (ionized) or a deprotonated (unionized) state. This equilibrium dictates the solubility.
Caption: pH-dependent equilibrium of this compound.
At low pH, the equilibrium shifts towards the protonated, ionized form (R-NH3+), which is highly polar and readily solvated by water molecules, leading to higher solubility. As the pH increases towards and beyond the pKa of the conjugate acid, the compound deprotonates to the free base (R-NH2), which is less polar and significantly less soluble, potentially leading to precipitation. Therefore, any solubility determination must be performed in a pH-controlled environment.
Experimental Determination of Solubility
Two primary forms of solubility are relevant in drug development: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium state and is crucial for formulation and process chemistry.[5] Kinetic solubility is a higher-throughput measurement used in early discovery to identify potential liabilities.[6][7] We provide protocols for both.
Protocol 1: Thermodynamic Equilibrium Solubility Determination
This protocol uses the gold-standard shake-flask method to measure the true solubility of the compound at equilibrium.[8] It is a self-validating system because the continued presence of solid material at the end of the experiment confirms that a saturated solution has been achieved.
Methodology:
-
Preparation:
-
Prepare a series of buffered aqueous solutions at relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Select a range of common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)).
-
Dispense a precise volume (e.g., 1.0 mL) of each solvent/buffer into appropriately labeled glass vials.
-
-
Incubation:
-
Add an excess of this compound to each vial. "Excess" means enough solid is added so that undissolved material is clearly visible. This is the cornerstone of the method's trustworthiness.
-
Seal the vials securely.
-
Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. The agitation must be vigorous enough to keep the solid suspended.
-
Incubate for a sufficient duration to reach equilibrium. A typical starting point is 24 hours.[6][8] For crystalline solids, longer times (48-72 hours) may be necessary.
-
-
Sample Processing:
-
After incubation, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant. It is critical not to disturb the solid material at the bottom.
-
Filter the supernatant through a chemically-resistant filter (e.g., 0.22 µm PVDF) to remove any remaining solid particulates. This step is essential to avoid artificially high results.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method (see Section 3).
-
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Determination
This high-throughput method is used to rapidly assess the solubility of a compound upon its introduction into an aqueous buffer from a concentrated organic stock solution, typically DMSO.[9] It measures the concentration before precipitation occurs and is not an equilibrium value.
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved.
-
-
Assay Plate Preparation:
-
Dispense the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) into the wells of a 96-well microplate.
-
Add a small volume of the DMSO stock solution to the buffer in each well (e.g., 2 µL of stock into 198 µL of buffer). The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effects.
-
-
Incubation and Analysis:
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[6]
-
Analyze the plate for precipitate formation. This can be done visually or instrumentally using nephelometry (light scattering).
-
For quantitative results, filter the plate contents (using a 96-well filter plate) or centrifuge and collect the supernatant.
-
Quantify the concentration in the supernatant via HPLC-UV or LC-MS.
-
Analytical Quantification
Accurate quantification is essential for reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely available method.
Protocol: HPLC-UV Quantification
-
Method Development:
-
Column: Use a standard reverse-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with a modifier like 0.1% formic acid is a good starting point.
-
Detection: Determine the wavelength of maximum absorbance (λmax) for this compound by running a UV scan.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: Typically 5 - 10 µL.
-
-
Calibration Curve:
-
Prepare a series of calibration standards of known concentrations from a primary stock solution.
-
The concentration range of the standards must bracket the expected concentrations of the solubility samples.
-
Inject each standard and construct a calibration curve by plotting the peak area against concentration. Ensure the curve has a high correlation coefficient (R² > 0.995).
-
-
Sample Analysis:
-
Inject the diluted filtrate from the solubility experiments.
-
Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration in the diluted sample.
-
Remember to multiply the result by the dilution factor to determine the final solubility value in the original solvent.
-
Anticipated Results and Data Presentation
The collected data should be summarized in clear, concise tables for easy interpretation and comparison across different conditions.
Table 1: Thermodynamic Solubility of this compound at 25°C
| Solvent / Buffer System | pH | Solubility (mg/mL) | Solubility (mM) |
| 0.1 M HCl | ~1 | Experimental Value | Calculated Value |
| Acetate Buffer | 4.5 | Experimental Value | Calculated Value |
| Phosphate Buffer | 6.8 | Experimental Value | Calculated Value |
| Phosphate Buffered Saline (PBS) | 7.4 | Experimental Value | Calculated Value |
| Deionized Water | Neutral | Experimental Value | Calculated Value |
| Methanol | N/A | Experimental Value | Calculated Value |
| Ethanol | N/A | Experimental Value | Calculated Value |
| Acetonitrile | N/A | Experimental Value | Calculated Value |
| DMSO | N/A | Experimental Value | Calculated Value |
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for the hydrochloride was not found, data from the free base and analogous compounds provide a strong basis for safe handling procedures.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and dark place under an inert atmosphere.[13]
References
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Chemsrc. 4-iod-2,6-dimethylanilin | CAS#:4102-53-8. Available at: [Link]
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Wikipedia. 4-Iodo-N,N-dimethylaniline. Available at: [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
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PubChem. This compound | C8H11ClIN | CID 57348210. Available at: [Link]
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National Institutes of Health (NIH). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Available at: [Link]
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Carl ROTH. Safety Data Sheet: 2,6-Dimethylaniline. Available at: [Link]
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Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]
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Evotec. Thermodynamic Solubility Assay. Available at: [Link]
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ACS Publications. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling | Organic Letters. Available at: [Link]
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BioDuro. ADME Solubility Assay. Available at: [Link]
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Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]
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PubChem. 4-iodo-2-methoxy-N,6-dimethylaniline | C9H12INO | CID 174177572. Available at: [Link]
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Spectroscopic Analysis of 4-Iodo-2,6-dimethylaniline Hydrochloride: A Technical Guide for Researchers
A Comprehensive Technical Guide to the Stability and Storage of 4-Iodo-2,6-dimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Iodo-2,6-dimethylaniline hydrochloride (CAS No: 138385-59-8), a key intermediate in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Understanding the chemical stability of this compound is paramount for ensuring the integrity of research and development processes, the quality of manufactured products, and the safety of laboratory personnel. This document moves beyond generic storage instructions to provide a detailed examination of the potential degradation pathways and outlines a systematic approach to stability assessment.
Physicochemical Properties and Inherent Stability
This compound is a salt of the aromatic amine 4-Iodo-2,6-dimethylaniline. The hydrochloride form generally enhances the stability and handling characteristics of the parent amine.[1]
| Property | Value | Source |
| CAS Number | 138385-59-8 | [2] |
| Molecular Formula | C₈H₁₁ClIN | [2] |
| Molecular Weight | 283.54 g/mol | [2] |
| Physical Form | Solid | |
| General Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
The structure, featuring an electron-donating amino group and an iodine substituent on the aromatic ring, dictates its reactivity and potential degradation pathways. The presence of the hydrochloride salt mitigates the basicity of the amino group, which can influence its susceptibility to certain reactions.[4]
Potential Degradation Pathways
Forced degradation studies are crucial for identifying the likely degradation products and understanding the intrinsic stability of a molecule.[5] Based on the structure of this compound, the following degradation pathways should be considered:
Oxidative Degradation
Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[6] The amino group is the primary site of oxidation, potentially leading to the formation of nitroso, nitro, and various colored polymeric impurities.[3][7] The presence of electron-donating methyl groups on the aniline ring can further activate it towards oxidation.
The proposed oxidative degradation pathway can be visualized as follows:
Caption: Proposed oxidative degradation pathway.
Photodegradation
Aromatic iodo compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation. This can involve the cleavage of the carbon-iodine bond to form radical species, which can then participate in a variety of secondary reactions, leading to de-iodination or the formation of other impurities.[8][9] The presence of an amino group can also influence the photochemical behavior of the molecule.
A simplified workflow for assessing photostability is outlined below:
Caption: Workflow for photostability assessment.
Hydrolytic Degradation
As a hydrochloride salt of a weak base (4-Iodo-2,6-dimethylaniline), the compound will undergo some degree of hydrolysis in aqueous solution, establishing an equilibrium between the protonated and free amine forms.[10][11] While the aniline moiety itself is generally stable to hydrolysis, the pH of the solution can influence its stability towards other degradation pathways, such as oxidation. Extreme pH conditions (strong acid or base) should be investigated in forced degradation studies.
Recommended Storage Conditions
Based on the potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25 °C) | Avoids acceleration of thermal degradation.[12] |
| Light | Store in a light-resistant container. | Protects against photodegradation.[11] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes oxidative degradation.[3] |
| Moisture | Store in a tightly sealed container in a dry place. | Prevents hydrolysis and potential moisture-mediated degradation. |
| Compatibility | Avoid contact with strong oxidizing agents, strong bases, and certain metals that can catalyze oxidation. | Prevents chemical incompatibilities that could lead to degradation.[12] |
Stability Testing Protocols
A robust stability testing program is essential to experimentally determine the shelf-life and re-test period of the compound. The following protocols are based on established guidelines for forced degradation and long-term stability studies.[13][14][15]
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid compound at 80 °C for 48 hours.
-
Photolytic: Expose solid and solution samples to a light source according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as HPLC with UV detection.[16]
-
Peak Purity: Assess the peak purity of the main component in all stressed samples to ensure no co-eluting degradation products.
Long-Term Stability Study Protocol
Objective: To establish the re-test period or shelf-life under recommended storage conditions.
Methodology:
-
Batch Selection: Use at least three representative batches of the compound.
-
Storage Conditions: Store samples in the proposed container closure system at the recommended long-term storage condition (e.g., 25 °C/60% RH).
-
Testing Frequency: Test the samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[15]
-
Analytical Tests: At each time point, perform a full analysis including:
-
Appearance
-
Assay (e.g., by HPLC)
-
Purity/Impurity profile (e.g., by HPLC)
-
Water content (if applicable)
-
A decision-making workflow for initiating a stability study is presented below:
Caption: Decision workflow for initiating a stability study.
Conclusion
This compound is a stable compound when stored under the recommended conditions of a dark, dry, and inert environment at room temperature. The primary degradation pathways to consider are oxidation and photolysis. A comprehensive understanding of these potential instabilities, coupled with a robust stability testing program, is essential for any scientist or researcher utilizing this critical pharmaceutical intermediate. Adherence to the principles outlined in this guide will help ensure the quality and reliability of experimental outcomes and the final drug product.
References
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Lead Sciences. This compound. [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]
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Minero, C., et al. (2007). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Publishing. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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The hydrolysis constant of aniline hydrochloride in M/32 solution of salt.. (2022). Filo. [Link]
-
Oxidation of Aromatic Amines to Nitro Compounds. Sciencemadness.org. [Link]
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13.
-
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Introduction: A Versatile Building Block in Modern Pharmaceutical Synthesis
An In-Depth Technical Guide to the Safe Handling and Application of 4-Iodo-2,6-dimethylaniline hydrochloride
This compound is a substituted aniline that has garnered significant interest within the pharmaceutical and organic synthesis sectors. Its unique structural features, namely the sterically hindered amino group and the reactive iodine atom, make it a valuable intermediate in the construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of the safety, handling, and core applications of this compound, with a particular focus on its role in the synthesis of the antiretroviral drug, Rilpivirine.[1][3][4] The hydrochloride salt form of this compound enhances its stability and improves its handling characteristics for research and development purposes.[1]
This document is intended for researchers, scientists, and drug development professionals. The information herein is curated to not only provide procedural guidance but also to explain the scientific rationale behind the recommended safety and handling protocols.
Chapter 1: Hazard Assessment and Toxicological Profile
A thorough understanding of the potential hazards associated with a chemical is the cornerstone of safe laboratory practice. This compound, as a substituted aniline, presents several health and environmental risks that necessitate careful management.
GHS Classification and Hazard Summary
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The following table summarizes the GHS classification for this compound, based on available safety data sheets.
| Hazard Class | Hazard Category | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation | |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
Toxicological Insights
Substituted anilines, as a class of compounds, are known for their potential to induce a range of toxic effects. The primary concern with aniline derivatives is their ability to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[5] While specific data for this compound is limited, the general toxicology of anilines suggests that absorption through the skin, inhalation, or ingestion can lead to systemic toxicity.[6] Studies on various substituted anilines have shown a correlation between their chemical structure and toxicological effects, with hemolysis being a frequently observed outcome.[7] Chronic exposure to some anilines has been linked to an increased risk of cancer.[6]
The presence of the iodo-substituent and dimethyl groups on the aniline ring can influence its metabolic fate and toxicological profile. Researchers should handle this compound with the understanding that it is a potentially hazardous substance and take all necessary precautions to minimize exposure.
Chapter 2: Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safe handling protocols is mandatory. The following guidelines are designed to minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to manage exposure to hazardous chemicals.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted in a certified chemical fume hood.[8] This is crucial to prevent the inhalation of any dust or vapors.
-
Ventilation: Ensure that the laboratory has adequate general ventilation to supplement the local exhaust provided by the fume hood.
Personal Protective Equipment (PPE): Essential for Individual Safety
A comprehensive PPE ensemble is required when working with this compound.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in situations where there is a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn at all times. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contact.[9]
-
Body Protection: A lab coat should be worn to protect street clothing. For larger-scale operations, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling Workflow
The following diagram outlines the critical steps for the safe handling of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Chapter 3: Storage and Stability
Proper storage is essential to maintain the integrity of this compound and to prevent the formation of hazardous degradation products.
-
Container: Keep the compound in its original, tightly sealed container.
-
Atmosphere: While the hydrochloride salt imparts greater stability, it is good practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation, especially if it will be stored for an extended period. Some anilines are known to be sensitive to air and light.[3]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[6]
-
Incompatibilities: Avoid storage near strong oxidizing agents and acids. Contact with these substances can lead to vigorous and potentially hazardous reactions.
Chapter 4: Accidental Release and First Aid Measures
Preparedness is key to effectively managing accidental spills and exposures.
Spill Response
-
Small Spills: For small spills of the solid material, carefully sweep it up, avoiding the generation of dust. Place the collected material into a sealed container for proper disposal. The spill area should then be decontaminated with an appropriate solvent and washed thoroughly.
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert emergency response personnel. Do not attempt to clean up a large spill without the appropriate training and equipment.
First Aid
-
Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
Chapter 5: Application in Pharmaceutical Synthesis: The Case of Rilpivirine
One of the most significant applications of 4-Iodo-2,6-dimethylaniline is as a key intermediate in the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][4]
The synthesis of a key precursor to Rilpivirine involves a Heck reaction, a palladium-catalyzed cross-coupling reaction.[1] In this reaction, 4-Iodo-2,6-dimethylaniline is coupled with acrylonitrile to form 3-(4-amino-3,5-dimethylphenyl)acrylonitrile.[1][4][10]
The following diagram illustrates this key synthetic step:
Caption: The Heck coupling reaction of 4-Iodo-2,6-dimethylaniline and acrylonitrile to form a key intermediate in the synthesis of Rilpivirine.
This reaction highlights the utility of the carbon-iodine bond in 4-Iodo-2,6-dimethylaniline for forming new carbon-carbon bonds, a fundamental transformation in modern organic synthesis.
Chapter 6: Waste Disposal
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Segregation: All waste containing this compound, including unused material, contaminated PPE, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[11][12]
-
Halogenated Waste Stream: This waste should be segregated into a "halogenated organic waste" stream.[8][11] Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[11]
-
Professional Disposal: The disposal of this hazardous waste must be handled by a licensed and qualified environmental waste management company, in accordance with all local, state, and federal regulations.[8]
Conclusion
This compound is a valuable and versatile chemical intermediate with important applications in pharmaceutical development. However, its potential hazards necessitate a comprehensive understanding and diligent application of safe handling, storage, and disposal practices. By adhering to the principles and protocols outlined in this guide, researchers and scientists can mitigate the risks associated with this compound and harness its synthetic potential in a safe and responsible manner.
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electrophilic iodination of 2,6-dimethylaniline mechanism
An In-depth Technical Guide to the Electrophilic Iodination of 2,6-Dimethylaniline
Abstract
This technical guide provides a comprehensive examination of the electrophilic iodination of 2,6-dimethylaniline, a critical transformation for the synthesis of key pharmaceutical intermediates. We will dissect the underlying principles of the electrophilic aromatic substitution (EAS) mechanism, focusing on the unique interplay of electronic and steric factors that govern the high regioselectivity of this reaction. This document furnishes drug development professionals and researchers with not only the theoretical framework but also detailed, field-proven experimental protocols, ensuring both a deep mechanistic understanding and practical applicability. All claims and procedures are substantiated with citations to authoritative literature.
Introduction: Strategic Importance of 4-Iodo-2,6-dimethylaniline
Halogenated aromatic amines are foundational building blocks in medicinal chemistry and materials science. Among these, 4-iodo-2,6-dimethylaniline stands out as a pivotal intermediate. Its primary utility is demonstrated in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the non-nucleoside reverse transcriptase inhibitor Rilpivirine, a crucial medication for the treatment of HIV-1.[1][2] The presence of the iodo group provides a reactive handle for subsequent cross-coupling reactions, while the aniline moiety offers a site for further functionalization, making it an exceptionally versatile synthon.[3] Understanding the precise mechanism and optimal conditions for its synthesis is therefore of significant industrial and academic importance.
The Mechanism of Electrophilic Aromatic Substitution (EAS)
The iodination of 2,6-dimethylaniline is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. The general mechanism proceeds through a two-step pathway:
-
Attack on the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking an electron-deficient species, the electrophile (E⁺). This initial attack is the rate-determining step as it disrupts the stable aromatic system.[4][5]
-
Restoration of Aromaticity : A base removes a proton from the sp³-hybridized carbon atom that bears the electrophile, collapsing the C-H bond and reforming the aromatic π-system.[4][5]
Unlike chlorination or bromination, iodination with molecular iodine (I₂) is an energetically challenging reaction because iodine is the least reactive of the common halogens.[6] To facilitate the process, the reaction often requires an oxidizing agent to convert I₂ into a more potent electrophile (conceptually, I⁺) or a highly activated aromatic substrate.[7][8]
Mechanistic Deep Dive: Iodination of 2,6-Dimethylaniline
The successful and highly regioselective iodination of 2,6-dimethylaniline is a consequence of the powerful directing effects of its substituents and the generation of a suitable electrophile.
The Role of the Substrate: Electronic and Steric Control
The regiochemical outcome of the reaction is dictated by the substituents on the aniline ring:
-
Amino Group (-NH₂) : The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through resonance (+R effect). This significantly increases the electron density of the ring, making it highly activated towards electrophilic attack. This strong activation effect directs incoming electrophiles to the ortho and para positions.[9]
-
Methyl Groups (-CH₃) : The two methyl groups at positions 2 and 6 are weakly activating and also serve as ortho- and para-directors.
-
Steric Hindrance : The critical factor governing selectivity is the steric bulk of the two methyl groups flanking the amino group. These groups physically obstruct the ortho positions (positions 3 and 5), making an electrophilic attack at these sites highly unfavorable.[10][11][12]
This combination of powerful para-directing electronics from the amino group and severe steric hindrance at the ortho positions ensures that electrophilic attack occurs almost exclusively at the para position (position 4).
Generation of the Electrophile and the Reaction Pathway
While various iodinating systems exist, a common, scalable, and efficient method utilizes molecular iodine in the presence of a mild base like sodium bicarbonate.[13][14]
-
Step 1: Electrophilic Attack : The highly activated π-system of 2,6-dimethylaniline attacks a molecule of iodine. The reaction is directed exclusively to the para-position due to the reasons outlined above.
-
Step 2: Sigma Complex Formation : This attack forms a resonance-stabilized carbocation known as the sigma complex or arenium ion. The positive charge is delocalized across the ring and, most importantly, onto the nitrogen atom, where every atom has a complete octet, providing significant stabilization.
-
Step 3: Deprotonation and Rearomatization : A base in the reaction mixture, such as sodium bicarbonate (HCO₃⁻) or even water, abstracts the proton from the carbon atom bonded to the iodine. This restores the aromatic system and yields the final product, 4-iodo-2,6-dimethylaniline. The neutralization of the hydrogen iodide (HI) byproduct by sodium bicarbonate drives the reaction to completion.[13]
Caption: Reaction mechanism for the electrophilic iodination of 2,6-dimethylaniline.
Experimental Protocols
The following protocols are established, reproducible methods for the synthesis of 4-iodo-2,6-dimethylaniline.
Protocol 1: Iodination using Molecular Iodine and Sodium Bicarbonate
This procedure is adapted from a highly reliable and scalable method reported by Cisnetti et al. and is favored for its simplicity and use of less hazardous reagents.[13][14]
Materials and Equipment:
-
2,6-Dimethylaniline
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Two-necked round-bottom flask with mechanical stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup : Equip a 2 L two-necked flask with a mechanical agitator.
-
Reagent Preparation : In a separate flask, weigh out 119 g (0.466 mol) of iodine.[13]
-
Reaction Mixture : To the 2 L flask, add 1 L of a saturated aqueous sodium bicarbonate solution. Add the solid iodine.
-
Substrate Addition : Charge a dropping funnel with 52.4 mL (51.4 g, 0.424 mol) of 2,6-dimethylaniline. Add the aniline dropwise to the vigorously stirred, biphasic reaction mixture over approximately 5 minutes. Gas evolution (CO₂) will be observed.[13]
-
Reaction : Stir the mixture vigorously for 2 hours at room temperature. The reaction progress can be monitored by TLC.[14]
-
Quenching : Destroy any excess iodine by slowly adding a saturated aqueous solution of sodium thiosulfate with stirring until the aqueous phase becomes colorless.
-
Work-up : Transfer the mixture to a separatory funnel. Separate the ethereal layer. Extract the aqueous phase with 200 mL of diethyl ether.
-
Purification : Combine the organic phases, wash with 300 mL of water, dry over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator. The resulting oil will crystallize upon standing to yield 4-iodo-2,6-dimethylaniline.[13]
Protocol 2: Iodination using Iodine and Pyridine in Dioxane
This method provides an alternative solvent and base system.
Materials and Equipment:
-
2,6-Dimethylaniline (50 g)
-
Iodine (157.3 g)
-
1,4-Dioxane (400 mL)
-
Pyridine (40 mL)
-
Methylene chloride
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Setup : In a round-bottom flask, dissolve 50 g of 2,6-dimethylaniline in 400 mL of 1,4-dioxane and 40 mL of pyridine.
-
Iodine Addition : Cool the solution to 0 °C in an ice bath. Slowly add 157.3 g of iodine in portions.
-
Reaction : Stir the solution for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional hour.[15]
-
Quenching : Add a saturated solution of sodium thiosulfate to quench unreacted iodine.
-
Work-up : Transfer to a separatory funnel. The layers are separated, and the aqueous layer is extracted with methylene chloride.
-
Purification : The combined organic layers are dried with anhydrous sodium sulfate, filtered, and the solvent is evaporated under vacuum to yield the product.[15]
Comparative Data of Iodination Methods
The choice of iodinating agent can significantly impact reaction conditions and outcomes.
| Iodinating System | Reagents | Solvent | Reaction Time | Typical Yield | Key Insights & References |
| Molecular Iodine | I₂ / NaHCO₃ | Diethyl Ether / Water | 2 hours | 81-95% | Simple, scalable, and uses low-hazard reagents. The base is crucial to drive the reaction.[13][14] |
| Iodine Monochloride | ICl | Acetic Acid | 2 hours | Moderate to High | ICl is a more potent electrophile, but is hazardous and corrosive.[16] |
| N-Iodosuccinimide | NIS / TFA (cat.) | Acetonitrile | 5 min - 16 hours | 94-99% | Mild, efficient, and highly regioselective. Often preferred for complex or sensitive substrates.[17][18][19] |
| Iodine/Pyridine | I₂ / Pyridine | 1,4-Dioxane | 2 hours | ~90% | An alternative base/solvent system.[15] |
Visualized Experimental Workflow
The following diagram outlines the general laboratory workflow for the synthesis and purification of 4-iodo-2,6-dimethylaniline based on Protocol 1.
Caption: General experimental workflow for the synthesis of 4-iodo-2,6-dimethylaniline.
Conclusion
The electrophilic iodination of 2,6-dimethylaniline is a highly efficient and regioselective transformation, driven by the powerful activating and directing effects of the amino group in concert with significant steric hindrance from the ortho-methyl substituents. This guide has detailed the fundamental mechanism governing this selectivity and provided robust, scalable experimental protocols. For drug development professionals, a firm grasp of this mechanism allows for rational process optimization and troubleshooting. The provided method using molecular iodine and sodium bicarbonate represents a simple, safe, and high-yielding approach suitable for large-scale synthesis of the valuable 4-iodo-2,6-dimethylaniline intermediate.
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- 19. researchgate.net [researchgate.net]
The Strategic Role of 4-Iodo-2,6-dimethylaniline Hydrochloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery and Development Professionals
Abstract
4-Iodo-2,6-dimethylaniline hydrochloride has emerged as a pivotal structural motif and a versatile synthetic intermediate in the landscape of medicinal chemistry. Its unique substitution pattern—combining a reactive iodine atom with sterically influential methyl groups—provides a powerful tool for the construction of complex, biologically active molecules. This guide delves into the core applications of this compound, with a primary focus on its established role in the synthesis of the second-generation HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine. Furthermore, this document explores its significant potential as a key building block in the development of targeted kinase inhibitors for oncology, leveraging its capacity for diverse palladium-catalyzed cross-coupling reactions. Detailed synthetic protocols, mechanistic insights, and strategic considerations are provided to equip researchers and drug development professionals with a comprehensive understanding of its utility.
Introduction: Physicochemical Properties and Strategic Importance
This compound is a crystalline solid valued in organic synthesis for its stability and well-defined reactivity.[1] The hydrochloride salt form enhances its stability and handling properties, making it suitable for a variety of reaction conditions.[1] The key to its utility lies in the specific arrangement of its functional groups:
-
The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki-Miyaura, and Buchwald-Hartwig aminations.[1][2] This reactivity allows for the facile and regioselective formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex drug molecules.
-
The 2,6-Dimethyl Substitution: The two methyl groups flanking the aniline nitrogen play a crucial role in dictating the conformation of the final molecule. This steric hindrance can lock the aniline ring in a preferred orientation, which is often critical for high-affinity binding to the target protein, particularly within the ATP-binding pocket of kinases. This conformational restriction can enhance both the potency and selectivity of the resulting inhibitor.
-
The Amino Group: The primary amine serves as a key nucleophile or a point for further functionalization, enabling the construction of various heterocyclic cores common in pharmacologically active compounds.
These features make 4-Iodo-2,6-dimethylaniline a highly valuable and strategic building block in drug discovery.[3]
Physicochemical Data Summary
| Property | Value |
| Chemical Formula | C₈H₁₁ClIN |
| Molecular Weight | 283.54 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 52-53°C (for the free base) |
| Key Reactive Sites | Aryl-Iodine bond, Amino group |
Established Application: Keystone in the Synthesis of Rilpivirine
The most prominent and well-documented application of 4-Iodo-2,6-dimethylaniline is as a critical intermediate in the industrial synthesis of Rilpivirine, a potent NNRTI used in the treatment of HIV-1 infection.[1][3] The synthesis leverages a palladium-catalyzed Heck reaction to introduce the cyanoethenyl group, a key pharmacophoric element of Rilpivirine.
Retrosynthetic Analysis of Rilpivirine
The synthesis of Rilpivirine can be conceptually broken down into the coupling of two key fragments: the substituted aniline portion and the aminobenzonitrile-pyrimidine core. 4-Iodo-2,6-dimethylaniline serves as the precursor to the entire substituted aniline moiety.
Caption: Retrosynthetic approach for Rilpivirine.
Key Synthetic Transformation: The Heck Coupling Reaction
The Heck reaction is a cornerstone of this synthesis, coupling 4-Iodo-2,6-dimethylaniline with acrylonitrile to form (2E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile.[1][4] The high reactivity of the aryl iodide bond allows for efficient coupling under relatively mild conditions.[1] Industrial processes have been optimized to use heterogeneous catalysts like palladium on carbon (Pd/C), which simplifies catalyst removal and is more cost-effective.[5]
Caption: Workflow for the Heck coupling step in Rilpivirine synthesis.
Experimental Protocol: Synthesis of (2E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile
This protocol is adapted from established industrial processes.[5]
Materials:
-
4-Iodo-2,6-dimethylaniline
-
Acrylonitrile
-
Palladium on charcoal (10% Pd/C, wet)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylacetamide (DMAC)
-
Nitrogen gas
-
Celite
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add sodium acetate and palladium on charcoal.
-
Add N,N-dimethylacetamide (DMAC) as the solvent.
-
Heat the mixture to 140°C under a nitrogen atmosphere.
-
In a separate vessel, dissolve 4-Iodo-2,6-dimethylaniline and acrylonitrile in DMAC.
-
Slowly add the solution from step 4 to the heated reaction mixture.
-
Maintain the reaction at 140°C for 12-24 hours, monitoring for completion by HPLC or TLC.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
The filtrate, containing the desired product, can be carried forward to the next step or purified further by crystallization.
Causality: The choice of a high-boiling polar aprotic solvent like DMAC is crucial for maintaining the reaction temperature and solubilizing the reactants.[6] The base, sodium acetate, is necessary to neutralize the HI generated during the catalytic cycle.[5] Using a heterogeneous Pd/C catalyst allows for straightforward removal by filtration, a significant advantage in large-scale synthesis.[5]
Emerging Applications: A Versatile Scaffold for Kinase Inhibitor Discovery
While its role in Rilpivirine synthesis is well-established, the structural features of this compound make it an exceptionally promising building block for the discovery of novel kinase inhibitors, a cornerstone of modern oncology.[3] Many potent and selective kinase inhibitors feature a substituted aniline moiety that binds to the hinge region of the kinase ATP-binding pocket.
The Strategic Importance of the 2,6-Dimethylaniline Moiety in Kinase Inhibition
The 2,6-dimethyl substitution pattern is not arbitrary; it serves a critical purpose in kinase inhibitor design. The methyl groups exert steric control, forcing the aniline ring to adopt a non-planar conformation relative to the heterocyclic core to which it is attached. This twisted conformation can be crucial for several reasons:
-
Enhanced Selectivity: By preventing a fully planar conformation, the 2,6-dimethyl groups can disfavor binding to off-target kinases that have a flatter hinge-binding region, thereby improving the inhibitor's selectivity profile.
-
Increased Potency: The fixed dihedral angle can position other substituents on the aniline ring optimally for interactions with specific residues in the active site, leading to higher binding affinity.
-
Improved Physicochemical Properties: The non-planar structure can disrupt crystal packing and improve solubility, a common challenge in drug development.
Synthetic Pathways to Kinase Inhibitor Cores
The reactive iodine atom of 4-Iodo-2,6-dimethylaniline allows for its incorporation into various kinase inhibitor scaffolds, such as 4-anilinoquinazolines and 4-anilinopyrimidines, through powerful C-N and C-C bond-forming reactions.
The Buchwald-Hartwig amination is a premier method for forming the C-N bond between an aryl halide and an amine.[2] This reaction would be ideal for coupling 4-Iodo-2,6-dimethylaniline with a chloro- or bromopyrimidine/quinazoline core, a common strategy in the synthesis of inhibitors for kinases like EGFR, VEGFR, and Abl.[7]
Caption: General workflow for Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination: [8]
-
In a glovebox or under an inert atmosphere, charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the 4-Iodo-2,6-dimethylaniline (1.0 equiv), the heterocyclic halide (e.g., 4-chloropyrimidine, 1.2 equiv), and a base (e.g., NaOtBu, 1.4 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vial and heat to 80-110°C until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds, which can be used to append various aryl or heteroaryl groups to the 4-position of the 2,6-dimethylaniline ring.[9] This allows for the exploration of structure-activity relationships by introducing substituents that can probe different regions of the kinase active site.
General Protocol for Suzuki-Miyaura Coupling: [10]
-
To a reaction vessel, add 4-Iodo-2,6-dimethylaniline (1.0 equiv), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 80-100°C and stir until completion (monitor by TLC or LC-MS).
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound is a prime example of a strategic building block in medicinal chemistry. Its well-defined reactivity and influential structural features have been expertly exploited in the efficient synthesis of the anti-HIV drug Rilpivirine. Looking forward, the very same attributes make it an incredibly attractive starting material for the development of next-generation kinase inhibitors. The ability to perform selective, high-yielding palladium-catalyzed reactions at the iodo-position, combined with the conformational constraints imposed by the 2,6-dimethyl groups, provides medicinal chemists with a powerful platform to construct potent and selective therapeutic agents. As the demand for targeted therapies continues to grow, the strategic application of versatile intermediates like this compound will remain a cornerstone of successful drug discovery programs.
References
-
A Novel Process For Synthesis Of Rilpivirine Hydrochloride - Quick Company. (URL: [Link])
-
4-Iodo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. (URL: [Link])
-
The development of an effective synthetic route of rilpivirine - PMC - NIH. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Synthesis of intermediate 2 from 4-iodo-2,6-dimethylaniline (8) and... - ResearchGate. (URL: [Link])
- US20140228385A1 - Process for rilpivirine - Google P
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Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate - ACS Publications. (URL: [Link])
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed. (URL: [Link])
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (URL: [Link])
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (URL: [Link])
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. (URL: [Link])
- CN109336884B - Method for synthesizing trametinib key intermediate - Google P
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A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH. (URL: [Link])
-
6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. (URL: [Link])
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General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature - Organic Chemistry Portal. (URL: [Link])
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Methodological & Application
The Strategic Application of 4-Iodo-2,6-dimethylaniline Hydrochloride in the Synthesis of Rilpivirine: A Detailed Guide for Researchers
This comprehensive guide provides an in-depth exploration of the use of 4-Iodo-2,6-dimethylaniline hydrochloride as a critical starting material in the synthesis of Rilpivirine, a potent second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a thorough analysis of the chemical principles that underpin this synthetic route.
Introduction: Rilpivirine and the Importance of an Efficient Synthesis
Rilpivirine is a cornerstone in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infections.[1][2] Its diarylpyrimidine (DAPY) structure confers high potency and a favorable resistance profile compared to earlier NNRTIs.[3][4] The economic and large-scale production of Rilpivirine is paramount to ensure its accessibility to patients worldwide. Consequently, the development of efficient, high-yield, and safe synthetic routes is a continuous endeavor in pharmaceutical chemistry.[2][5] One of the most effective and widely discussed synthetic pathways commences with this compound, a key building block for constructing one of the aromatic rings of the Rilpivirine molecule.[6][7]
Physicochemical Properties of Key Reagents
A thorough understanding of the physical and chemical properties of the reagents is fundamental for safe handling and successful execution of the synthesis.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Iodo-2,6-dimethylaniline | 4102-53-8 | C₈H₁₀IN | 247.08 | 52-53 | 290.6 ± 28.0 |
| Acrylonitrile | 107-13-1 | C₃H₃N | 53.06 | -83.5 | 77.3 |
| 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | 244768-32-9 | C₁₁H₇ClN₄ | 230.65 | 209-210 | 441.0 ± 51.0 |
The Synthetic Pathway: A Step-by-Step Overview
The synthesis of Rilpivirine from this compound can be conceptually divided into three main stages:
-
Heck Coupling: Formation of the cyanovinyl aniline intermediate.
-
Synthesis of the Pyrimidine Moiety: Preparation of the second key aromatic building block.
-
Final Coupling: Assembly of the Rilpivirine molecule.
Caption: Overall workflow for the synthesis of Rilpivirine.
Part 1: The Heck Reaction - Crafting the Cyanovinyl Aniline Intermediate
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3][8][9] In this synthesis, it is employed to couple 4-Iodo-2,6-dimethylaniline with acrylonitrile.
Why 4-Iodo-2,6-dimethylaniline? The Rationale Behind the Choice of Halogen
The choice of the iodo- derivative over bromo- or chloro-anilines is a deliberate one, rooted in the mechanism of the Heck reaction. The first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity of the aryl halide in this step follows the order: I > Br > Cl. The carbon-iodine bond is weaker and more readily cleaved, leading to a faster and more efficient oxidative addition. This results in higher reaction rates and often better yields compared to the less reactive bromo and chloro counterparts.[8]
Detailed Protocol for the Heck Reaction
This protocol is adapted from established literature procedures.[10][11]
Materials:
-
This compound
-
Acrylonitrile
-
Palladium on carbon (10% Pd/C)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylacetamide (DMAc)
-
Ethanol (EtOH)
-
Isopropyl alcohol containing HCl
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add sodium acetate and 10% palladium on carbon.
-
Purge the vessel with nitrogen.
-
Add N,N-dimethylacetamide (DMAc).
-
In a separate flask, dissolve 4-Iodo-2,6-dimethylaniline (the free base, obtained by neutralizing the hydrochloride salt) and acrylonitrile in DMAc.
-
Slowly add the solution from step 4 to the reaction vessel.
-
Heat the reaction mixture to 140°C and maintain for 12-21 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
To the filtrate, add water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile as an oily residue.
-
Dissolve the crude product in ethanol and heat to 60°C.
-
Add a solution of hydrochloric acid in isopropyl alcohol.
-
Stir the mixture at 60°C for 1 hour, then cool to room temperature.
-
Collect the precipitated solid by filtration and dry to yield (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride.
Comparison of Heck Reaction Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | NaOAc | DMAc | 140 | 21 | 81 | [11] |
| Pd(OAc)₂ / tri-o-tolylphosphine | NaOAc | DMAc | 140 | 20 | 94.3 | [8] |
The use of a homogeneous palladium catalyst with a phosphine ligand can lead to higher yields, but the heterogeneous Pd/C system offers advantages in terms of catalyst removal and cost-effectiveness for industrial-scale production.[8]
Caption: Catalytic cycle of the Heck reaction.
Part 2: Synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
This intermediate provides the pyrimidine core of Rilpivirine. A common synthetic route starts from 4-aminobenzamide.[1]
Detailed Protocol for the Synthesis of Intermediate 2
This protocol is a multi-step process.[1][4]
Materials:
-
4-Aminobenzamide
-
Cyanamide solution (50%)
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Anhydrous sodium acetate
-
N-Methylpyrrolidone (NMP)
-
Diethyl ethoxymethylenemalonate
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Formation of 4-Guanidinobenzamide:
-
Heat a mixture of 4-aminobenzamide and water to 100°C.
-
Slowly add 50% cyanamide solution while maintaining the pH at 3-4 with concentrated hydrochloric acid.
-
Continue the reaction for 12 hours.
-
After cooling, adjust the pH to weakly alkaline with sodium hydroxide solution to precipitate the product.
-
Filter and dry the solid to obtain 4-guanidinobenzamide.
-
-
Cyclization to form the Pyrimidine Ring:
-
Dissolve 4-guanidinobenzamide and anhydrous sodium acetate in NMP.
-
Add diethyl ethoxymethylenemalonate and heat to 100°C for 1.5 hours.
-
Add water and reflux for an extended period (e.g., 65 hours).
-
After cooling, filter the reaction mixture.
-
-
Chlorination to Yield Intermediate 2:
-
The crude product from the previous step is treated with phosphorus oxychloride (POCl₃) to convert the hydroxyl group on the pyrimidine ring to a chlorine atom.
-
The reaction is typically carried out at reflux.
-
Careful workup involving pouring the reaction mixture onto ice and adjusting the pH yields 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.
-
Part 3: The Final Coupling - Assembling Rilpivirine
The final step in the synthesis is a nucleophilic aromatic substitution reaction between the two key intermediates.
Detailed Protocol for the Final Coupling
Conventional Heating Method: [12]
Materials:
-
(E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (Intermediate 1)
-
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile (Intermediate 2)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
To a reaction vessel, add Intermediate 1, Intermediate 2, and potassium carbonate.
-
Add acetonitrile as the solvent.
-
Heat the mixture to reflux and maintain for an extended period (can be up to 69 hours), monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture.
-
Filter the solid and wash with water and acetonitrile to obtain crude Rilpivirine.
-
The crude product can be further purified by recrystallization.
Microwave-Assisted Method: [4]
Materials:
-
(E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (Intermediate 1)
-
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile (Intermediate 2)
-
Acetonitrile
-
10% Potassium carbonate solution
Procedure:
-
In a microwave vial, combine Intermediate 1 and Intermediate 2 in acetonitrile.
-
Seal the vial and heat in a microwave reactor to 140°C for 90 minutes.
-
After cooling to room temperature, adjust the pH to 8-9 with a 10% potassium carbonate solution.
-
Filter the resulting precipitate and wash with acetonitrile to obtain Rilpivirine.
The microwave-assisted method offers a significant reduction in reaction time compared to conventional heating.[4]
Safety Considerations
The synthesis of Rilpivirine involves the use of hazardous materials, and all procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Reagent | Key Hazards | Recommended Precautions |
| This compound | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Suspected of causing cancer. | Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area. |
| Acrylonitrile | Highly flammable. Toxic if swallowed, in contact with skin, or if inhaled. Carcinogen. Can form explosive peroxides. | Handle with extreme caution in a closed system. Use non-sparking tools. Store with an inhibitor.[13][14][15] |
| Palladium on Carbon (Pd/C) | Flammable solid. May ignite if dry. | Handle wet. Avoid creating dust. Keep away from heat and ignition sources.[16][17][18] |
| N,N-Dimethylacetamide (DMAc) | Combustible liquid. Harmful if inhaled or in contact with skin. Can cause reproductive harm. | Use in a well-ventilated area. Avoid breathing vapors. Wear appropriate PPE. |
| Phosphorus Oxychloride (POCl₃) | Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water. | Handle in a fume hood with extreme care. Wear acid-resistant gloves and face shield. |
| 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. | Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area.[19] |
| 4-Aminobenzonitrile | Toxic if swallowed, in contact with skin, or if inhaled. | Handle with appropriate PPE in a well-ventilated area.[20][21][22][23] |
Conclusion
The synthesis of Rilpivirine utilizing this compound as a key starting material represents a robust and efficient pathway. The strategic choice of the iodo-substituted aniline for the Heck reaction is crucial for achieving high yields. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and effectively synthesize this vital antiretroviral agent. The continuous optimization of these synthetic steps, such as the adoption of microwave-assisted techniques, further enhances the efficiency and sustainability of Rilpivirine production.
References
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BYJU'S. Heck Reaction Mechanism. [Link]
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-
Huy, V. Q., et al. Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. ACS Publications. [Link]
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-
Macmillan Group. The Intramolecular Heck Reaction. [Link]
-
MDPI. Heck Reaction—State of the Art. [Link]
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National Center for Biotechnology Information. The development of an effective synthetic route of rilpivirine. PubMed Central. [Link]
-
New Jersey Department of Health. ACRYLONITRILE HAZARD SUMMARY. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
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OSHA. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. [Link]
-
Pearson. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Pharmaffiliates. 4-[(4-Chloropyrimidin-2-yl)amino]-Benzonitrile. [Link]
-
ResearchGate. The Development of An Effective Synthetic Route of Rilpivirine. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile. [Link]
-
Carl ROTH. Safety Data Sheet: Palladium on activated carbon. [Link]
-
ResearchGate. (PDF) The Development of An Effective Synthetic Route of Rilpivirine. [Link]
-
ResearchGate. Heck arylation of acrylonitrile with aryl iodides catalyzed by a silica-bound arsine palladium(0) complex. [Link]
-
ResearchGate. Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. [Link]
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Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzonitrile,98%. [Link]
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ResearchGate. Synthesis of intermediate 2 from 4-iodo-2,6-dimethylaniline (8) and... [Link]
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-
PubChem. This compound. [Link]
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Pal-Enterprise. What is Acrylonitrile ( AN )? Hazard Classification, Uses, Risks, and Storage Guidelines. [Link]
-
Inchem.org. Acrylonitrile (EHC 28, 1983). [Link]
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The Sarpong Group. Standard Operating Procedures. [Link]
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Wikipedia. Acrylonitrile. [Link]
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Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]
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Heck coupling reaction with 4-Iodo-2,6-dimethylaniline hydrochloride
An Application Guide to the Mizoroki-Heck Coupling of 4-Iodo-2,6-dimethylaniline Hydrochloride for Pharmaceutical Synthesis
Introduction: Strategic C-C Bond Formation in Drug Development
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] Its robustness, functional group tolerance, and reliability have made it an indispensable tool in the pharmaceutical industry for constructing complex molecular architectures from readily available precursors.[2] This guide focuses on a particularly relevant application: the Heck coupling of this compound. This compound is a critical building block in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1.[3][4]
This document serves as a detailed technical guide for researchers, chemists, and process development scientists. It moves beyond a simple recitation of steps to explain the underlying scientific principles, address the specific challenges posed by the substrate, and provide a robust, field-tested protocol for its successful implementation.
Scientific & Technical Deep Dive
Deconstructing the Substrate: this compound
The successful execution of a Heck reaction is highly dependent on the nature of the coupling partners. This compound presents a unique combination of structural and electronic features that must be carefully considered.
-
The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in the crucial oxidative addition step of the catalytic cycle, following the general trend of I > Br > OTf >> Cl.[5] This high reactivity allows for milder reaction conditions and often enables the use of less complex, or even ligandless, catalyst systems.[6]
-
Steric Hindrance: The two methyl groups ortho to the amino group introduce significant steric bulk. This conformation can be advantageous, as it impedes potential side reactions such as the Michael addition of the aniline nitrogen onto electron-deficient alkene partners.[6][7] However, this steric shield can also influence the kinetics of the desired coupling reaction.
-
Electronic Nature: The amino group is a powerful electron-donating group, which increases the electron density of the aromatic ring. While aryl halides with electron-withdrawing groups are often more reactive in Heck couplings, the high reactivity of the C-I bond in this substrate generally overcomes the deactivating effect of the amine.[8]
-
Hydrochloride Salt Form: The substrate is supplied as a hydrochloride salt for improved stability and handling. This necessitates the use of a sufficient quantity of base in the reaction mixture—not only to facilitate the catalytic cycle by neutralizing the generated hydrohalic acid (HX) but also to deprotonate the anilinium hydrochloride to liberate the free, reactive aniline.[6]
The Mizoroki-Heck Catalytic Cycle
The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding these fundamental steps is critical for troubleshooting and optimization.[5][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodine bond, forming a square planar organopalladium(II) complex. This is often the rate-determining step.[5]
-
Alkene Coordination & Migratory Insertion (Syn-Carbopalladation): The alkene coordinates to the Pd(II) center. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new C-C bond and a σ-alkyl-Pd(II) complex.[5]
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium atom is eliminated. This step is stereospecific and forms the final substituted alkene product, typically with an E-geometry due to greater thermodynamic stability.[5]
-
Reductive Elimination & Catalyst Regeneration: The resulting hydrido-palladium(II) complex, [Pd(H)X(L)n], is deprotonated by the base. This facilitates the reductive elimination of HX and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
Caption: Step-by-step experimental workflow for the Heck coupling reaction.
Detailed Step-by-Step Protocol
-
Reactor Setup: To a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and thermocouple, add this compound (1.0 equiv), anhydrous sodium acetate (2.5 equiv), and N,N-Dimethylacetamide (DMAc, ~4-5 mL per mmol of substrate).
-
Causality: Using at least 2 equivalents of base is crucial. One equivalent neutralizes the hydrochloride salt, and the subsequent amount is required for the catalytic cycle's reductive elimination step. An excess ensures the reaction medium remains basic.
-
-
Inerting: Seal the flask and purge the system with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Heating: Begin stirring and heat the mixture to the target temperature of 140 °C.
-
Reagent Addition: Once the temperature is stable, add the 10% Pd/C catalyst (0.005 equiv, 0.5 mol%). Immediately after, add acrylonitrile (1.5 equiv) dropwise over 5-10 minutes.
-
Causality: Acrylonitrile is a volatile and reactive monomer. Slow addition helps to control the reaction exotherm and maintain a safe process.
-
-
Reaction Monitoring: Maintain the reaction at 140 °C. Monitor the disappearance of the starting material by TLC or HPLC at regular intervals (e.g., every 2-4 hours). The reaction is typically complete within 20-24 hours. [10]6. Work-up - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with toluene. Filter the mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the filter cake thoroughly with additional toluene to ensure complete recovery of the product.
-
Work-up - Aqueous Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine to remove DMAc and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, (E/Z)-3-(4-amino-2,6-dimethylphenyl)acrylonitrile, can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Quantitative Data and Optimization Parameters
The precise conditions for a Heck reaction can be fine-tuned to optimize yield, purity, and reaction time. The following tables provide a representative starting point and illustrate the effect of key variables based on established literature. [6] Table 1: Representative Reaction Protocol Quantities
| Component | Mol. Wt. | Mmol | Equivalents | Amount |
| 4-Iodo-2,6-dimethylaniline HCl | 299.55 | 10 | 1.0 | 2.99 g |
| Acrylonitrile | 53.06 | 15 | 1.5 | 0.80 g (1.0 mL) |
| Sodium Acetate (NaOAc) | 82.03 | 25 | 2.5 | 2.05 g |
| 10% Pd/C (50% wet) | - | 0.05 | 0.005 | 106 mg |
| N,N-Dimethylacetamide (DMAc) | 87.12 | - | - | 40 mL |
Expected Yield: 75-85% after purification. [6][10] Table 2: Influence of Catalyst Loading on Reaction Conversion
| Entry | Catalyst | Catalyst Loading (mol %) | Time (h) | Conversion (%) |
| 1 | 10% Pd/C | 0.1 | 24 | >99 |
| 2 | 10% Pd/C | 0.5 | 24 | >99 |
| 3 | 10% Pd/C | 1.0 | 24 | >99 |
Data adapted from a study on industrial process development, demonstrating that very low catalyst loadings are effective for this highly reactive substrate. [6]A loading of 0.5 mol% is often chosen to ensure process robustness.
Conclusion and Future Directions
The Mizoroki-Heck reaction of this compound is a highly efficient and scalable method for producing key pharmaceutical intermediates. By understanding the specific challenges posed by the substrate—namely its hydrochloride form and steric profile—and by selecting an appropriate catalyst system and base, researchers can achieve high yields of the desired coupled product. The ligandless protocol using heterogeneous Pd/C is particularly attractive for large-scale synthesis due to its operational simplicity and cost-effectiveness. This guide provides a solid and scientifically-grounded foundation for the successful application and optimization of this critical transformation in drug discovery and development.
References
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- Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides.
- A new efficient palladium catalyst for Heck reactions of deactiv
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- Heck Reaction: easy Mechanism, applic
- Heck Reaction. Chemistry LibreTexts.
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- Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
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- Heck reaction. Wikipedia.
- Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate.
- Palladium (II)
- Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
- Palladium(II)
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
- 4-Iodo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. BOC Sciences.
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH.
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- Application Notes and Protocols: 4-Iodo-3,5-dimethylaniline in the Synthesis of Bioactive Heterocycles. Benchchem.
- Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
- Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxyl
- The Heck Reaction in Ionic Liquids: Progress and Challenges. MDPI.
- Heck Reaction—St
- Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by pallad
- Heck-like Reactions Involving Hetero
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. CORE.
- Heck coupling reaction.
- A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amin
- Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a c
- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed.
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- Catalytic Conditions for the Heck Reaction with N-ethyl-2-iodoaniline: Applic
- Heck coupling reactions a of iodobenzene with methyl acrylate catalysed with complexes I, II, and IV.
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Application Note: A Strategic Guide to the Suzuki-Miyaura Coupling of Sterically Hindered 4-Iodo-2,6-dimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Biaryl Amines of Pharmaceutical Importance
The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] This palladium-catalyzed cross-coupling of organoboron compounds with organic halides is a cornerstone of the pharmaceutical industry, pivotal in the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[3][4]
This guide focuses on a particularly relevant and challenging substrate: 4-iodo-2,6-dimethylaniline hydrochloride. The resulting 2,6-dimethyl-biphenyl-4-amine scaffold is a privileged motif in medicinal chemistry. However, the synthesis is complicated by two key factors:
-
Steric Hindrance: The two methyl groups positioned ortho to the aniline functionality and meta to the iodine create significant steric congestion around the reaction center. This can impede critical steps in the catalytic cycle, leading to slow reaction rates and diminished yields.[5][6]
-
Hydrochloride Salt Form: The use of the aniline as a hydrochloride salt necessitates careful consideration of the base stoichiometry. A portion of the base will be consumed to neutralize the salt before it can participate in the catalytic cycle, a crucial detail often overlooked in standard protocols.
This document provides a detailed examination of the reaction mechanism, a strategic guide to parameter optimization, and a robust, field-proven protocol designed to overcome these specific challenges.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[7][8] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodo-2,6-dimethylaniline, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with sterically hindered substrates.[9]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is critically dependent on activation by a base.[2][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design and Parameter Optimization
A successful coupling of this compound hinges on a rational selection of reagents and conditions that address the substrate's unique challenges.
The Critical Role of the Base: Stoichiometry is Key
The base plays a dual role in this specific reaction. First, it must neutralize the hydrochloride salt to generate the free aniline in situ. Second, it must activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[11][12]
-
Causality: Failure to account for the initial acid-base neutralization will result in insufficient base being available for the catalytic cycle, leading to reaction stalling and low conversion.
-
Recommendation: A minimum of 3 equivalents of base is recommended.
-
1 equivalent for the neutralization of the hydrochloride salt.
-
2 equivalents to effectively drive the catalytic reaction, as is standard for many Suzuki protocols.
-
Strong inorganic bases are preferred for this sterically demanding transformation. Potassium phosphate (K₃PO₄) is often superior to carbonates like K₂CO₃ or Cs₂CO₃ as its strength can more effectively facilitate the challenging transmetalation step.[13][14]
Overcoming Steric Hindrance: Catalyst and Ligand Selection
The steric bulk from the flanking methyl groups necessitates a catalyst system that can accommodate hindered substrates. This is achieved by pairing a palladium source with a bulky, electron-rich phosphine ligand.[5][15]
-
Mechanism of Action: These ligands promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in the oxidative addition step. Their bulk also facilitates the final reductive elimination to release the sterically congested biaryl product.[13]
-
Recommended Systems: Buchwald-type biaryl phosphine ligands are the gold standard for this type of transformation.[15][16]
| Catalyst/Ligand System | Key Attributes & Rationale |
| Pd₂(dba)₃ + SPhos | High Activity: SPhos is a highly effective ligand for coupling hindered aryl chlorides and bromides, and it performs exceptionally well with iodides.[13] Its use often allows for lower catalyst loadings and milder reaction temperatures. |
| Pd(OAc)₂ + XPhos | Broad Scope & Stability: XPhos is another robust ligand known for its broad substrate scope and the high stability of its palladium complexes.[14] It is a reliable choice for challenging couplings. |
| XPhos Pd G3/G4 | Reproducibility & Convenience: These are pre-formed, air-stable palladium precatalysts. Using a precatalyst eliminates variability associated with in situ catalyst formation and simplifies reaction setup, enhancing reproducibility.[17] |
Solvent System Selection
The choice of solvent must ensure adequate solubility of all components, including the inorganic base and the organic substrates. Biphasic systems containing water are often effective.
-
Rationale: The aqueous phase helps to dissolve the inorganic base (especially K₃PO₄), while the organic phase dissolves the aryl iodide and boronic acid. The reaction is believed to occur at the interface or within micelles.[18][19][20]
-
Recommended Solvents:
-
1,4-Dioxane / Water: A classic and highly effective solvent system for a broad range of Suzuki couplings.[9]
-
Toluene / Water: An excellent alternative, particularly when halide inhibition is a concern with hindered substrates.[21]
-
Tetrahydrofuran (THF) / Water: A common choice, though sometimes less effective than dioxane for highly challenging substrates.[17]
-
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) OR Pd₂(dba)₃ (1 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%, if not using a precatalyst)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard glassware for extraction and purification
Step-by-Step Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Addition: If using a precatalyst (e.g., XPhos Pd G3), add it now (0.02 equiv). If generating the catalyst in situ, add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv) and the ligand (e.g., XPhos, 0.02 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating under high vacuum and backfilling with an inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the premixed solvents for 15-20 minutes. Add the degassed solvent mixture to the reaction flask via cannula or syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl amine product.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient base. 2. Inactive catalyst (oxygen contamination). 3. Insufficiently active catalyst system. | 1. Ensure at least 3.0 equivalents of a strong base like K₃PO₄ are used. 2. Improve degassing procedure for flask and solvents. 3. Switch to a more active ligand system (e.g., from PPh₃ to a Buchwald ligand) or use a reliable precatalyst. |
| Significant Deborylation of Boronic Acid | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Lower the reaction temperature to 80-90 °C. 2. Monitor the reaction closely and work up promptly upon completion. |
| Homocoupling of Boronic Acid (Glaser Coupling) | Oxygen present in the reaction mixture. | Improve the degassing technique. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Incomplete Reaction / Stalling | Steric hindrance is too great for the chosen conditions. | 1. Increase catalyst loading to 3-5 mol%. 2. Switch to a more sterically demanding and electron-rich ligand. 3. Increase the temperature to 110 °C (refluxing dioxane). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation when its inherent challenges are addressed strategically. Success relies on a clear understanding of the dual role of the base, necessitating a stoichiometry greater than two equivalents, and the deployment of a highly active catalyst system featuring a bulky, electron-rich biaryl phosphine ligand to overcome steric hindrance. The detailed protocol and optimization strategies provided herein offer a validated framework for researchers to efficiently synthesize valuable biaryl amine structures for applications in drug discovery and materials science.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Casanovas, J., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Retrieved from [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved from [Link]
-
Wang, Z., et al. (2022). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. Angewandte Chemie International Edition. Retrieved from [Link]
-
Liu, Y., et al. (2020). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. Retrieved from [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics. Retrieved from [Link]
-
Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Retrieved from [Link]
-
Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. ResearchGate. Retrieved from [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... Retrieved from [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
LeCavalier, M. C., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]
-
Correa-Londoño, G. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ChemProc. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
Zhou, J., & Fu, G. C. (2006). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Zhang, T., & Zhang, W. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF on ResearchGate. Retrieved from [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Schuppe, M., et al. (2018). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. European Journal of Organic Chemistry. Retrieved from [Link]
-
Shields, J. D., et al. (2021). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Journal of the American Chemical Society. Retrieved from [Link]
-
Das, B., et al. (2010). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis. Retrieved from [Link]
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Application Notes & Protocols: Sonogashira Coupling of 4-Iodo-2,6-dimethylaniline Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This guide provides an in-depth analysis and detailed experimental protocols for the Sonogashira coupling of 4-iodo-2,6-dimethylaniline hydrochloride, a critical building block in pharmaceutical development, notably in the synthesis of the NNRTI Rilpivirine.[3] We address the unique challenges presented by this substrate—significant steric hindrance from the ortho-methyl groups and the need for in-situ neutralization of the hydrochloride salt—by providing two robust, field-proven protocols: a classic copper-cocatalyzed method and a high-purity copper-free alternative. This document is intended for researchers, chemists, and process development scientists seeking to optimize this crucial transformation.
Core Principles & Strategic Considerations
The successful execution of the Sonogashira coupling with this compound hinges on a clear understanding of the reaction mechanism and a strategic approach to overcoming its inherent challenges.
The Dual Catalytic Cycle
The reaction proceeds through two interconnected catalytic cycles involving palladium and, traditionally, a copper co-catalyst.[4][5][6]
-
Palladium Cycle : The active Pd(0) species undergoes oxidative addition to the highly reactive carbon-iodine bond of the aniline.[7][8] This is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired arylalkyne and regenerate the Pd(0) catalyst.[6]
-
Copper Cycle : A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[6][9] This species is the active nucleophile for the transmetalation step.
Overcoming Substrate-Specific Hurdles
Two primary characteristics of this compound demand specific tactical adjustments to standard protocols.
-
Steric Hindrance : The two methyl groups ortho to the C-I bond create significant steric congestion. This can impede the oxidative addition step, which is often rate-limiting.[10] The solution is to employ catalyst systems with bulky, electron-rich ligands (e.g., phosphines or N-heterocyclic carbenes, NHCs) that promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which can more readily access the hindered reaction site.[4][10][11]
-
Hydrochloride Salt : The substrate is an anilinium salt (R-NH₃⁺Cl⁻). The reaction requires the free aniline (R-NH₂), as the amine can influence the coordination sphere of the palladium catalyst.[9] Therefore, the chosen base must be of sufficient strength and stoichiometry to deprotonate both the anilinium ion and the terminal alkyne. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used in excess to serve this dual role and act as a solvent.[8][12]
The diagram below illustrates the strategic solutions to these key challenges.
Caption: Strategic approach to address substrate challenges.
Recommended Experimental Protocols
The choice between a copper-cocatalyzed or a copper-free protocol depends on the specific requirements of the synthesis, such as tolerance for side products and the need to avoid residual metal contamination.
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling
This method is robust and generally provides good yields. It is suitable for general synthesis and discovery chemistry applications where the potential for alkyne homocoupling (Glaser coupling) is a manageable side reaction.
Rationale: This protocol utilizes a standard palladium source, [Pd(PPh₃)₂Cl₂], and a copper(I) iodide co-catalyst.[8] An excess of an amine base, such as diisopropylamine, is employed to neutralize the hydrochloride salt, deprotonate the alkyne, and serve as a solvent.[8] The reaction can often be run at room temperature due to the high reactivity of the aryl iodide.[1][7]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂], 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure anaerobic conditions.
-
Reagent Addition: Through a syringe, add anhydrous, degassed diisopropylamine (DIPA, ~0.2 M concentration relative to the substrate). Stir for 5-10 minutes to allow for the neutralization of the hydrochloride.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). If the reaction is sluggish, gentle heating to 40-50 °C may be required.[8]
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the palladium and copper salts, washing the pad with additional solvent.[8][13]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(alkynyl)-2,6-dimethylaniline.[14]
Protocol 2: Copper-Free Sonogashira Coupling for High-Purity Applications
This protocol is ideal for late-stage synthesis and pharmaceutical applications where avoiding copper contamination and minimizing the formation of alkyne homodimers is critical.[10][15]
Rationale: This approach eliminates the CuI co-catalyst, thereby preventing Glaser coupling.[10] Success relies on a more active palladium catalyst system, often an air-stable precatalyst featuring a bulky, electron-rich ligand that facilitates the catalytic cycle in the absence of copper.[10][16] An inorganic base like potassium carbonate is used, requiring a separate organic solvent.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium precatalyst (e.g., [Pd(IPr)Cl₂]₂, 0.02 equiv.), and finely powdered anhydrous potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or 1,4-Dioxane, ~0.2 M) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at 60-80 °C. Monitor progress by TLC or LC-MS. These reactions may require higher temperatures compared to copper-cocatalyzed versions.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Add water and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude material via flash column chromatography on silica gel.
Comparative Summary & Troubleshooting
Protocol Parameter Overview
| Parameter | Protocol 1: Copper-Cocatalyzed | Protocol 2: Copper-Free |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd-NHC Precatalyst (e.g., [Pd(IPr)Cl₂]₂) |
| Base | Diisopropylamine (DIPA) or Et₃N | K₂CO₃ or Cs₂CO₃ |
| Solvent | Amine base (e.g., DIPA) | THF, 1,4-Dioxane |
| Temperature | Room Temperature to 50 °C | 60 °C to 80 °C |
| Typical Time | 4-12 hours | 6-24 hours |
| Advantages | Faster kinetics, lower temperature | High purity, no copper, avoids homocoupling |
| Disadvantages | Alkyne homocoupling, copper contamination | Slower kinetics, requires heating, more expensive catalyst |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficient base to neutralize HCl salt.3. System not fully inert (O₂ present). | 1. Use a fresh catalyst source or a more robust precatalyst.[10]2. Increase base equivalents to >2.0.3. Ensure proper degassing of solvents and inert atmosphere setup. |
| Significant Alkyne Homocoupling | 1. Reaction is copper-catalyzed.2. Presence of oxygen promoting Glaser coupling. | 1. Switch to the copper-free protocol (Protocol 2).[10]2. Thoroughly degas all reagents and maintain a strict inert atmosphere. |
| Deiodination of Starting Material | 1. Catalyst decomposition.2. Reaction temperature too high for extended periods. | 1. Use a more stable catalyst/ligand combination.2. Lower the reaction temperature and monitor closely; stop the reaction upon completion. |
General Experimental Workflow
The following diagram provides a visual summary of the typical laboratory workflow for performing a Sonogashira coupling reaction.
Caption: General laboratory workflow for Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound is a highly feasible transformation when the specific challenges of the substrate are addressed. For rapid synthesis, a classic copper-cocatalyzed protocol offers an efficient route. For applications demanding high purity and the elimination of side products and metal contaminants, a copper-free approach with a modern, well-defined palladium precatalyst is the superior strategy. By carefully selecting the catalyst system, base, and reaction conditions as outlined in this guide, researchers can reliably synthesize valuable alkynylated aniline derivatives for a wide range of applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. Sonogashira coupling in natural product synthesis. [Link]
-
YouTube. Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Golden. Sonogashira coupling. [Link]
-
ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. [Link]
-
ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
ResearchGate. (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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Application Note: A Validated Protocol for the Synthesis of the Key Rilpivirine Intermediate, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract & Introduction
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2] Its diarylpyrimidine structure provides high potency and a significant barrier to the development of drug resistance.[1] The efficiency and scalability of its chemical synthesis are paramount for ensuring its availability and affordability. A critical step in the synthesis of Rilpivirine is the coupling of two key intermediates: (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.[1][3]
This application note provides a detailed, field-proven protocol for the synthesis of the pivotal intermediate, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. The described methodology is an optimized route that offers significant advantages over older patented processes, including improved yields, shorter reaction times, and the avoidance of expensive or highly toxic reagents.[2][4] We will detail a two-step process starting from commercially available materials, explain the causality behind critical experimental choices, and provide a self-validating framework through rigorous analytical characterization.
Synthetic Strategy & Rationale
The overall synthesis of Rilpivirine is achieved by the nucleophilic aromatic substitution reaction between the two primary intermediates as shown below.
Caption: Overall synthetic scheme for Rilpivirine.
This guide focuses exclusively on the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. The chosen synthetic route involves an initial fusion reaction between 2-(methylthio)-4(3H)-pyrimidinone and p-aminobenzonitrile to form a hydroxyl intermediate, which is subsequently chlorinated.
Causality for Route Selection: This pathway is chosen for several reasons. Firstly, it circumvents the use of expensive palladium catalysts often required in alternative routes.[4] Secondly, the initial fusion reaction is a solvent-free approach that proceeds efficiently at elevated temperatures.[1] Finally, the chlorination step using phosphorus oxychloride (POCl₃) is a classic, high-yielding transformation for converting hydroxypyrimidines to their chloro-derivatives, which are highly activated for the final coupling step.[1][5]
Caption: Workflow for the synthesis of the target intermediate.
Materials & Equipment
Reagents
| Reagent | Purity | Supplier |
| 2-(methylthio)-4(3H)-pyrimidinone | ≥98% | Sigma-Aldrich |
| p-aminobenzonitrile | ≥99% | Alfa Aesar |
| Phosphorus oxychloride (POCl₃) | ≥99% | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetonitrile | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Saturated Sodium Bicarbonate | ACS Grade | Fisher Scientific |
| Saturated Sodium Chloride (Brine) | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and thermocouple
-
Oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Büchner funnel and filter flasks
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
-
NMR spectrometer, Mass spectrometer, HPLC system
Experimental Protocols
Step 1: Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (13)
This step utilizes a solvent-free fusion reaction. The temperature profile is critical for driving the reaction to completion while minimizing thermal degradation. The reaction proceeds via nucleophilic attack of the amino group of p-aminobenzonitrile on the pyrimidinone ring, with the elimination of methanethiol.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, combine 2-(methylthio)-4(3H)-pyrimidinone (10.0 g, 70.3 mmol) and p-aminobenzonitrile (9.1 g, 77.0 mmol).
-
Begin stirring the solid mixture and place the flask in a pre-heated oil bath at 160 °C.
-
Maintain the reaction at 160 °C for 2 hours. The mixture will melt and become a homogenous liquid.
-
After 2 hours, increase the temperature to 180 °C and continue the reaction for an additional 4 hours.[2]
-
Work-up: Cool the reaction mixture to room temperature. The product will solidify.
-
Add a small amount of N,N-Dimethylformamide (DMF) (~10-15 mL) to dissolve the residue with gentle warming.
-
Add acetonitrile (~50 mL) to precipitate the product.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration through a Büchner funnel, washing the cake with fresh acetonitrile (2 x 20 mL).
-
Dry the product under vacuum to yield 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile as an off-white solid.
Expected Yield: ~70%[1]
Step 2: Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (3)
This is a standard chlorination reaction using phosphorus oxychloride, which converts the hydroxyl group of the pyrimidine into a chloro group, a better leaving group for the subsequent SNAr reaction.
!!! SAFETY NOTE !!!: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated chemical fume hood. All glassware must be thoroughly dried, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the dried 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (10.5 g, 49.2 mmol) from Step 1.
-
In the fume hood, carefully add phosphorus oxychloride (POCl₃, 70 mL, 755 mmol) to the flask.
-
Stir the mixture and heat it to reflux (approx. 105-110 °C) using a heating mantle.
-
Maintain the reflux for 3-4 hours, monitoring the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. This is a highly exothermic process.
-
A precipitate will form. Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from acetonitrile to obtain pure 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.
Expected Yield: The overall yield for this step, when optimized, can contribute to a total yield of the intermediate of up to 62% from the starting pyrimidinone.[1][2]
Data Summary & Characterization
| Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | 2-(methylthio)-4(3H)-pyrimidinone | p-aminobenzonitrile | None (Fusion) | 160 -> 180 | 6 | ~70% |
| 2 | 4-((4-OH-pyrimidin-2-yl)amino)benzonitrile | POCl₃ | None | Reflux (~107) | 3-4 | ~85-90% |
Characterization of Final Intermediate (3):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expected peaks corresponding to the aromatic protons of the benzonitrile and pyrimidine rings, and the N-H proton.
-
Mass Spectrometry (ESI+): Calculated m/z for C₁₁H₇ClN₄ should be confirmed.
-
HPLC Purity: ≥98.5% after recrystallization.
Conclusion
This application note provides a robust and optimized two-step protocol for the synthesis of the key Rilpivirine intermediate, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. By employing a solvent-free fusion reaction followed by a standard chlorination, this method offers high yields and operational simplicity, making it suitable for both laboratory-scale synthesis and potential industrial scale-up. The inclusion of clear procedural steps, safety precautions, and validation checkpoints ensures the reliability and reproducibility of the synthesis.
References
-
Zhang, Y., et al. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 22. [Link]
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-
Zhang, Y., et al. (2021). The Development of An Effective Synthetic Route of Rilpivirine. ResearchGate. [Link]
-
Zhang, Y., et al. (2021). The development of an effective synthetic route of rilpivirine. ResearchGate. [Link]
- Li, J., et al. (2013).
-
Zhang, Y., et al. (2021). Synthesis of rilpivirine from intermediates 2 and 3[6][7]. ResearchGate. [Link]
- Wang, Q., et al. (2020).
- Mylan Laboratories Ltd. (2015).
-
Shanghai Desano Chemical Pharmaceutical Co., Ltd. (2013). Rilpivirine intermediate and preparation method and application thereof. Eureka | Patsnap. [Link]
- Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2012). Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. CN102731414B.
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4-Iodo-2,6-dimethylaniline Hydrochloride: A Versatile Building Block for Complex Organic Synthesis
Introduction: Unlocking Synthetic Potential
4-Iodo-2,6-dimethylaniline hydrochloride is a pivotal starting material in the landscape of modern organic synthesis, particularly in the pharmaceutical sector. Its structure, featuring a reactive iodine atom at the para-position and two sterically demanding methyl groups ortho to the amine, provides a unique combination of reactivity and structural influence. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a reliable building block for complex molecular architectures.[1][2] This guide provides an in-depth exploration of its applications, supported by detailed protocols and expert insights into reaction optimization.
The primary significance of this compound lies in its role as a key intermediate in the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][3] The 4-amino-3,5-dimethylphenyl moiety, derived from this building block, is crucial for the drug's biological activity. Beyond this flagship application, the inherent reactivity of the carbon-iodine bond makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular frameworks.[1][4]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 4-iodo-2,6-dimethylaniline and its hydrochloride salt is essential for its effective use in synthesis.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| Molecular Formula | C₈H₁₀IN | C₈H₁₁ClIN | [5] |
| Molecular Weight | 247.08 g/mol | 283.54 g/mol | [5] |
| Appearance | White to off-white crystals | Solid | [6][7] |
| Melting Point | 52-53 °C | Not specified | [3] |
| Density | ~1.7 g/cm³ | Not specified | [3] |
| Solubility | Sparingly soluble in water | More water-soluble than the free base | [6] |
Safety and Handling: 4-Iodo-2,6-dimethylaniline and its hydrochloride salt should be handled with care. It may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Core Application: Synthesis of a Rilpivirine Intermediate via Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, and its application in the synthesis of a key Rilpivirine precursor from 4-iodo-2,6-dimethylaniline and acrylonitrile is a well-established industrial process.[8][9][10] The reaction's efficiency and selectivity are paramount for the overall success of the Rilpivirine synthesis.
The Causality Behind Experimental Choices
The choice of a heterogeneous palladium on carbon (Pd/C) catalyst is a key feature of the optimized industrial process.[8][9] This offers several advantages over homogeneous systems, including ease of separation from the reaction mixture (filtration), reduced palladium contamination in the final product, and the potential for catalyst recycling. Notably, this reaction proceeds efficiently without the need for additional phosphine ligands, which simplifies the protocol and reduces costs.[8] The use of a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAc) is crucial for solubilizing the starting materials and facilitating the reaction at the required high temperature (around 140 °C).[3][11] Sodium acetate (NaOAc) is employed as a mild base to neutralize the hydriodic acid (HI) generated during the catalytic cycle.
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The Synthetic Potential of 4-Iodo-2,6-dimethylaniline HCl in Agrochemical Development: An Application & Protocol Guide
Abstract
This technical guide delineates the application of 4-Iodo-2,6-dimethylaniline hydrochloride as a versatile building block in synthetic chemistry, with a particular focus on its potential utility in the agrochemical sector. While prominently recognized for its role as a key intermediate in pharmaceutical manufacturing, the unique structural and reactive properties of this compound suggest a broader applicability. This document provides an in-depth analysis of its chemical reactivity, explores its potential in the synthesis of novel fungicides and herbicides, and furnishes a detailed, representative protocol for its derivatization into a compound of agrochemical interest.
Introduction: Beyond Pharmaceuticals
This compound is a well-characterized aromatic amine.[1] Its non-hydrochloride form, 2,6-dimethylaniline, is utilized in the synthesis of pharmaceuticals and as a dye intermediate.[2] The hydrochloride salt offers enhanced stability and handling properties.[3] The primary documented application of 4-Iodo-2,6-dimethylaniline is as a critical precursor in the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 treatment.[3]
However, the molecular architecture of 4-Iodo-2,6-dimethylaniline HCl presents a compelling case for its exploration in agrochemical synthesis. The presence of three key functional domains—a nucleophilic amino group, a sterically hindered aromatic ring, and a reactive iodinated carbon—offers a powerful toolkit for the synthetic chemist. Aniline and its derivatives are foundational intermediates in the production of a wide array of herbicides and fungicides, underscoring the relevance of this chemical class to crop protection.[4]
Chemical Reactivity and Synthetic Rationale
The synthetic utility of 4-Iodo-2,6-dimethylaniline HCl is rooted in the distinct reactivity of its functional groups:
-
The Amino Group (-NH₂): This group serves as a primary site for a variety of chemical transformations. It can be readily acylated to form amides, which are a common feature in many fungicidal compounds.[5] Furthermore, it can undergo alkylation or serve as a nucleophile in the construction of heterocyclic systems, which are prevalent in modern agrochemicals.
-
The Iodo Group (-I): The iodine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions.[6] This enables the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of precision. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a wide range of substituents at the 4-position of the aniline ring.[7][8] This versatility is crucial for tuning the biological activity and physical properties of the target agrochemical. The differential reactivity between the iodo- and a potential chloro-substituent on another coupling partner can allow for selective, sequential reactions.[7]
-
The Dimethylated Aromatic Ring: The two methyl groups at the 2- and 6-positions provide steric hindrance around the amino group. This can influence the regioselectivity of certain reactions and can also impact the final conformation of the synthesized molecule, which may be critical for its interaction with biological targets.
Potential Applications in Agrochemical Synthesis
Based on the known reactivity of iodoanilines and the established role of aniline derivatives in agrochemicals, we can project the utility of 4-Iodo-2,6-dimethylaniline HCl in the development of:
-
Fungicides: Many modern fungicides, particularly those in the succinate dehydrogenase inhibitor (SDHI) class, are carboxamides. The amino group of 4-Iodo-2,6-dimethylaniline HCl can be readily acylated with a suitable carboxylic acid to form a novel amide. The iodo-substituent could then be further elaborated via cross-coupling to introduce additional diversity and potentially enhance fungicidal activity. Benzimidazole-based fungicides also represent a class of compounds where aniline derivatives are key precursors.[9]
-
Herbicides: Phenylurea herbicides are a significant class of agrochemicals derived from aniline precursors.[10] While direct application here is less obvious without further modification, the core aniline structure is fundamental. More plausibly, the iodo-group could be leveraged to construct more complex herbicidal molecules, such as those based on picolinic acid.[11]
The following section provides a representative, though hypothetical, protocol for the synthesis of a novel carboxamide with potential fungicidal properties, demonstrating the practical application of 4-Iodo-2,6-dimethylaniline.
Experimental Protocol: Synthesis of a Novel Carboxamide Fungicide Candidate
This protocol details a two-step synthesis of a hypothetical fungicide candidate, N-(4-iodo-2,6-dimethylphenyl)-2-(trifluoromethyl)benzamide, leveraging the nucleophilicity of the aniline's amino group. This class of chemistry is representative of synthetic routes to some known fungicidal molecules.
Workflow Diagram
Sources
- 1. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 2. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cresset-group.com [cresset-group.com]
- 4. nbinno.com [nbinno.com]
- 5. EP0116409A2 - Fungicidal aniline derivatives - Google Patents [patents.google.com]
- 6. Frontiers | Editorial: New Hypervalent Iodine Reagents for Oxidative Coupling [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Introduction: The Strategic Role of 4-Iodo-2,6-dimethylaniline in Chromophore Development
An Application Guide to the Synthesis of Dyes and Pigments Using 4-Iodo-2,6-dimethylaniline Hydrochloride
4-Iodo-2,6-dimethylaniline is a highly versatile aromatic intermediate pivotal in the fields of advanced material science and pharmaceutical development.[1] Its utility in the synthesis of dyes and pigments stems from a unique combination of structural features. The primary amine group serves as a classical anchor for diazotization, a cornerstone of azo dye chemistry.[2][3] Concurrently, the ortho-positioned dimethyl groups provide significant steric hindrance, which can enhance the chemical and thermal stability of the final chromophore. Most critically, the iodine atom at the para position is not merely a passive substituent; it is a reactive handle for subsequent cross-coupling reactions, enabling the construction of complex, high-performance colorants.
This guide provides an in-depth exploration of the application of this compound in the synthesis of azo dyes, offering detailed protocols and expert insights into the causality behind the experimental design.
Core Properties and Handling
Understanding the physicochemical properties of the starting material is fundamental to its successful application. Proper handling and storage are critical for ensuring reagent integrity and experimental reproducibility.
| Property | Value | Source |
| CAS Number | 4102-53-8 | [4] |
| Molecular Formula | C₈H₁₀IN · HCl | |
| Molecular Weight | 283.54 g/mol (as hydrochloride) | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 52-53°C (for free base) | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from light and incompatible substances. | [1] |
Part 1: Synthesis of Azo Dyes - The Diazotization-Coupling Pathway
The most direct application of 4-Iodo-2,6-dimethylaniline in dye synthesis is through the formation of azo compounds. This class of dyes is characterized by the presence of one or more azo groups (-N=N-) that connect aromatic rings, forming a conjugated system responsible for color.[5] The synthesis is a robust two-stage process.
Principle of Synthesis
-
Diazotization: The primary aromatic amine of 4-Iodo-2,6-dimethylaniline is converted into a highly reactive diazonium salt. This reaction is conducted in the presence of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2][3] The reaction must be maintained at a low temperature (0–5 °C) because diazonium salts are thermally unstable and can decompose violently at higher temperatures, releasing nitrogen gas.
-
Azo Coupling: The electrophilic diazonium salt is then introduced to a solution containing an electron-rich coupling component. Common coupling components are phenols, naphthols, or other aromatic amines.[6] This electrophilic aromatic substitution reaction forms the stable azo linkage and generates the final dye molecule.[2] The specific chemical nature of the coupling component is the primary determinant of the final dye's color, solubility, and fastness properties.
Protocol 1: Synthesis of 4-((4-Iodo-2,6-dimethylphenyl)diazenyl)-N,N-dimethylaniline
This protocol details the synthesis of a representative red-orange azo dye using N,N-dimethylaniline as the coupling component.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
N,N-dimethylaniline
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Distilled Water
-
Ice
Part A: Diazotization of 4-Iodo-2,6-dimethylaniline
-
Amine Solution Preparation: In a 250 mL beaker, dissolve 2.84 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water. Stir until a clear solution is achieved.
-
Causality: The hydrochloride salt is used to ensure solubility in the acidic medium required for diazotization. The excess acid prevents premature coupling and stabilizes the resulting diazonium salt.
-
-
Cooling: Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this temperature throughout the diazotization process.
-
Nitrite Addition: In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled aniline solution over 20 minutes. Use a thermometer to ensure the temperature does not exceed 5 °C.[7]
-
Causality: A slow, dropwise addition is essential to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt. A slight molar excess of NaNO₂ ensures the complete conversion of the primary amine.
-
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting clear, cold solution of 4-Iodo-2,6-dimethylbenzenediazonium chloride is highly reactive and should be used immediately in the next step.
Part B: Azo Coupling Reaction
-
Coupling Solution Preparation: In a separate 400 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 20 mL of 1 M hydrochloric acid. Cool this solution to 0–5 °C in an ice bath.
-
Coupling: Slowly add the freshly prepared diazonium salt solution from Part A to the cooled N,N-dimethylaniline solution with vigorous stirring. Maintain the temperature below 5 °C. An intensely colored precipitate should form almost immediately.[2]
-
pH Adjustment: Continue stirring for 1-2 hours in the ice bath. To facilitate the coupling reaction and promote precipitation, slowly add a saturated solution of sodium acetate until the pH of the mixture is approximately 4-5.
-
Causality: The coupling reaction is pH-dependent. For coupling with an amine, a weakly acidic medium (pH 4-5) is optimal. Sodium acetate acts as a buffer, neutralizing the excess strong acid without making the solution basic, which would convert the diazonium salt to non-reactive species.
-
-
Isolation and Purification: Isolate the precipitated dye by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral and colorless.
-
Purify the crude dye by recrystallization from ethanol to obtain the final product. Dry the purified crystals in a vacuum oven.
Sources
Troubleshooting & Optimization
improving the yield of 4-Iodo-2,6-dimethylaniline hydrochloride synthesis
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 4-Iodo-2,6-dimethylaniline hydrochloride. As a key intermediate in pharmaceutical manufacturing, particularly for antiviral drugs like Rilpivirine, optimizing its synthesis is critical for efficiency and purity.[1] This guide, structured in a practical question-and-answer format, addresses common challenges encountered during laboratory experiments, blending established protocols with the underlying chemical principles to empower you to resolve issues effectively.
The synthesis of 4-Iodo-2,6-dimethylaniline is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][3] In this process, the electron-rich aromatic ring of 2,6-dimethylaniline acts as a nucleophile, attacking an electrophilic iodine species. The amino (-NH₂) and the two methyl (-CH₃) groups are activating, ortho-, para-directing groups. However, the significant steric hindrance from the two methyl groups at the 2- and 6-positions makes the ortho positions inaccessible, leading to highly selective iodination at the para-position (position 4).[2]
The overall transformation from the starting material to the final hydrochloride salt is outlined below.
Caption: General workflow for the synthesis of 4-Iodo-2,6-dimethylaniline HCl.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for preparing 4-Iodo-2,6-dimethylaniline?
A simple, efficient, and scalable method involves the direct iodination of 2,6-dimethylaniline using molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate.[4] The base is crucial as it neutralizes the hydroiodic acid (HI) generated during the reaction, preventing the formation of anilinium salts which would deactivate the aromatic ring towards further electrophilic substitution. This method often yields a product pure enough for many applications after a simple extractive workup.[4]
Detailed Experimental Protocol:
-
Setup: In a fume hood, equip a round-bottomed flask with a mechanical stirrer and a dropping funnel.
-
Reagents: Charge the flask with molecular iodine (I₂) and a saturated aqueous solution of sodium bicarbonate.
-
Addition: While stirring the biphasic mixture vigorously, add 2,6-dimethylaniline dropwise via the dropping funnel at room temperature.
-
Reaction: Continue vigorous stirring for approximately 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to check for the complete consumption of the starting material.[4]
-
Workup: Once the reaction is complete, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate. The mixture should turn from dark brown/purple to colorless.[2][5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or methylene chloride.[4][5]
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting oil or solid is crude 4-Iodo-2,6-dimethylaniline.[4][5]
Q2: My reaction yield is consistently low. What are the common causes and how can I fix them?
Low yields can stem from several factors, from reaction conditions to workup procedures. Here are the most common culprits:
-
Incomplete Reaction: The iodination of anilines is generally fast, but insufficient reaction time can lead to incomplete conversion. Ensure the reaction is complete by using TLC analysis before quenching.[4] Vigorous stirring is essential in the biphasic system to maximize the interfacial area where the reaction occurs.
-
Poor Reagent Quality: The purity of the starting 2,6-dimethylaniline is critical. If the starting material is old or has oxidized (often indicated by a dark color), it can lead to side reactions and lower yields. Consider purifying the 2,6-dimethylaniline by distillation if its purity is questionable.
-
Oxidative Decomposition: Anilines are susceptible to oxidation, and iodine is an oxidizing agent.[6] This can lead to the formation of colored, polymeric byproducts, reducing the yield of the desired product. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this, although it's not always necessary for this specific substrate.
-
Losses During Workup: The product, an amine, is basic. If the aqueous layer becomes too acidic during workup (before extraction), the product can be protonated and become water-soluble, leading to significant loss. Ensure the aqueous layer remains basic or neutral during the extraction process.
Q3: I'm seeing multiple spots on my TLC plate. What are the likely side products?
The high regioselectivity of this reaction usually leads to a clean product.[2] However, impurities can arise.
-
Unreacted Starting Material: The most common "impurity" is simply unreacted 2,6-dimethylaniline. This is easily identified by running a co-spot with the starting material on your TLC plate. The solution is to ensure the reaction goes to completion.
-
Di-iodinated Product (2,4-Diiodo-6-methylaniline): While sterically hindered, a second iodination is possible under forcing conditions or with incorrect stoichiometry. This is typically a minor byproduct. Careful control over the amount of iodine used (usually a slight excess relative to the aniline) is important.
-
Oxidation Byproducts: As mentioned, anilines can oxidize to form a complex mixture of colored impurities.[6] These often appear as a streak or baseline material on the TLC plate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis routes of 4-Iodo-2,6-dimethylaniline [benchchem.com]
- 6. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Purification of 4-Iodo-2,6-dimethylaniline Hydrochloride
Welcome to the technical support guide for the purification of 4-Iodo-2,6-dimethylaniline hydrochloride. This document provides troubleshooting advice and detailed protocols in a question-and-answer format to address common challenges encountered during the purification of this important pharmaceutical intermediate.[1][2][3] As a key building block in the synthesis of drugs like Rilpivirine, an HIV-1 treatment, achieving high purity is paramount.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is a brown or pinkish solid. What causes this discoloration and how can I remove it?
A1: Discoloration in aniline derivatives is almost always due to aerial oxidation.[4] The electron-rich aromatic ring and the amino group are susceptible to oxidation, which forms highly colored polymeric impurities.[5][6] The presence of methyl groups on the ring can further stabilize radical cation intermediates, potentially accelerating this process.[5]
Troubleshooting Steps:
-
Recrystallization with Activated Carbon: This is the most direct method to remove colored impurities. Dissolve the crude hydrochloride salt in a suitable hot solvent (see Q2 for solvent selection). Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution and continue to heat with stirring for 5-10 minutes. The activated carbon will adsorb the large, colored polymeric impurities. Perform a hot filtration to remove the carbon, then allow the filtrate to cool slowly to form purified crystals.[7]
-
Reductive Workup: If the discoloration is severe, consider a reductive treatment. During an aqueous workup of the free base form, washing with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate can help remove some oxidation products before conversion to the hydrochloride salt.[8]
Q2: What is the best solvent system for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For amine hydrochloride salts, which are polar, polar protic solvents or mixtures are typically effective.[9]
Recommended Solvent Systems:
| Solvent System | Rationale & Comments |
| Ethanol/Water | A mixture of ethanol and water often provides an excellent polarity balance. Dissolve the crude salt in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly.[10] |
| Isopropanol (IPA) | Isopropanol can be a good single-solvent choice. It has a good balance of polarity to dissolve the salt when hot, but its lower polarity compared to methanol or ethanol often results in lower solubility upon cooling, leading to better recovery.[7] |
| Methanol | While methanol is a strong solvent for polar salts, it can sometimes be too effective, leading to high solubility even at low temperatures and thus poor recovery. It is best used if the crude material is highly impure and requires a very polar solvent for initial dissolution. |
Pro-Tip: Avoid nonpolar solvents like hexanes or ethyl acetate for direct recrystallization of the hydrochloride salt, as its solubility will be very poor even at elevated temperatures.[7]
Q3: I am purifying the free base (4-Iodo-2,6-dimethylaniline) using silica gel chromatography, but I am getting poor recovery and significant peak tailing. What's wrong?
A3: This is a classic problem when purifying basic amines on standard silica gel.[11][12] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine, leading to irreversible adsorption and peak tailing.[11][12][13]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to "neutralize" the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[12][13][14]
-
Use Deactivated Silica: Use commercially available amine-functionalized or "deactivated" silica gel. These stationary phases are specifically designed for the purification of basic compounds and will provide much better peak shape and recovery.[12]
-
Alternative Stationary Phases: Consider using neutral alumina (Al₂O₃) as your stationary phase, which is less acidic than silica and can be more suitable for basic compounds.
The diagram below illustrates the decision-making process for purifying the free amine form.
Caption: Troubleshooting workflow for amine purification by column chromatography.
Q4: My yield is very low after purification. How can I improve recovery?
A4: Low yield can result from several factors, from the purification method chosen to mechanical losses.
Troubleshooting Low Yield:
| Potential Cause | Recommended Action |
| Compound too soluble in recrystallization solvent. | Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the solid. After crystallization, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.[15] |
| Product lost during washing. | When washing the filtered crystals, always use a minimal amount of ice-cold solvent to prevent the product from redissolving.[15] |
| Irreversible binding to silica gel. | If using chromatography for the free base, this is a likely culprit. Implement the solutions described in Q3 to prevent loss on the column.[11] |
| Incomplete conversion to hydrochloride salt. | If purifying by salt formation, ensure the solution is sufficiently acidic (pH < 2) to precipitate all of the amine as its hydrochloride salt.[15] |
| Incomplete extraction from aqueous layers. | When performing an acid-base workup, ensure you extract the organic layer multiple times (at least 3x) to maximize recovery of the free base.[7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for removing minor colored impurities and improving the overall purity of a solid crude product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol (or ethanol) and heat the mixture to boiling with stirring.
-
Co-solvent Addition (if needed): If using a solvent pair like Ethanol/Water, add hot water dropwise until a persistent cloudiness appears. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Decolorization (if needed): If the solution is colored, remove it from the heat source, add a small spatula tip of activated carbon, and then reheat to a gentle boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold solvent, and dry under vacuum.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. reddit.com [reddit.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Iodination of 2,6-Dimethylaniline
Welcome to the technical support center for the iodination of 2,6-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you achieve high yields and purity for your target compound, 4-iodo-2,6-dimethylaniline, a key intermediate in many pharmaceutical syntheses.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is incomplete, and I have a low yield of 4-iodo-2,6-dimethylaniline. What are the likely causes and how can I improve the conversion?
A1: Low conversion in the iodination of 2,6-dimethylaniline can stem from several factors related to the reagents, reaction conditions, and work-up procedure.
-
Insufficiently Activated Iodine: Molecular iodine (I₂) itself is not a highly reactive electrophile and requires activation to efficiently iodinate the aniline ring.[3] The reaction is often performed in the presence of a mild base, such as sodium bicarbonate (NaHCO₃), which neutralizes the hydrogen iodide (HI) byproduct and drives the equilibrium towards the products.[4][5] Without a base, the accumulation of acidic HI can protonate the starting aniline, deactivating the ring towards further electrophilic substitution.[6]
-
Suboptimal Reaction Time or Temperature: While the reaction is typically rapid, insufficient reaction time can lead to incomplete conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[5] Most protocols recommend stirring for at least 2 hours at room temperature.[4]
-
Poor Stoichiometry: An incorrect ratio of reactants can limit the yield. It is common to use a slight excess of the iodinating agent to ensure complete consumption of the starting aniline.
Troubleshooting Steps:
-
Ensure Proper Activation: When using molecular iodine, always include a base like sodium bicarbonate in the reaction mixture.
-
Monitor the Reaction: Use TLC to track the disappearance of the starting material (2,6-dimethylaniline) and the appearance of the product (4-iodo-2,6-dimethylaniline).
-
Optimize Stoichiometry: Carefully measure your reactants. A slight excess (1.05-1.1 equivalents) of iodine is often recommended.[7]
Q2: My reaction mixture has turned dark brown or black, and I'm isolating a tar-like substance instead of a clean product. What is causing this, and how can I prevent it?
A2: The formation of dark, insoluble materials is a strong indication of oxidation of the electron-rich 2,6-dimethylaniline starting material or product.[8] The amino group makes the aromatic ring highly susceptible to oxidation, which can be initiated by the iodinating agent itself or by exposure to air, especially under harsh conditions.[9]
-
Oxidizing Conditions: Some iodinating systems can be too oxidizing for sensitive substrates like anilines. For instance, systems that generate a highly electrophilic iodine species can also have a higher oxidative potential.
-
High Temperatures: Elevated reaction temperatures can accelerate oxidation pathways.
-
Presence of Acid: Strongly acidic conditions can promote the formation of aniline radical cations, which can polymerize to form insoluble tars.
Preventative Measures:
-
Use Milder Reagents: N-Iodosuccinimide (NIS) is a milder and highly effective iodinating agent for anilines and can often provide cleaner reactions with less oxidation.[10]
-
Control the Temperature: Perform the reaction at room temperature or below (e.g., 0 °C) to minimize the rate of oxidation.[1]
-
Maintain a Basic or Neutral pH: The use of sodium bicarbonate not only activates the iodine but also keeps the reaction medium basic, which helps to suppress oxidation.[4]
-
Degas Solvents: For very sensitive reactions, using degassed solvents can minimize oxidation by atmospheric oxygen.
Q3: I am concerned about polyiodination. Is the formation of di- or tri-iodo-2,6-dimethylaniline a significant side reaction?
A3: For 2,6-dimethylaniline, polyiodination is generally not a major concern under standard reaction conditions. The steric hindrance provided by the two methyl groups at the ortho positions effectively blocks electrophilic attack at these sites. This leaves the para position as the most accessible and electronically activated site for iodination.
While di- and tri-halogenation are very common with less sterically hindered anilines, the substitution pattern of 2,6-dimethylaniline strongly favors mono-iodination at the 4-position.[11][12] In fact, protocols for the synthesis of 4-iodo-2,6-dimethylaniline often report that the crude product is of high purity, suggesting minimal formation of poly-iodinated byproducts.[4][5]
However, it is worth noting that under forcing conditions or with highly reactive iodinating agents, a second iodination at one of the meta positions (3 or 5) could theoretically occur, though this is not a commonly reported side product.
Logical Flow for Minimizing Polyiodination:
Caption: Steric hindrance in 2,6-dimethylaniline favors mono-iodination.
Q4: My final product has a persistent color, even after a standard work-up. How do I remove these colored impurities?
A4: A persistent color in the final product, typically yellow or brown, is usually due to residual iodine or small amounts of oxidized, polymeric side products.
Purification Troubleshooting:
| Impurity Source | Identification | Removal Method |
| **Excess Iodine (I₂) ** | Purple/brown color in organic phase. | Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears. The thiosulfate reduces I₂ to colorless I⁻ ions.[13] |
| Oxidized Byproducts | Persistent yellow/brown color. | Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes, and filter through a pad of celite.[14] |
| Other Impurities | Off-white or discolored crystals. | Recrystallization: Recrystallize the product from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to obtain a pure, crystalline solid. |
Experimental Protocols
Protocol 1: Scalable Synthesis of 4-Iodo-2,6-dimethylaniline
This protocol is adapted from a reliable and scalable procedure for the selective mono-iodination of 2,6-dimethylaniline.[4][5]
Materials:
-
2,6-Dimethylaniline
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
2 L two-necked flask with mechanical stirrer
-
Dropping funnel
Procedure:
-
Setup: Equip a 2 L two-necked flask with a mechanical stirrer.
-
Reagent Preparation: In a separate flask, weigh out 119 g (0.466 mol) of iodine and dissolve it in 400 mL of diethyl ether. Transfer this solution to the 2 L reaction flask.
-
Aqueous Phase: Add 1 L of a saturated sodium bicarbonate solution to the reaction flask.
-
Substrate Addition: Charge a dropping funnel with 52.4 mL (51.4 g, 424 mmol) of 2,6-dimethylaniline. Add the aniline dropwise to the vigorously stirred biphasic mixture over approximately 5-10 minutes. Gas evolution (CO₂) will be observed.
-
Reaction: Stir the mixture vigorously for 2 hours at room temperature. Monitor the reaction by TLC (e.g., ethyl acetate/cyclohexane 2:8) to confirm the consumption of the starting material.
-
Work-up:
-
Destroy any excess iodine by adding saturated sodium thiosulfate solution dropwise until the purple color of the iodine is completely discharged from both phases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with an additional 200 mL of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil should crystallize upon standing or drying to yield 4-iodo-2,6-dimethylaniline.
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of 4-iodo-2,6-dimethylaniline.
Mechanistic Insights
The iodination of 2,6-dimethylaniline is a classic example of an electrophilic aromatic substitution reaction. The amino group is a strong activating group, meaning it donates electron density into the benzene ring, making the ring more nucleophilic and thus more reactive towards electrophiles.[6]
Key Mechanistic Steps:
-
Formation of the Electrophile: In the presence of a base, molecular iodine forms a more potent electrophilic species.
-
Nucleophilic Attack: The electron-rich aromatic ring of 2,6-dimethylaniline attacks the electrophilic iodine species. This attack occurs preferentially at the para position due to the directing effect of the amino group and the steric hindrance of the two methyl groups at the ortho positions. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A base (such as bicarbonate) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, 4-iodo-2,6-dimethylaniline.
Caption: Simplified mechanism of electrophilic iodination of 2,6-dimethylaniline.
References
-
Cisnetti, F., Gautier, A. et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocols.io. [Link]
-
Gautier, A., Cisnetti, F. et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. protocols.io. [Link]
-
WorldOfChemicals. 4-Iodo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. WorldOfChemicals. [Link]
-
PubMed. Oxidation of 2,6-dimethylaniline by the Fenton, electro-Fenton and photoelectro-Fenton processes. PubMed. [Link]
-
MANAC Inc. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]
-
ACS Publications. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. ACS Publications. [Link]
-
Wikipedia. 4-Iodo-N,N-dimethylaniline. Wikipedia. [Link]
-
PubMed. Chemical oxidation of 2,6-dimethylaniline in the fenton process. PubMed. [Link]
-
ResearchGate. Described procedures for iodination of anilines. ResearchGate. [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]
-
ResearchGate. (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. [Link]
-
Chemistry Steps. Reactions of Aniline. Chemistry Steps. [Link]
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- 1. Synthesis routes of 4-Iodo-2,6-dimethylaniline [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Oxidation of 2,6-dimethylaniline by the Fenton, electro-Fenton and photoelectro-Fenton processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization and Troubleshooting for the Heck Reaction of 4-Iodo-2,6-dimethylaniline HCl
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the Mizoroki-Heck cross-coupling reaction, specifically focusing on the challenging substrate, 4-Iodo-2,6-dimethylaniline hydrochloride. This substrate presents unique hurdles due to its steric hindrance and the acidic nature of its salt form. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when working with 4-Iodo-2,6-dimethylaniline HCl in Heck reactions.
Q1: My reaction is failing or giving very low yields. What are the most likely causes?
Failure of this specific Heck reaction typically stems from one of four areas: incomplete neutralization of the starting material, a suboptimal catalyst-ligand system, catalyst deactivation, or an inappropriate choice of base and solvent.
-
Substrate Neutralization: Your starting material is an HCl salt. The reaction requires a basic environment to regenerate the active Pd(0) catalyst.[1] You must add at least one equivalent of base solely to neutralize the HCl salt before adding the base required for the catalytic cycle itself. Failure to do so will keep the reaction medium acidic, preventing the cycle from proceeding.
-
Steric Hindrance: The two methyl groups flanking the aniline nitrogen create significant steric bulk. This can hinder the oxidative addition step and subsequent steps in the catalytic cycle.[2] Your choice of catalyst and ligand must be able to overcome this steric challenge.
-
Catalyst Deactivation: The electron-rich nature of the aniline can sometimes lead to catalyst poisoning or the formation of inactive palladium complexes. More commonly, if the active Pd(0) species is not properly stabilized by a ligand, it can agglomerate into palladium black, effectively removing it from the catalytic cycle.[3]
-
Suboptimal Conditions: Standard "off-the-shelf" Heck conditions may not be robust enough. A systematic screening of catalysts, ligands, bases, and solvents is often necessary.
Q2: What is the best palladium catalyst and ligand combination for this sterically hindered substrate?
There is no single "best" combination, as the optimal choice depends on the specific alkene coupling partner. However, for a challenging substrate like this, a logical approach starts simple and adds complexity as needed.
For highly activated alkenes (e.g., acrylonitrile, acrylates), a ligandless heterogeneous catalyst may be sufficient. A successful industrial-scale synthesis has been reported using 10% Palladium on Carbon (Pd/C) without any additional ligand.[2] This is an excellent starting point due to its simplicity and ease of removal.
For less-activated or more sterically demanding alkenes, a homogeneous system is typically required. Key considerations include:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is the most common and effective precursor.[4][5] It is readily reduced in situ to the active Pd(0) species. Other options include Pd₂(dba)₃.
-
Ligands: To overcome steric hindrance, bulky and electron-rich phosphine ligands are highly recommended. These ligands promote the crucial oxidative addition step and stabilize the catalytically active species. Good candidates for screening include:
-
Trialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and its HBF₄ salt are known for high activity.
-
Triarylphosphines: Tri(o-tolyl)phosphine (P(o-tol)₃) provides more steric bulk than triphenylphosphine and has been used successfully with the bromo-analog of your substrate.[2]
-
Biaryl Phosphines (Buchwald Ligands): Ligands like XPhos and SPhos are designed for challenging cross-couplings and are excellent candidates.
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful, thermally stable ligands that often exhibit high catalytic activity in Heck reactions.[6][7]
-
It is critical to maintain an appropriate palladium-to-ligand ratio (typically 1:1 to 1:4). Excess ligand can sometimes inhibit the reaction by creating a coordinatively saturated, inactive palladium complex.[1][8]
Q3: How do I choose the correct base, especially since my starting material is an HCl salt?
The base has two critical functions: (1) neutralizing the HCl salt and (2) scavenging the hydriodic acid (HI) generated during the catalytic cycle to regenerate the Pd(0) catalyst.[1][9]
-
Stoichiometry: Plan for at least 2.1 equivalents of base . The first equivalent is consumed by the HCl salt. The remaining 1.1-1.5 equivalents drive the reaction.
-
Base Type:
-
Inorganic Bases: These are often the best choice as they are less likely to coordinate with the palladium center and inhibit catalysis. Sodium acetate (NaOAc), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are excellent starting points.[2][10]
-
Organic Bases: Triethylamine (Et₃N) is a classic choice.[4] However, for high-temperature reactions, a bulkier, higher-boiling amine like N,N-dicyclohexylmethylamine (Cy₂NMe) may be preferable to prevent over-pressurization and ensure it remains in the reaction mixture.[11]
-
Q4: Which solvent system is most effective for this reaction?
Polar aprotic solvents are the standard for Heck reactions because they can dissolve the various components and stabilize the charged intermediates in the catalytic cycle.[12]
-
Recommended Solvents: N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylformamide (DMF) are the most commonly used and effective solvents.[2][10][12] DMAc was used in the reported scale-up synthesis of the target compound.[2]
-
Temperature: These solvents have high boiling points, allowing the reaction to be heated to the temperatures often required for difficult couplings (typically 100-140 °C).[2][6]
Q5: I'm observing significant dehalogenation of my starting material. How can I prevent this?
Dehalogenation (or reductive Heck reaction) is a common side reaction where the iodo-group is replaced by a hydrogen atom.[2][13] This can be exacerbated by high temperatures and certain bases or solvents. To minimize this:
-
Lower the Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.
-
Screen Bases: The choice of base can influence the rate of dehalogenation. Sometimes switching from an organic amine to an inorganic carbonate can suppress this side pathway.
-
Ensure Anhydrous Conditions: While not always necessary, water can sometimes promote dehalogenation pathways.
Q6: My catalyst is forming a black precipitate (palladium black). What is happening and how can I stop it?
The formation of palladium black is the visual evidence of catalyst deactivation via precipitation of agglomerated Pd(0) metal.[3] This happens when the monoligated or unligated Pd(0) species, which is the active catalyst, is not sufficiently stabilized.[9][11]
-
Solution: The primary solution is the use of stabilizing ligands. If you are attempting a ligandless reaction and see blackening, it means the solvent and other components are not sufficient to maintain a stable, colloidal catalytic species. You must add a ligand.
-
Ligand Choice: Bulky, electron-donating phosphine ligands or NHCs are excellent at stabilizing the Pd(0) center and preventing this agglomeration.
Visualizing the Process
Understanding the underlying mechanism and having a clear troubleshooting strategy are crucial for success.
The Heck Catalytic Cycle
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yielding reactions.
Optimization Protocols & Data
Protocol 1: General Screening for Heck Reaction Conditions
This protocol outlines a parallel screening approach to efficiently identify optimal reaction conditions.
-
Preparation: In an array of reaction vials equipped with stir bars, add 4-Iodo-2,6-dimethylaniline HCl (1.0 eq.).
-
Base Addition: Add the selected base (e.g., K₂CO₃, 2.5 eq.).
-
Catalyst/Ligand Addition: In a glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor and ligands. Add the appropriate palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%) and ligand (e.g., P(o-tol)₃, 1-4 mol%) to each designated vial.
-
Reagent Addition: Add the solvent (e.g., DMAc, 0.2 M), followed by the alkene coupling partner (1.1-1.5 eq.).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., 120 °C).
-
Monitoring: After a set time (e.g., 4, 12, 24 hours), take a small aliquot from each reaction, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS and/or TLC to determine conversion and product formation.
Table 1: Comparison of Recommended Catalyst Systems
| Catalyst System | Type | Key Advantage | Best For |
| 10% Pd/C | Heterogeneous | Simple, ligandless, easy workup | Activated alkenes (e.g., acrylates)[2] |
| Pd(OAc)₂ / P(o-tol)₃ | Homogeneous | Proven for the bromo-analog, good balance | General purpose screening[2] |
| Pd(OAc)₂ / P(t-Bu)₃ | Homogeneous | Highly active due to electron-rich ligand | Unreactive or hindered alkenes |
| Pd₂(dba)₃ / XPhos | Homogeneous | State-of-the-art, very robust | The most challenging couplings |
| Pd(OAc)₂ / IPr (NHC) | Homogeneous | High thermal stability and activity | High-temperature reactions[6] |
Table 2: Screening Matrix for Base and Solvent
| DMAc | NMP | DMF | |
| K₂CO₃ | Condition 1 | Condition 2 | Condition 3 |
| NaOAc | Condition 4 | Condition 5 | Condition 6 |
| Cy₂NMe | Condition 7 | Condition 8 | Condition 9 |
All reactions performed at 120°C with Pd(OAc)₂/P(o-tol)₃ as the catalyst system. Results to be evaluated by % conversion.
References
-
Heck reaction - Wikipedia. [Link]
-
Yasar, S., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(5), 8146-8161. [Link]
-
Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. [Link]
-
Ali, H., et al. (2015). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Journal of Macromolecular Science, Part A, 52(10), 764-770. [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). [Link]
-
Dehli, J. R., et al. (2004). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 8(4), 614-622. [Link]
-
Heck Reaction—State of the Art - MDPI. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides - RSC Publishing. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024). [Link]
-
Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - RSC Publishing. [Link]
-
Solvent effect over the Heck cross-coupling reaction of iodobenzene... - ResearchGate. [Link]
-
ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. - ResearchGate. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
-
The Intramolecular Heck Reaction - Macmillan Group. (2004). [Link]
-
Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC - NIH. [Link]
-
Optimization of conditions for the Heck reaction - ResearchGate. [Link]
-
Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes | Request PDF - ResearchGate. [Link]
-
Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Publishing. [Link]
-
The Heck Reaction - Chem 115 Myers. [Link]
-
Practical Heck Reaction problems! : r/chemhelp - Reddit. (2021). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
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- 5. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. people.uniurb.it [people.uniurb.it]
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- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Heck Reaction—State of the Art [mdpi.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Iodo-2,6-dimethylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions for catalyst selection in cross-coupling reactions involving 4-iodo-2,6-dimethylaniline. This substrate, characterized by significant steric hindrance and an electron-rich aniline moiety, presents unique challenges that require careful optimization of catalytic systems for successful transformations.
Core Concepts: Understanding the Substrate
4-Iodo-2,6-dimethylaniline is a challenging substrate for three primary reasons:
-
Steric Hindrance: The two methyl groups ortho to the aniline nitrogen and one methyl group ortho to the iodo group create a sterically congested environment around the reaction centers. This can impede both the oxidative addition of the palladium catalyst to the C-I bond and the subsequent reductive elimination step.[1][2]
-
Electron-Rich Nature: The electron-donating nature of the aniline and methyl groups increases electron density on the aromatic ring. While this can facilitate oxidative addition, it can also affect the reactivity of downstream intermediates.
-
Coordinating Group: The aniline nitrogen can coordinate to the palladium center, potentially acting as an inhibitory ligand and leading to catalyst deactivation or the formation of unreactive complexes.[3]
Successfully coupling this substrate requires a catalytic system robust enough to overcome these challenges, which is primarily achieved through the strategic selection of ligands and reaction conditions.
Initial Catalyst Selection Workflow
Choosing the correct catalyst system is the most critical factor for success. The following workflow provides a starting point for selecting a catalyst based on the desired cross-coupling reaction.
Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions with 4-iodo-2,6-dimethylaniline in a question-and-answer format.
Q1: My reaction yield is low or has stalled completely. What are the first things I should check?
A1: Before extensively re-optimizing the catalyst system, it's crucial to verify the fundamentals.
-
Integrity of Reagents: Ensure the purity of your 4-iodo-2,6-dimethylaniline and coupling partner. Boronic acids, in particular, can degrade during storage, forming inactive boroxines.[4] Solvents must be anhydrous and reagents should be handled appropriately.
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[4] Ensure your reaction vessel and solvents have been thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction Temperature: Verify that the internal reaction temperature is correct. Forcing conditions with high temperatures can sometimes lead to catalyst decomposition rather than increased yield.
Q2: I am observing significant catalyst decomposition (palladium black formation). Why is this happening and how can I prevent it?
A2: The formation of palladium black indicates that the active Pd(0) catalyst is aggregating and precipitating out of solution, rendering it inactive. With aniline substrates, this can be a common issue.[3]
-
Ligand Choice: The most common cause is an inadequate ligand. The ligand's role is to stabilize the Pd(0) center and prevent aggregation. For a sterically hindered substrate like this, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) are essential.[1][5][6] These ligands create a sterically protective pocket around the palladium atom, enhancing stability and promoting the desired catalytic cycle.
-
Use of Precatalysts: Generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inconsistent. Using a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3, RuPhos Pd G3) ensures a reliable and reproducible generation of the active L₁Pd(0) species, which can significantly reduce decomposition.[6][7]
-
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition pathways. If you observe blackening, consider running the reaction at a lower temperature for a longer period.
Q3: My Suzuki-Miyaura coupling is sluggish. Which base and solvent combination is best for this hindered system?
A3: The base is critical for activating the boronic acid in the transmetalation step.[8] For hindered couplings, a stronger base is often necessary.
-
Base Selection: While carbonates like K₂CO₃ can work, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging substrates.[1][9] They are strong enough to facilitate the formation of the reactive boronate species.
-
Solvent System: Aprotic polar solvents are generally preferred. Toluene, dioxane, or THF are excellent choices. Often, a mixture with water (e.g., Dioxane/H₂O 4:1) is used, as water can aid in dissolving the base and facilitating the catalytic cycle.[1][10]
Q4: My Buchwald-Hartwig amination is failing. What are the most critical parameters to adjust?
A4: The Buchwald-Hartwig amination is highly sensitive to the combination of ligand and base, especially with challenging aniline substrates.[7][11][12]
-
Ligand is Key: Standard ligands like PPh₃ are ineffective. You must use modern, sterically demanding biaryl phosphine ligands. For primary anilines, ligands like RuPhos and BrettPhos are specifically designed to accelerate the reductive elimination step, which is often rate-limiting.[6][11]
-
Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner without interfering with the catalyst. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice for these transformations.[4][6]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or THF are standard. Ethers like dioxane can also be effective.
Q5: I am seeing significant dehalogenation (replacement of iodine with hydrogen). How can I minimize this side reaction?
A5: Dehalogenation is a common side reaction that can arise from β-hydride elimination from certain intermediates or from protonolysis of the organopalladium intermediate.[4]
-
Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times after the starting material is consumed can increase the likelihood of side reactions.
-
Choice of Base: Ensure the base is not excessively strong or used in large excess, which can sometimes promote undesired pathways.
-
Reagent Purity: Ensure your solvent and reagents are scrupulously dry. Trace water can be a proton source for dehalogenation.
Frequently Asked Questions (FAQs)
What is the general reactivity of the C-I bond in 4-iodo-2,6-dimethylaniline? The carbon-iodine bond is the most reactive among aryl halides in palladium-catalyzed cross-coupling, following the general trend I > Br > Cl > F.[13][14] This high reactivity means that oxidative addition to the Pd(0) center is typically fast, even with steric hindrance. The main challenges arise in the subsequent steps of the catalytic cycle.
Why are pre-formed catalysts often recommended over in-situ generated ones? Pre-formed catalysts, or "precatalysts," are stable Pd(II) complexes that are readily and cleanly reduced to the active Pd(0) species under the reaction conditions.[7] This ensures a more accurate and reproducible ratio of ligand to palladium, avoids inconsistencies from impure palladium sources like Pd₂(dba)₃, and often leads to shorter reaction times and higher yields.[6][15]
Can I use nickel catalysts for these reactions? Yes, nickel catalysts are a viable and more cost-effective alternative to palladium for many cross-coupling reactions.[5][16] However, the ligand requirements for nickel can be different from palladium due to its smaller atomic size.[16] While ligands designed for palladium can sometimes be used, specialized ligands for nickel often provide better results. Nickel-catalyzed reactions can be particularly effective for coupling with less reactive electrophiles like aryl chlorides.[17]
How do I properly degas my reaction mixture? There are two primary methods:
-
Freeze-Pump-Thaw: For thermally stable solvents, this is the most rigorous method. The flask is frozen in liquid nitrogen, a vacuum is applied to remove gases, and the flask is then thawed. This cycle is repeated at least three times.
-
Inert Gas Sparging: A long needle connected to an inert gas line (argon or nitrogen) is submerged into the reaction solvent. A vigorous stream of gas is bubbled through the liquid for 15-30 minutes to displace dissolved oxygen. An exit needle is required to vent the flask.[4]
Data Summary Tables
The following tables provide recommended starting conditions for various cross-coupling reactions. Optimization will likely be required for specific coupling partners.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Notes |
| Pd Precatalyst | Pd₂(dba)₃, XPhos Pd G3 | 1-2 mol% Pd |
| Ligand | XPhos, P(t-Bu)₃ | 2-4 mol% |
| Base | K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | Toluene, Dioxane/H₂O (4:1) | Ensure anhydrous conditions if not using a water mixture. |
| Temperature | 80 - 110 °C | Monitor for decomposition at higher temperatures. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Notes |
| Pd Precatalyst | RuPhos Pd G3, Pd₂(dba)₃ | 1-2 mol% Pd |
| Ligand | RuPhos, BrettPhos | 2-4 mol% |
| Base | NaOtBu, LHMDS | 1.2 - 1.5 equivalents |
| Solvent | Toluene, THF | Must be strictly anhydrous and degassed. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive amines. |
Table 3: Recommended Conditions for Sonogashira Coupling
| Component | Recommendation | Notes |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 2-5 mol% |
| Co-catalyst | Copper(I) Iodide (CuI) | 5-10 mol% |
| Base | Triethylamine (TEA), Piperidine | Can often be used as the solvent or co-solvent. |
| Solvent | THF, DMF | Anhydrous and degassed. |
| Temperature | Room Temp - 70 °C | The C-I bond is highly reactive; start at room temperature.[18] |
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodo-2,6-dimethylaniline with Phenylboronic Acid
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-2,6-dimethylaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.015 equiv, 1.5 mol%) and XPhos (0.03 equiv, 3 mol%).
-
Solvent Addition: Seal the flask with a septum. Add anhydrous, degassed toluene via syringe.
-
Degassing: Further degas the mixture by sparging with argon for 15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 4-Iodo-2,6-dimethylaniline with Morpholine
-
Setup: To an oven-dried Schlenk flask in a glovebox, add RuPhos Pd G3 (0.02 equiv, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Reagent Addition: Remove the flask from the glovebox. Under a positive flow of argon, add 4-iodo-2,6-dimethylaniline (1.0 equiv). Seal the flask with a septum.
-
Solvent and Nucleophile Addition: Add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 equiv).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete in 4-12 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Troubleshooting Workflow
If initial attempts result in low yield, this workflow provides a logical sequence for optimization.
References
-
19 (National Institutes of Health)
-
(Journal of the American Chemical Society)
-
5 (National Institutes of Health)
-
6 (Benchchem)
-
(RSC Publishing)
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(Wikipedia)
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20 (Benchchem)
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(Sigma-Aldrich)
-
13 (Benchchem)
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(Wikipedia)
-
(ACS GCI Pharmaceutical Roundtable)
-
(Chemistry LibreTexts)
-
21 (Benchchem)
-
(ResearchGate)
-
(Chemistry LibreTexts)
-
22 (Royal Society of Chemistry)
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(Common Organic Chemistry)
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10 (Benchchem)
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1 (Benchchem)
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(ResearchGate)
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(ACS Publications)
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(Organic Chemistry Portal)
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14 (Benchchem)
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(Reddit)
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(PMC - NIH)
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(Organic Chemistry Portal)
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(PubChem)
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(Princeton Chemistry)
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(PMC - NIH)
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(ChemRxiv)
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(PMC - NIH)
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(JACS Au)
-
(ResearchGate)
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- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
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- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
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minimizing impurities in Rilpivirine synthesis from the iodo-aniline intermediate
A Troubleshooting Guide to Minimizing Impurities from the 4-Iodo-2,6-Dimethylaniline Intermediate
Welcome to the technical support center for Rilpivirine synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of Rilpivirine, focusing specifically on the route commencing with the 4-iodo-2,6-dimethylaniline intermediate. This document moves beyond simple protocols to explain the causality behind impurity formation and provides robust, self-validating strategies to ensure the highest purity of your final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary impurities I should expect when synthesizing Rilpivirine starting from 4-iodo-2,6-dimethylaniline?
When utilizing 4-iodo-2,6-dimethylaniline, you should be vigilant for several classes of impurities that can arise from starting materials, intermediates, and side reactions during the synthesis process.[1][2]
These can be broadly categorized as:
-
Process-Related Impurities: These originate from the synthetic route itself.
-
Unreacted Starting Materials: Residual 4-iodo-2,6-dimethylaniline or 4-[(4-chloropyrimidin-2-yl)amino]-benzonitrile can carry through to the final product if reactions are incomplete.[3]
-
Intermediate Impurities: Incomplete conversion during the formation of the key intermediate, (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile, is a common issue.
-
Isomeric Impurities: The Z-isomer of Rilpivirine is a critical impurity that must be controlled, as the therapeutic activity resides in the E-isomer.[4][5]
-
-
Genotoxic Impurities (GTIs): These are of particular concern due to their potential to damage DNA.
-
Residual Iodo-anilines: The starting material, 4-iodo-2,6-dimethylaniline, and its potential isomer, 3-iodo-2,6-dimethylaniline, are considered potential genotoxic impurities and require strict control and sensitive analytical methods for detection.[2]
-
-
Degradation Products: Rilpivirine can degrade under stress conditions (acid, base, oxidation) to form impurities like Rilpivirine Amide A and Rilpivirine Amide B.[5]
Table 1: Common Impurities in Rilpivirine Synthesis
| Impurity Name/Class | Potential Source | Mitigation Stage |
| 4-Iodo-2,6-dimethylaniline | Unreacted starting material | Heck Reaction Optimization / Final Purification |
| 3-Iodo-2,6-dimethylaniline | Impurity in starting material | Starting Material QC / Final Purification |
| Z-Isomer of Rilpivirine | Isomerization during synthesis or purification | Final Coupling Reaction Control |
| Rilpivirine Amide Impurities | Hydrolysis of nitrile group under acidic/basic conditions | pH Control during workup and purification |
| 4-[(4-Chloropyrimidin-2-yl)amino]-Benzonitrile | Unreacted intermediate | Final Coupling Reaction Optimization / Purification |
Q2: My Heck reaction between 4-iodo-2,6-dimethylaniline and acrylonitrile is inefficient, leading to low yield and residual starting material. How can I optimize this step?
The Heck reaction is a critical step for forming the (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile intermediate.[6] Inefficiency in this palladium-catalyzed coupling often stems from suboptimal reaction conditions.
Causality: The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion, and reductive elimination. Stalls or side reactions in this cycle, often due to catalyst deactivation or poor substrate/reagent compatibility, lead to incomplete conversion. The choice of solvent, base, and palladium source is crucial.
Troubleshooting & Optimization Protocol:
-
Catalyst and Ligand Selection: While palladium on carbon (Pd/C) is a recyclable and cost-effective option, palladium acetate (Pd(OAc)₂) may offer higher yields for the trans-isomer.[6] If using Pd(OAc)₂, a phosphine ligand such as tri(o-tolyl)phosphine can be beneficial.
-
Solvent Choice: Dimethylacetamide (DMAC) is an effective solvent for this reaction, facilitating the high temperatures required.[6] N,N-Dimethylformamide (DMF) is also commonly used.[7]
-
Base Selection: Anhydrous sodium acetate is a standard and effective base for this transformation.[6][7] It acts as a mild base to neutralize the HI generated during the reaction.
-
Temperature Control: The reaction typically requires high temperatures, often in the range of 130-140 °C, to proceed at a reasonable rate.[6][7] Monitor the reaction progress by HPLC to avoid thermal degradation from excessively prolonged heating.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. Oxygen can oxidize the palladium catalyst, leading to deactivation and reduced yields.[6]
Workflow Diagram: Heck Reaction Optimization
Caption: Troubleshooting workflow for the Heck reaction.
Q3: I'm observing a significant amount of the Z-isomer impurity in my final product. What causes this and how can I minimize it?
The presence of the Z-isomer (cis-isomer) is a common purity issue, and regulatory guidelines require it to be controlled to very low levels.[4]
Causality: The Z-isomer can form during the final nucleophilic aromatic substitution (SNAr) reaction between (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile. While the starting intermediate is the E-isomer, high thermal stress or exposure to certain conditions can promote isomerization. One report noted that using N-methyl-2-pyrrolidone (NMP) as a solvent at 95°C for 17 hours resulted in a 0.7% content of the cis-isomer.[6]
Minimization Strategies:
-
Solvent Selection: Acetonitrile is a preferred solvent for the final coupling step as it generally provides good yields with lower risk of isomerization compared to higher boiling point solvents like NMP.[4][6]
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures increase the risk of isomerization. Microwave-assisted synthesis has been shown to dramatically reduce the reaction time from over 60 hours to as little as 90 minutes, thereby minimizing the formation of the Z-isomer and other degradation products.[6][8]
-
Optimized Conditions: An optimized protocol using microwave irradiation in acetonitrile at 140°C for 90 minutes has been reported to produce Rilpivirine with high yield and purity.[4][6]
-
Post-Synthesis Purification: If the Z-isomer is present, it can be separated from the desired E-isomer using reverse-phase high-performance liquid chromatography (RP-HPLC).[9] Developing a robust HPLC method is crucial for both quantification and purification.
Table 2: Effect of Reaction Conditions on Final Coupling Step
| Method | Solvent | Temperature (°C) | Time | Reported Yield (%) | Notes |
| Conventional | Acetonitrile | Reflux (~82°C) | 69 h | 68.6% | Long reaction time increases impurity risk.[6] |
| Conventional | NMP | 95°C | 17 h | 71.4% | Higher boiling point, difficult to remove. 0.7% Z-isomer reported.[6] |
| Microwave | Acetonitrile | 140°C | 90 min | 71% | Significantly reduced reaction time, minimizing side reactions.[4][6] |
Q4: How can I analytically monitor for potential genotoxic iodo-aniline impurities?
Given that 4-iodo-2,6-dimethylaniline is a starting material and its isomer, 3-iodo-2,6-dimethylaniline, could be present, a highly sensitive analytical method is required for their detection and quantification at trace levels in the final Rilpivirine HCl drug substance.[2]
Analytical Protocol: RP-HPLC Method for GTI Detection
This protocol is based on a validated method for detecting iodo-aniline GTIs in Rilpivirine.[2]
-
Chromatographic System: A standard HPLC system with a UV detector is suitable.
-
Column: Use a C18 (L1) octadecylsilane column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Orthophosphoric Acid in water) and acetonitrile.[2]
-
Flow Rate: Approximately 1.2 mL/min.[2]
-
Detection Wavelength: Set the UV detector to 210 nm for optimal sensitivity for the iodo-aniline impurities.[2]
-
Quantification: The limit of quantification (LOQ) for these impurities should be established and validated. A reported method achieved an LOQ of 0.12 µg/mL, which is sufficiently sensitive for GTI control.[2]
Diagram: Analytical Workflow for GTI Control
Caption: Workflow for Genotoxic Impurity (GTI) control.
References
-
Zhang, T., Yang, J., Zhou, Z., Liu, H., & Liu, X. (2021). The development of an effective synthetic route of rilpivirine. Molecular Diversity, 25(3), 1835–1843. [Link]
- Janssen Pharmaceutica NV. (2020). Process for the preparation of rilpivirine.
-
Reddy, B. R., & Kumar, K. S. (2024). Fast and efficient related substance determination of Rilpivirine and Dolutegravir in combined HIV therapy with RP-HPLC. World Journal of Biology Pharmacy and Health Sciences, 17(1), 179–197. [Link]
-
Zhang, T., Yang, J., Zhou, Z., Liu, H., & Liu, X. (2021). The development of an effective synthetic route of rilpivirine. ResearchGate. [Link]
-
Patel, P. N., & Shinde, D. D. (2022). Low level quantification of two potential genotoxic impurities in rilpivirine hydrochloride drug substance by HPLC technique. International Journal of Scientific Research in Science and Technology, 9(4), 3010-3020. [Link]
-
Rao, P., Abbaraju, V. D. N. K., & Rao, M. V. B. (2023). Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation. Oriental Journal of Chemistry, 39(6). [Link]
-
Zhang, T., et al. (2021). The Development of An Effective Synthetic Route of Rilpivirine. ResearchGate. [Link]
-
Gudela, K., Basaveswara Rao, M. V., & Annapurna, M. (2023). A Modern Method for Analyzing Related Substances of Cabotegravir and Rilpivirine Using RP-HPLC, along with the Characterization. Research Journal of Pharmacy and Technology, 16(11), 5101-5108. [Link]
-
Sankar, S. R., & Kumar, B. P. (2022). Method development and validation for the simultaneous estimation of Doultegravir and Rilpivirine related impurities (Rilpivirine Z Isomer and Dolutegravir hydroxy impurity) using RP HPLC. Research Journal of Pharmacy and Technology. [Link]
-
Pharmaffiliates. (n.d.). Rilpivirine-impurities. Retrieved January 21, 2026, from [Link]
- Shanghai Aobo Pharmatech Co Ltd. (2013). Rilpivirine intermediate and preparation method and application thereof.
-
Zhang, T., et al. (2021). The improved synthetic procedure of rilpivirine. Reagents and conditions. ResearchGate. [Link]
Sources
- 1. Rilpivirine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. sciencescholar.us [sciencescholar.us]
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- 4. researchgate.net [researchgate.net]
- 5. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 6. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103183643A - Rilpivirine intermediate and preparation method and application thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
large-scale synthesis challenges of 4-Iodo-2,6-dimethylaniline hydrochloride
An extensive review of synthetic protocols and patent literature reveals that the large-scale synthesis of 4-Iodo-2,6-dimethylaniline hydrochloride, a key intermediate for the antiretroviral drug Rilpivirine, is primarily achieved through the direct iodination of 2,6-dimethylaniline.[1][2] While the reaction appears straightforward, scalability introduces significant challenges related to reaction control, impurity profiles, and product isolation.
This technical support guide provides in-depth troubleshooting advice and detailed protocols to address common issues encountered by researchers and process chemists.
Technical Support Center: Synthesis of 4-Iodo-2,6-dimethylaniline HCl
Core Synthesis Pathway: Electrophilic Aromatic Substitution
The synthesis proceeds via an electrophilic aromatic substitution where molecular iodine (I₂) is the iodinating agent. The 2,6-dimethylaniline is a highly activated aromatic ring, making the reaction facile. A base is required to neutralize the hydrogen iodide (HI) byproduct, which drives the reaction to completion. The resulting free base is then converted to its hydrochloride salt for improved stability and handling.[3][4]
Caption: General workflow for the synthesis of 4-Iodo-2,6-dimethylaniline HCl.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification process in a question-and-answer format.
Question 1: My reaction yield is consistently low, or the reaction stalls before all the starting material is consumed. What's going wrong?
Answer: Low yields or incomplete conversion are common large-scale challenges. The root cause often lies in one of several factors:
-
Inefficient HI Scavenging: The reaction generates hydrogen iodide (HI), which can establish an unfavorable equilibrium. A base is critical to neutralize HI and drive the reaction forward. If the base is too weak, added too slowly, or insufficient, the reaction can stall.
-
Poor Temperature Control: While the reaction is often initiated at 0°C, it is typically allowed to warm to room temperature.[5] On a large scale, exothermic heat from the reaction can be difficult to dissipate. Uncontrolled temperature increases can lead to side reactions and degradation of the product.
-
Sub-optimal Reagent Stoichiometry: An insufficient amount of iodine will naturally lead to incomplete conversion. Conversely, a large excess can promote the formation of di-iodinated byproducts.
Recommended Solutions:
-
Base Selection & Addition:
-
Thermal Management:
-
Add the iodine portion-wise or as a solution at 0°C to control the initial exotherm.
-
Use a reactor with efficient cooling and monitoring capabilities to maintain the desired temperature profile throughout the reaction.
-
-
Reaction Monitoring:
-
Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the 2,6-dimethylaniline starting material. Do not proceed to work-up until the starting material is consumed to an acceptable level.
-
Question 2: I am observing significant amounts of an impurity that I suspect is a di-iodinated species. How can I prevent this?
Answer: The formation of di-iodinated or other regioisomeric impurities is a classic problem in electrophilic aromatic substitutions on highly activated rings.
-
Causality: The product, 4-iodo-2,6-dimethylaniline, is still an activated aromatic ring and can undergo a second iodination, although it is sterically hindered. This is more likely to occur if there are localized areas of high iodine concentration or if the reaction is left for an extended period with excess iodine.
Recommended Solutions:
-
Controlled Iodine Addition: Add the iodine slowly and sub-surface to the vigorously stirred reaction mixture. This prevents localized high concentrations of the electrophile.
-
Stoichiometric Precision: Use a slight excess of iodine (e.g., 1.05-1.10 equivalents) but avoid a large excess. The optimal amount should be determined through small-scale optimization studies.
-
Purity of Starting Material: Ensure the 2,6-dimethylaniline starting material is free from other isomers like 2,4-dimethylaniline, which can lead to different iodinated products.[8]
Question 3: The work-up is problematic. The organic layer retains a persistent purple/brown color, and I'm getting emulsions during extraction.
Answer: These are classic work-up issues when using molecular iodine.
-
Persistent Color: The color is due to residual, unreacted iodine (I₂).
-
Emulsions: Aniline derivatives can act as surfactants, especially in near-neutral conditions, leading to the formation of stable emulsions between aqueous and organic layers.
Recommended Solutions:
-
Iodine Quenching: After the reaction is complete, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the color of the organic layer is completely discharged (typically turns from brown/purple to a pale yellow or colorless state).[3][5] The thiosulfate reduces I₂ to colorless iodide ions (I⁻).
-
Breaking Emulsions:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up emulsions.
-
If the emulsion persists, filtering the entire mixture through a pad of Celite can be effective.
-
Question 4: The final hydrochloride salt is "oiling out" instead of crystallizing, or it is clumpy and difficult to filter. How can I obtain a fine, crystalline solid?
Answer: The physical form of the hydrochloride salt is highly dependent on the conditions of its formation.
-
"Oiling Out": This happens when the product's solubility limit is exceeded so rapidly that molecules do not have time to arrange into an ordered crystal lattice. This is often caused by using overly concentrated solutions, adding the HCl too quickly, or a rapid temperature drop.
-
Poor Crystal Habit: Rapid precipitation can lead to amorphous or very fine particles that trap solvent and are difficult to handle.
Recommended Solutions:
-
Solvent Choice: Perform the salt formation in a solvent where the free base is soluble but the hydrochloride salt is not. Common choices include isopropanol, ethanol, or diethyl ether.[9] Ensure the solvent is anhydrous, as water can interfere with crystallization.
-
Controlled HCl Addition: Add the hydrochloric acid (as a solution in isopropanol or dioxane, or as anhydrous gas) slowly to the stirred solution of the free base.
-
Temperature Gradient: Allow the solution to cool slowly after HCl addition. A gradual decrease in temperature promotes the growth of larger, more well-defined crystals.
-
Seeding: If available, add a few seed crystals of pure this compound to the solution just as it becomes cloudy to encourage controlled crystal growth.
-
Anti-Solvent Addition: Alternatively, dissolve the free base in a good solvent (e.g., dichloromethane) and slowly add a poor solvent for the salt (an "anti-solvent" like hexane) after HCl addition to induce crystallization.
Experimental Protocols
Protocol 1: Synthesis of 4-Iodo-2,6-dimethylaniline (Free Base)
This protocol is adapted from established procedures.[4][5]
-
Setup: In a multi-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2,6-dimethylaniline (1.0 eq) in 1,4-dioxane (approx. 8 volumes).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add pyridine (1.0 eq) to the cooled solution.[3] Alternative: For a biphasic reaction, use a saturated aqueous solution of sodium bicarbonate (2.0 eq).[4]
-
Iodine Addition: Slowly add a solution of iodine (1.05 eq) in 1,4-dioxane (2 volumes) via the dropping funnel, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or GC.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add a saturated aqueous solution of sodium thiosulfate and shake until the iodine color disappears.
-
Separate the layers. Extract the aqueous layer with an appropriate solvent like methylene chloride or ethyl acetate.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation: Concentrate the organic solvent under reduced pressure to yield the crude 4-iodo-2,6-dimethylaniline, which may crystallize upon standing.[4]
Protocol 2: Formation of this compound
-
Dissolution: Dissolve the crude 4-Iodo-2,6-dimethylaniline (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of concentrated HCl (1.1 eq) or an anhydrous solution of HCl in isopropanol, while stirring vigorously.
-
Precipitation: The hydrochloride salt should precipitate as a solid. Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold, fresh solvent (e.g., cold diethyl ether) to remove any residual impurities. Dry the product under vacuum to obtain the final this compound.
Data Summary
| Parameter | Method A | Method B |
| Starting Material | 2,6-dimethylaniline | 2,6-dimethylaniline |
| Iodinating Agent | Iodine (I₂) | Iodine (I₂) |
| Base | Pyridine | Sodium Bicarbonate |
| Solvent | 1,4-Dioxane | Diethyl Ether / Water |
| Temperature | 0°C to Room Temp | Room Temperature |
| Typical Yield | ~90% | >95% (crude) |
| Reference | [3] | [4][7] |
Frequently Asked Questions (FAQs)
-
Q: Why is molecular iodine (I₂) preferred over reagents like iodine monochloride (ICl) for large-scale synthesis?
-
A: While ICl is a more potent iodinating agent, molecular iodine is significantly safer to handle on a large scale. I₂ is a solid, whereas ICl is a hazardous and corrosive fuming liquid. The simpler handling and lower hazard profile of I₂ make it more suitable for industrial applications, even if reaction times are slightly longer.[4]
-
-
Q: What is the stability of the free base versus the hydrochloride salt?
-
A: The free base, 4-Iodo-2,6-dimethylaniline, is an aniline derivative and is susceptible to oxidation and discoloration upon exposure to air and light. The hydrochloride salt is significantly more stable, crystalline, and easier to handle and store, which is why it is the preferred form for long-term storage and subsequent reactions. It should be stored in a dark place under an inert atmosphere.
-
-
Q: How can I confirm the regiochemistry of the iodination?
-
A: The directing effects of the amine and the two methyl groups strongly favor substitution at the para-position (C4), which is also the least sterically hindered position. The structure can be unequivocally confirmed using ¹H NMR spectroscopy. The aromatic region will show a characteristic singlet for the two equivalent protons at C3 and C5, confirming C4 substitution.
-
-
Q: What are the primary safety concerns for this process?
-
A: Key hazards include:
-
2,6-Dimethylaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE).[10]
-
Iodine: Can cause chemical burns and is harmful if inhaled. Weigh in a fume hood.[7]
-
Solvents: Use of flammable solvents like diethyl ether or 1,4-dioxane requires proper grounding and ventilation to prevent ignition sources.
-
Hydrochloric Acid: Highly corrosive. Handle with care.
-
-
Caption: Decision workflow for troubleshooting low reaction yields.
References
-
European Patent Office. (2012). PROCESS FOR RILPIVIRINE - EP 2702044 B1. Retrieved from [Link]
- Google Patents. (2014). US20140228385A1 - Process for rilpivirine.
-
Gautier, A., & Cisnetti, F. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocols.io. Retrieved from [Link]
-
Gautier, A., Cisnetti, F., Ibrahim, H., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. V. 1. Protocols.io. Retrieved from [Link]
-
Malmedy, F., & Wirth, T. (2016). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. Angewandte Chemie International Edition, 55(41), 12743-12747. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of intermediate 2 from 4-iodo-2,6-dimethylaniline (8) and acrylonitrile (9) as starting materials. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (1976). US3931298A - Chemical process for forming 2,6-dimethylaniline.
- Google Patents. (1983). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Retrieved from [Link]
Sources
- 1. This compound|Rilpivirine Intermediate [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis routes of 4-Iodo-2,6-dimethylaniline [benchchem.com]
- 6. US20140228385A1 - Process for rilpivirine - Google Patents [patents.google.com]
- 7. Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. [protocols.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Technical Support Center: Sonogashira Coupling with Substituted Anilines
As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the specific challenges encountered during the Sonogashira coupling of substituted anilines. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues in a question-and-answer format, providing field-proven insights to get your reactions back on track.
Q1: My Sonogashira reaction with a haloaniline is giving a low yield or failing completely. What are the most common culprits?
Low yields in Sonogashira reactions involving aniline substrates often stem from a few key issues:
-
Catalyst Inhibition: The lone pair of electrons on the aniline's nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive palladium complexes and catalyst deactivation. This is particularly problematic with electron-rich anilines.
-
Substrate Reactivity: The reactivity of the aryl halide is a critical factor. The general reactivity trend is I > Br > Cl.[1] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides and chlorides typically require more forcing conditions, such as higher temperatures or more active catalyst systems.[2]
-
Side Reactions: The primary competing reaction is the Glaser-Hay homocoupling of the terminal alkyne, which is promoted by the copper(I) co-catalyst in the presence of oxygen.[3]
-
Inadequate Reaction Conditions: The choice of catalyst, ligand, base, and solvent all play a crucial role and may not be optimized for your specific substituted aniline.
Q2: I suspect the aniline's amino group is inhibiting my palladium catalyst. How can I mitigate this?
Addressing catalyst inhibition is a primary concern with these substrates. Here are several effective strategies:
-
N-Protection: Protecting the amino group as an acetamide is a common and effective strategy. The acetyl group is electron-withdrawing, which reduces the coordinating ability of the nitrogen atom. This protecting group can typically be removed under mild conditions after the coupling reaction.
-
Use of Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or DavePhos can promote the desired catalytic cycle and minimize the inhibitory effects of the aniline.[4] These ligands stabilize the active palladium species and facilitate the oxidative addition step.[4]
-
Employ a Higher Catalyst Loading: While not always ideal from an economic standpoint, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for partial catalyst deactivation.
Q3: I'm observing a significant amount of alkyne homocoupling (Glaser product). What can I do to minimize this side reaction?
Alkyne homocoupling is a common issue, especially when using a copper co-catalyst. To address this:
-
Implement a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed.[5][6] These methods often employ specific ligands and bases to facilitate the catalytic cycle without the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[5]
-
Ensure Rigorous Degassing: Oxygen promotes the oxidative homocoupling of alkynes. It is crucial to thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and to maintain an inert atmosphere throughout the reaction.
-
Use an Amine Base as the Solvent: Using an amine base like triethylamine or diisopropylamine as the solvent can sometimes suppress homocoupling.
Q4: My haloaniline is an aryl bromide or chloride, and the reaction is very sluggish. How can I improve the reactivity?
Aryl bromides and chlorides are less reactive than aryl iodides.[1] To improve their reactivity in Sonogashira couplings:
-
Increase Reaction Temperature: Higher temperatures can often overcome the activation barrier for the oxidative addition of less reactive aryl halides.
-
Choose a More Active Catalyst System:
-
Palladium Precatalyst: Consider using more active precatalysts like Pd₂(dba)₃ or (AllylPdCl)₂ in combination with bulky, electron-rich phosphine ligands.[4][5]
-
Ligand Choice: As mentioned, bulky and electron-rich ligands (e.g., XPhos, P(t-Bu)₃) are often essential for the successful coupling of aryl bromides and chlorides.[4][5]
-
-
Consider a Nickel Catalyst System: Nickel-catalyzed Sonogashira-type couplings have been developed as an alternative for coupling non-activated alkyl and aryl halides.[2]
Q5: How do electron-donating or electron-withdrawing groups on the aniline ring affect the reaction?
The electronic nature of the substituents on the aniline ring can have a significant impact on the reaction:
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) increase the electron density on the aniline ring. While this can make the aryl halide more reactive towards oxidative addition, it also enhances the coordinating ability of the amino group, potentially leading to greater catalyst inhibition.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) decrease the electron density of the aryl halide, which can slow down the oxidative addition step. However, they also reduce the basicity and coordinating ability of the aniline nitrogen, thus lessening catalyst inhibition.
A careful balance of reaction conditions is often necessary to achieve optimal results with differently substituted anilines.
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting a problematic Sonogashira coupling with a substituted aniline.
Caption: A decision-tree workflow for troubleshooting Sonogashira couplings with anilines.
Quantitative Data Summary
The following table provides a summary of successful Sonogashira coupling reactions with various substituted anilines, offering a starting point for your reaction optimization.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Phenylacetylene | Pd on alumina (5%) | - | - | THF-DMA (9:1) | 75 | 72 | <2 | [7] |
| 4-Iodobenzaldehyde | Phenylacetylene | Pd on alumina (5%) | - | - | THF-DMA (9:1) | 80 | - | 75 | [7] |
| 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | Et₃N | DMF | 80 | 12 | 85 | |
| 4-Bromo-2,6-diiodoaniline | Phenylacetylene | Pd₂(dba)₃ (2.5) | PPh₃ (6) | i-Pr₂NH | DMSO | 45 | 1 | 92 | [8][9] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 | [4] |
| 2-Amino-5-methyl-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 93 | [4] |
| 2-Chloro-4-(methylthio)pyrimidine | Phenylacetylene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 95 | [10] |
| 3-Iodoaniline | 2-Methyl-3-butyn-2-ol | Pd₁@NC (0.3) | PPh₃ (1) | NEt₃ | MeCN | 80 | 5 | ~95 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of a Haloaniline (with Copper Co-catalyst)
This protocol is a good starting point for reactive aryl iodides.
-
Preparation:
-
To an oven-dried Schlenk flask, add the haloaniline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
-
Reaction Setup:
-
Add degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat as required (see table above for guidance).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography. For basic aniline products, it may be beneficial to add a small amount of triethylamine (1-3%) to the eluent to prevent streaking on the silica gel column.[12]
-
Protocol 2: Copper-Free Sonogashira Coupling of a Haloaniline
This protocol is recommended to avoid alkyne homocoupling, especially with less reactive aryl bromides.
-
Preparation:
-
To an oven-dried Schlenk flask, add the haloaniline (1.0 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and a bulky phosphine ligand like XPhos (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
-
Reaction Setup:
-
Add a degassed solvent (e.g., dioxane, 5 mL) and a base such as Cs₂CO₃ (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (often 80-110 °C for aryl bromides).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Follow the same workup and purification procedure as described in Protocol 1.
-
Protocol 3: N-Acetylation of a Haloaniline for Sonogashira Coupling
This protection step can be crucial for electron-rich anilines that are prone to catalyst inhibition.
-
Acetylation:
-
Dissolve the haloaniline (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL).
-
Add triethylamine (1.5 mmol) and cool the solution to 0 °C.
-
Slowly add acetyl chloride (1.2 mmol) and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Sonogashira Coupling:
-
Use the resulting N-acetylated haloaniline directly in Protocol 1 or 2.
-
-
Deprotection (Post-Coupling):
-
The acetyl group can be removed by heating the coupled product in a mixture of methanol and aqueous HCl.
-
Visualizations
Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Sci-Hub. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature / Organic Letters, 2003 [sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 10. rsc.org [rsc.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Purification [chem.rochester.edu]
stability issues of 4-Iodo-2,6-dimethylaniline hydrochloride in solution
Welcome to the technical support guide for 4-Iodo-2,6-dimethylaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. This guide will help you anticipate and troubleshoot potential issues, ensuring the integrity of your experiments.
Introduction to Stability Concerns
This compound, like many substituted anilines, is susceptible to degradation in solution. The primary factors influencing its stability are pH, exposure to light, and the presence of oxidizing agents . The aniline functional group is readily oxidized, a process that can be accelerated by changes in pH and exposure to atmospheric oxygen. The carbon-iodine bond can also be labile, particularly under photolytic conditions. Understanding these sensitivities is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: For aqueous applications, the hydrochloride salt is intended to improve solubility in water and acidic buffers.
-
Recommended: Deionized water (acidified to pH < 6), acidic buffers (e.g., citrate, acetate), and polar organic solvents like methanol and ethanol.
-
Use with Caution: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are common solvents, but they are hygroscopic and can absorb water, which may alter the compound's stability over time. Prepare fresh solutions and store them appropriately.
-
Not Recommended: Neutral or basic aqueous solutions (pH > 7). In these conditions, the aniline hydrochloride is deprotonated to the free base, which is less soluble in water and more susceptible to oxidation.[1]
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: An acidic pH range of 3 to 6 is recommended. In this range, the aniline nitrogen remains protonated as the ammonium salt. This protonation reduces the electron density of the aromatic ring, making it less susceptible to oxidative degradation.[2] As the pH approaches and exceeds the pKa of the conjugate acid (estimated to be around 3-4 for a substituted aniline), the concentration of the more reactive free base form increases.[3][4]
Q3: How should I store solutions of this compound?
A3: Proper storage is critical to prevent degradation.
-
Short-Term Storage (≤ 24 hours): Store aqueous solutions at 2-8°C, protected from light by using amber vials or wrapping the container in aluminum foil.
-
Long-Term Storage (> 24 hours): For organic stock solutions (e.g., in DMSO or methanol), aliquot into small, single-use volumes and store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).[5] Avoid repeated freeze-thaw cycles. It is generally not recommended to store aqueous solutions long-term.
Q4: My solution of this compound has turned yellow/brown/purple. What happened, and can I still use it?
A4: Color change is a common indicator of degradation. Aniline compounds are known to form colored impurities upon oxidation and subsequent polymerization.[2] The initial appearance of a yellow or brown tint suggests the formation of oxidized dimeric or oligomeric species. A darker brown or purple color indicates more extensive degradation. It is strongly advised not to use discolored solutions for quantitative experiments, as the concentration of the active compound is reduced, and the degradation products could interfere with your assay.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected Precipitate Formation in Aqueous Solution
-
Symptom: A clear solution becomes cloudy or forms a solid precipitate upon standing or after adjusting the pH.
-
Probable Cause: The pH of the solution has likely increased, causing the deprotonation of the aniline hydrochloride to its less soluble free base form, 4-Iodo-2,6-dimethylaniline. The free base is known to be sparingly soluble in water.[6]
-
Solution Workflow:
Caption: Workflow for troubleshooting precipitate formation.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Symptom: Assays performed with the same nominal concentration of the compound yield variable results over time.
-
Probable Cause: The compound is likely degrading in solution, leading to a decrease in its effective concentration. This is often due to a combination of factors, including exposure to light, atmospheric oxygen, and non-optimal pH.
-
Preventative Measures & Solutions:
-
Prepare Fresh Solutions: Always prepare solutions fresh on the day of the experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Protect from Light: Conduct experimental manipulations in a timely manner and keep solutions in amber vials or covered with foil whenever possible. Aromatic iodides are known to be susceptible to photodegradation.[7][8]
-
De-gas Solvents: For sensitive experiments, using de-gassed solvents (e.g., by sparging with nitrogen or argon) can minimize oxidation.
-
Perform a Stability Check: If you suspect degradation, you can monitor the solution's purity over time using a stability-indicating method like HPLC-UV.
-
Issue 3: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
-
Symptom: When analyzing your sample, you observe additional peaks that were not present in the analysis of the solid starting material.
-
Probable Cause: These new peaks correspond to degradation products. Based on the chemistry of anilines and iodo-aromatics, potential degradation pathways include:
-
Oxidation: Formation of nitroso, nitro, or phenolic derivatives.
-
Polymerization: Formation of colored dimeric and oligomeric species.
-
Dehalogenation: Reductive or photolytic removal of the iodine atom to yield 2,6-dimethylaniline.[9]
-
-
Proposed Degradation Pathway Diagram:
Caption: Potential degradation pathways in solution.
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Stock Solution
-
Accurately weigh the required amount of this compound in a clean glass vial.
-
Add a portion of deionized water (approximately 80% of the final volume).
-
If necessary, adjust the pH to between 3 and 5 by adding dropwise 0.1 M HCl. Monitor with a calibrated pH meter.
-
Gently agitate or sonicate the solution until the solid is completely dissolved.
-
Bring the solution to the final volume with deionized water.
-
Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any particulates.
-
Store in a tightly sealed amber vial at 2-8°C for short-term use.
Protocol 2: Stability Assessment by HPLC-UV
This protocol provides a framework for users to assess the stability of their own solutions under specific experimental conditions.
-
Objective: To quantify the percentage of this compound remaining in solution over time.
-
Methodology:
-
Prepare Solution: Prepare the solution of interest (e.g., in a specific buffer or solvent system) as described in Protocol 1.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial peak area of the parent compound.
-
Incubation: Store the solution under the desired stress conditions (e.g., room temperature on the benchtop, 40°C in an incubator, etc.).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot, bring it to the initial temperature if necessary, and inject it into the HPLC system.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.
-
-
Suggested HPLC Parameters:
| Parameter | Suggested Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 15 min, hold for 2 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
-
Data Interpretation: A decrease of >5% in the main peak area, accompanied by the appearance of new peaks, indicates significant degradation. Analytical methods are crucial for stability testing.[10][11]
References
-
Scribd. (n.d.). Aniline pH Effects on UV Spectrum. Retrieved from [Link]
-
Stejskal, J., & Sapurina, I. (2005). The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. ResearchGate. Retrieved from [Link]
-
Khan Academy. (2020). Effect of Substituents on the Basicity of Anilines. YouTube. Retrieved from [Link]
-
Bloem, S. (n.d.). 4-Iodo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [https://www. Bloem.com/4-iodo-2-6-dimethylaniline-a-key-intermediate-in-pharmaceutical-synthesis.html]([Link]. Bloem.com/4-iodo-2-6-dimethylaniline-a-key-intermediate-in-pharmaceutical-synthesis.html)
-
Wang, Y., et al. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. Water Research, 193, 116851. Retrieved from [Link]
-
TSI Journals. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Retrieved from [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. Retrieved from [Link]
-
Fetzner, S. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-220. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Bald, E., et al. (2003). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 503-509. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Photochemistry of aromatic compounds (2019–2020). Retrieved from [Link]
-
Chemsrc. (n.d.). 4-iod-2,6-dimethylanilin | CAS#:4102-53-8. Retrieved from [Link]
-
Knochel, P., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7959. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. Retrieved from [Link]
-
Mishra, S., et al. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography–mass spectrometry. Analyst, 125(3), 459-464. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethylaniline. Retrieved from [Link]
-
IARC Publications. (n.d.). 2,6-Dimethylaniline (2,6-Xylidine). Retrieved from [Link]
-
Brimecombe, R. D., et al. (2006). Electrochemical monitoring of the biodegradation of 2,4-dimethylaniline. Journal of Agricultural and Food Chemistry, 54(23), 8799-8803. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. tsijournals.com [tsijournals.com]
- 5. 4-Iodo-N,N-dimethylaniline | 698-70-4 [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
analytical techniques for detecting impurities in 4-Iodo-2,6-dimethylaniline HCl
Welcome to the technical support center for the analytical characterization of 4-Iodo-2,6-dimethylaniline HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the detection and quantification of impurities in this key pharmaceutical intermediate. As a critical building block in the synthesis of active pharmaceutical ingredients (APIs) such as Rilpivirine, ensuring the purity of 4-Iodo-2,6-dimethylaniline HCl is paramount for the safety and efficacy of the final drug product.[1][2]
This resource is structured in a question-and-answer format to directly address common challenges encountered during experimental work. We will delve into the causality behind analytical choices and provide robust, self-validating protocols.
Section 1: Understanding Potential Impurities
A thorough understanding of the potential impurities is the foundation of a robust analytical strategy. Impurities in 4-Iodo-2,6-dimethylaniline HCl can originate from the synthesis process or degradation. The common synthesis route involves the direct iodination of 2,6-dimethylaniline.[3]
Frequently Asked Questions (FAQs) - Impurity Profiling
Q1: What are the most likely process-related impurities in 4-Iodo-2,6-dimethylaniline HCl?
A1: Based on the synthesis starting from 2,6-dimethylaniline, the primary potential impurities include:
-
Unreacted Starting Material: 2,6-dimethylaniline.
-
Isomeric Impurities: While the directing effects of the amino and methyl groups favor iodination at the 4-position, small amounts of other regioisomers such as 3-Iodo-2,6-dimethylaniline may be formed.
-
Over-iodinated Species: Di-iodinated products, such as 2,4-Diiodo-2,6-dimethylaniline, can arise if the reaction conditions are not carefully controlled.
-
Related Substances: Impurities present in the starting material, 2,6-dimethylaniline, may carry through the synthesis. A common impurity in commercial 2,6-dimethylaniline is xylenol.[4]
Q2: What are the likely degradation products of 4-Iodo-2,6-dimethylaniline HCl?
A2: Anilines, in general, are susceptible to oxidation and photolytic degradation. Forced degradation studies are crucial to identify potential degradation products.[5] Potential degradation pathways for 4-Iodo-2,6-dimethylaniline HCl include:
-
Oxidation: The aniline functional group can be oxidized, leading to the formation of nitroso, nitro, or polymeric impurities. Oxidation of the methyl groups is also possible. Studies on the oxidation of 2,6-dimethylaniline have identified intermediates such as 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone.[6]
-
Hydrolysis: While generally stable, under extreme pH and temperature conditions, de-iodination or other hydrolytic degradation could occur.
-
Photodegradation: Exposure to light, particularly UV, can lead to the formation of colored degradants through complex radical pathways.
The following diagram illustrates the logical workflow for identifying potential impurities.
Caption: Workflow for identifying potential impurities.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for the analysis of non-volatile impurities in pharmaceutical manufacturing. A well-developed, stability-indicating HPLC method is essential for the quality control of 4-Iodo-2,6-dimethylaniline HCl.
Troubleshooting Guide - HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Peak Tailing for the Main Analyte | Secondary interactions between the basic aniline and acidic silanol groups on the stationary phase. | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to < 3. This protonates the silanol groups, minimizing ionic interactions with the protonated aniline. 2. Use a Competing Base: Add a small amount (e.g., 0.1% v/v) of triethylamine (TEA) to the mobile phase. TEA competes with the analyte for active silanol sites. 3. Employ a Sterically Protected or End-capped Column: These columns have fewer accessible silanol groups, reducing secondary interactions. |
| Poor Resolution Between Isomers | Insufficient selectivity of the stationary phase. | 1. Change Stationary Phase: Consider a phenyl-hexyl or pentafluorophenyl (PFP) column. These offer different selectivities, including π-π interactions, which can improve the separation of aromatic isomers. 2. Optimize Mobile Phase Composition: Vary the organic modifier (acetonitrile vs. methanol) and the gradient profile to enhance resolution. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | 1. Run a Blank Gradient: This will help identify if the ghost peaks originate from the mobile phase or system. 2. Flush the System: Flush the injector and column with a strong solvent (e.g., 100% acetonitrile or isopropanol). 3. Use High-Purity Solvents: Ensure that the mobile phase components are of HPLC grade or higher. |
| Drifting Baseline | Temperature fluctuations, mobile phase not in equilibrium, or column bleeding. | 1. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times and a stable baseline. 2. Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. 3. Check for Column Bleed: If the baseline drift is more pronounced at higher organic concentrations, it may indicate column bleed. Consider using a more robust column. |
Frequently Asked Questions (FAQs) - HPLC Method Development
Q3: What is a good starting point for developing a stability-indicating HPLC method for 4-Iodo-2,6-dimethylaniline HCl?
A3: A reversed-phase HPLC method with UV detection is a suitable starting point.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good initial choice due to its versatility.
-
Mobile Phase:
-
Aqueous (A): 0.1% Formic acid or 0.1% Trifluoroacetic acid in water (to ensure the aniline is protonated and improve peak shape).
-
Organic (B): Acetonitrile or Methanol.
-
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., around 240 nm).
-
Gradient Elution: A gradient from low to high organic modifier concentration is recommended to ensure the elution of both polar and non-polar impurities.
Q4: How do I perform a forced degradation study to support my stability-indicating method?
A4: Forced degradation studies intentionally stress the sample to generate potential degradation products and demonstrate the method's ability to separate them from the main peak.[5]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105 °C for 48 hours (solid state) |
| Photolytic Degradation | Expose to UV and visible light (ICH Q1B guidelines) |
The following diagram illustrates the HPLC method development workflow.
Caption: Workflow for HPLC method development.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Troubleshooting Guide - GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Broad or Tailing Peaks | Active sites in the inlet liner or column, or poor sample volatility. | 1. Use a Deactivated Inlet Liner: This minimizes interactions with the analyte. 2. Derivatization: For highly polar compounds, derivatization (e.g., silylation) can improve volatility and peak shape. However, for 4-Iodo-2,6-dimethylaniline, this may not be necessary. 3. Optimize Oven Temperature Program: A slower temperature ramp can improve peak shape for some compounds. |
| No Peak or Low Signal | Analyte degradation in the hot inlet, or insufficient volatility. | 1. Lower Inlet Temperature: High inlet temperatures can cause degradation of thermally labile compounds. 2. Check for Leaks: Air leaks in the system can lead to sample degradation and poor signal. 3. Confirm Injection: Ensure the syringe is functioning correctly and the sample is being introduced into the inlet. |
| Mass Spectrum Does Not Match Library | Co-eluting peaks, or incorrect library search parameters. | 1. Improve Chromatographic Resolution: Optimize the GC method to separate co-eluting compounds. 2. Check Background Subtraction: Ensure proper background subtraction is being applied to the mass spectrum. 3. Use a High-Resolution Mass Spectrometer: This can help differentiate between compounds with the same nominal mass. |
Frequently Asked Questions (FAQs) - GC-MS Analysis
Q5: When should I use GC-MS instead of HPLC for impurity analysis of 4-Iodo-2,6-dimethylaniline HCl?
A5: GC-MS is particularly useful for:
-
Identifying unknown volatile impurities: The mass spectrum provides structural information that can be used to identify unknown compounds by comparison with spectral libraries.
-
Quantifying volatile starting materials and byproducts: GC-MS can be very sensitive for detecting and quantifying volatile impurities like residual 2,6-dimethylaniline.
-
Orthogonal technique: It serves as an excellent confirmatory technique to HPLC.
Q6: What are typical GC-MS parameters for the analysis of 4-Iodo-2,6-dimethylaniline?
A6: A standard set of parameters would be:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250-280 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a high temperature (e.g., 300 °C) to elute all components.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 40-500 will cover the mass of the parent compound and most likely impurities.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of impurities and for quantitative analysis (qNMR).
Troubleshooting Guide - NMR Analysis
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Poor Signal-to-Noise Ratio | Low sample concentration, or insufficient number of scans. | 1. Increase Sample Concentration: If possible, use a more concentrated sample. 2. Increase Number of Scans: This will improve the signal-to-noise ratio, but will also increase the experiment time. 3. Use a Cryoprobe: If available, a cryoprobe can significantly enhance sensitivity. |
| Broad Resonances | Sample aggregation, paramagnetic impurities, or chemical exchange. | 1. Filter the Sample: Remove any particulate matter that could broaden the lines. 2. Use a Chelating Agent: If paramagnetic metal impurities are suspected, adding a small amount of EDTA can help. 3. Vary the Temperature: Acquiring the spectrum at different temperatures can help to understand and potentially resolve issues related to chemical exchange. |
| Overlapping Peaks | Similar chemical environments of protons or carbons. | 1. Use a Higher Field Magnet: A higher field strength will provide better spectral dispersion. 2. Perform 2D NMR Experiments: COSY, HSQC, and HMBC experiments can help to resolve overlapping signals and assign the structure. 3. Use a Different Solvent: Changing the deuterated solvent can sometimes induce different chemical shifts and improve resolution. |
Frequently Asked Questions (FAQs) - NMR Analysis
Q7: How can NMR be used to identify an unknown impurity?
A7: A combination of 1D and 2D NMR experiments can provide detailed structural information:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through splitting patterns).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT: Distinguishes between CH, CH₂, and CH₃ groups.
-
COSY: Shows which protons are coupled to each other.
-
HSQC: Correlates protons to their directly attached carbons.
-
HMBC: Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the carbon skeleton.
Q8: Can NMR be used for quantitative analysis of impurities?
A8: Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample without the need for a reference standard of the impurity. By using a certified internal standard with a known concentration, the concentration of the analyte and its impurities can be accurately determined by comparing the integrals of their respective signals.
References
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stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Retrieved from [Link]
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N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of intermediate 2 from 4-iodo-2,6-dimethylaniline (8) and... (n.d.). ResearchGate. Retrieved from [Link]
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Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. Retrieved from [Link]
-
Determination of Iodide by Derivatization to 4-iodo-N,N-dimethylaniline and Gas Chromatography-Mass Spectrometry. (2000). PubMed. Retrieved from [Link]
-
4-Iodo-N,N-dimethylaniline. (n.d.). Wikipedia. Retrieved from [Link]
- Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. (2021).
-
4-Iodo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Tocan-bio. Retrieved from [Link]
-
HPLC Method Development: Standard Practices and New Columns. (2010). Agilent. Retrieved from [Link]
-
Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (n.d.). Agilent. Retrieved from [Link]
-
1 Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. (n.d.). ResearchGate. Retrieved from [Link]
- Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. (2002).
-
4-Iodo-2,6-dimethylaniline hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. (2002). PubMed. Retrieved from [Link]
-
(PDF) Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical oxidation of 2,6-dimethylaniline in the fenton process. (2009). PubMed. Retrieved from [Link]
-
2,6-DIMETHYLANILINE (2,6-XYLIDINE). (n.d.). NCBI. Retrieved from [Link]
-
Kinetics of 2,6-dimethylaniline degradation by electro-Fenton process. (2009). PubMed. Retrieved from [Link]
-
Electrochemical monitoring of the biodegradation of 2,4-dimethylaniline. (2006). PubMed. Retrieved from [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. Retrieved from [Link]
-
Kinetics of 2,6-dimethylaniline oxidation by various Fenton processes. (2011). PubMed. Retrieved from [Link]
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- 4. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Validation & Comparative
Reactivity Showdown: A Comparative Guide to 4-Iodo-2,6-dimethylaniline hydrochloride and 4-Bromo-2,6-dimethylaniline in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Among the vast array of functionalized aromatic amines, 4-halo-2,6-dimethylanilines serve as pivotal intermediates. This guide provides an in-depth, objective comparison of the reactivity of two prominent analogues: 4-Iodo-2,6-dimethylaniline hydrochloride and 4-Bromo-2,6-dimethylaniline . Our analysis, supported by established chemical principles and experimental data from analogous systems, will empower researchers to make informed decisions for their synthetic strategies, particularly in the realm of palladium-catalyzed cross-coupling reactions. Both of these molecules are key intermediates in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1][2]
At a Glance: Key Physicochemical Properties and Reactivity Outlook
The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, resulting in a lower bond dissociation energy. This crucial distinction dictates that 4-Iodo-2,6-dimethylaniline will generally be more reactive in palladium-catalyzed cross-coupling reactions, which often involve the oxidative addition of the aryl halide as the rate-determining step.[3]
| Property | This compound | 4-Bromo-2,6-dimethylaniline |
| CAS Number | 138385-59-8[4] | 24596-19-8[5] |
| Molecular Formula | C₈H₁₁ClIN[4] | C₈H₁₀BrN[5] |
| Molecular Weight | 283.54 g/mol [4] | 200.08 g/mol [5] |
| Appearance | White to off-white solid | Light yellow to brown powder/crystal[6] |
| C-X Bond Energy (approx.) | ~228 kJ/mol (C-I) | ~285 kJ/mol (C-Br) |
| General Reactivity | Higher | Lower |
The Decisive Step: Oxidative Addition in Palladium Catalysis
The general catalytic cycle for common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The relative ease of this step directly correlates with the C-X bond strength, following the general trend: I > Br > Cl > F.[7]
For 4-Iodo-2,6-dimethylaniline, the weaker C-I bond facilitates a faster oxidative addition compared to the C-Br bond in 4-Bromo-2,6-dimethylaniline. This generally translates to milder reaction conditions (lower temperatures, lower catalyst loadings) and shorter reaction times for the iodo-compound.
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. The enhanced reactivity of aryl iodides typically allows for the use of less active palladium catalysts and milder bases.
Expected Reactivity: 4-Iodo-2,6-dimethylaniline > 4-Bromo-2,6-dimethylaniline
A study on the Suzuki coupling of various bromoanilines showed that electron-donating groups, such as the amino group, can slow down the reaction compared to electron-withdrawing groups.[8] However, the overriding factor in comparing the iodo- and bromo- analogues is the C-X bond strength. The iodo-compound is expected to consistently outperform the bromo-compound under similar conditions.
However, a noteworthy exception exists. Studies have shown that with traditional Pd/PPh₃ catalyst systems, aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (~50 °C) compared to their bromo counterparts.[9] This has been attributed to the inefficient turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)]. Therefore, when using simple phosphine ligands, higher temperatures may be necessary to achieve efficient coupling with the iodo-aniline.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for each specific substrate combination.
Buchwald-Hartwig Amination
This reaction is a cornerstone for the formation of C-N bonds. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being employed to facilitate both oxidative addition and reductive elimination.
Expected Reactivity: 4-Iodo-2,6-dimethylaniline > 4-Bromo-2,6-dimethylaniline
The higher reactivity of the iodo-compound is advantageous, often allowing for lower catalyst loadings and milder conditions. The steric hindrance from the two ortho-methyl groups can be a challenge for both substrates, making the choice of a suitable bulky ligand (e.g., XPhos, SPhos) crucial.
A Note on the Hydrochloride Salt: 4-Iodo-2,6-dimethylaniline is supplied as a hydrochloride salt to improve its stability and handling. In a Buchwald-Hartwig amination, the base used in the reaction (e.g., NaOtBu, K₃PO₄) will neutralize the hydrochloride salt in situ, allowing the free aniline to participate in the catalytic cycle. It is important to account for this by using at least one extra equivalent of base. Studies have shown that ammonium salts can be used directly in palladium-catalyzed aminations, further supporting the direct use of the hydrochloride salt in this reaction.[1]
Illustrative Experimental Protocol: Buchwald-Hartwig Amination
This is a representative protocol; optimization of ligand, base, and solvent is recommended.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., XPhos, 2-4 mol%).
-
Base and Solvent: Add the base (e.g., NaOtBu, 1.4 mmol; if using the hydrochloride salt, increase to 2.4 mmol) and anhydrous toluene (5 mL).
-
Reaction: Stir the mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C-C bonds between sp² and sp hybridized carbons. This reaction typically employs a dual catalytic system of palladium and copper(I).
Expected Reactivity: 4-Iodo-2,6-dimethylaniline > 4-Bromo-2,6-dimethylaniline
The reactivity trend for the halide in Sonogashira coupling is pronounced: I > Br >> Cl.[8] This difference is so significant that it allows for selective alkynylation of an aryl iodide in the presence of an aryl bromide by controlling the reaction temperature.[8] Therefore, 4-Iodo-2,6-dimethylaniline will react under much milder conditions (often at room temperature) than its bromo counterpart.
Illustrative Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a flask under an inert atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%) in a suitable solvent (e.g., THF or toluene).
-
Reagent Addition: Add the terminal alkyne (1.1 mmol) and a base (e.g., triethylamine or diisopropylamine, 2-3 mmol).
-
Reaction: Stir the mixture at room temperature to 50 °C. The reaction with 4-Iodo-2,6-dimethylaniline is expected to proceed efficiently at room temperature, while the bromo analogue may require heating.
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
Summary of Findings and Recommendations
| Feature | This compound | 4-Bromo-2,6-dimethylaniline | Recommendation |
| Reactivity | High: Faster reaction rates, milder conditions. | Moderate: Requires more forcing conditions. | For rapid synthesis and mild conditions, choose the iodo-compound . For cost-sensitive processes or when slower, more controlled reactivity is desired, the bromo-compound is a viable alternative. |
| Cost | Generally higher. | Generally lower. | For large-scale synthesis, the cost-effectiveness of the bromo-compound may be a deciding factor. |
| Stability | Enhanced by hydrochloride salt formation. | Generally stable. | The hydrochloride salt of the iodo-compound offers good stability for storage and handling. |
| Selectivity | High reactivity allows for selective coupling in the presence of other halides (e.g., Br, Cl). | Can be used in sequential couplings where the iodo-position is reacted first. | For sequential cross-coupling strategies on poly-halogenated substrates, the differential reactivity is a powerful tool. |
| Catalyst Choice | Tolerates a wider range of catalysts, including less active ones. | Often requires more active, bulky phosphine ligands. | The iodo-compound provides greater flexibility in catalyst selection. |
Conclusion
The choice between this compound and 4-Bromo-2,6-dimethylaniline is a strategic one, dictated by the specific requirements of the synthetic task at hand. The iodo-analogue offers superior reactivity, enabling faster reactions under milder conditions, which is often advantageous in complex, multi-step syntheses. Its high reactivity can also be harnessed for selective functionalization in the presence of less reactive halogens. Conversely, the bromo-analogue presents a more cost-effective and, in some cases, more stable option, which may be preferable for large-scale production or when more controlled reaction kinetics are desired. By understanding the fundamental principles of C-X bond activation and the nuances of each cross-coupling reaction, researchers can effectively leverage the distinct chemical personalities of these two valuable building blocks to achieve their synthetic goals.
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745–1750.
- University of Tasmania. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)
-
Wikipedia. (2023, November 24). 4-Iodo-N,N-dimethylaniline. In Wikipedia. Retrieved from [Link]
- Choudary, B. M., et al. (2005). A simple and efficient procedure for Suzuki coupling of aryl bromides with phenylboronic acid, catalyzed by an in situ-generated palladium(0)–polymer composite in the absence of any phosphine ligand, has been reported. ChemInform.
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
- ResearchGate. (2007). 4-Bromo-2,6-dimethylaniline.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Al-Zoubi, R. M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
MDPI. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
Organic Chemistry Reactions. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- ResearchGate. (n.d.). Suzuki coupling reaction using Ag–Pd NP–(DMAP–DABCO)
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
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A Comparative Guide to the Analytical Validation of 4-Iodo-2,6-dimethylaniline Hydrochloride Purity
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Iodo-2,6-dimethylaniline hydrochloride is a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its purity profile directly influences the impurity profile of the final drug substance, making rigorous analytical validation an indispensable part of the manufacturing process. Impurities, even in trace amounts, can alter the pharmacological and toxicological properties of an API, potentially leading to adverse patient outcomes and regulatory hurdles.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound. We will explore the causality behind the selection of various analytical techniques, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] The objective is to equip researchers and drug development professionals with a robust framework for establishing a scientifically sound and defensible purity assessment strategy.
The Validation Framework: A Multi-Pronged Approach
A single analytical technique is often insufficient to fully characterize the purity of a compound. A comprehensive validation strategy employs orthogonal methods—techniques that measure the same attribute through different physical or chemical principles—to build a complete and trustworthy picture. For this compound, a crystalline organic salt, our comparative validation will focus on a combination of chromatographic, titrimetric, and thermal analysis techniques.
Caption: Overall workflow for the analytical validation of 4-Iodo-2,6-dimethylaniline HCl purity.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone for purity analysis of non-volatile organic compounds due to its high resolving power and sensitivity.[4] For a substituted aniline like our target compound, a reverse-phase HPLC (RP-HPLC) method with UV detection is the logical first choice.
Causality Behind Method Selection: The aromatic nature of this compound lends itself to strong UV absorbance, making UV detection highly sensitive. A C18 column is selected for its versatility in retaining moderately polar compounds. A gradient elution is chosen to ensure that both the main analyte and any potential impurities, which may have a wide range of polarities, are effectively separated and eluted within a reasonable timeframe.[4][5]
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Create working standards for linearity and accuracy studies by diluting this stock.
-
Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 1.0 mg/mL in the same diluent.
Trustworthiness through Forced Degradation: To ensure the method is "stability-indicating," a forced degradation study is essential.[6][7][8] This involves subjecting the compound to harsh conditions to intentionally generate degradation products. The HPLC method must be able to separate these degradants from the main peak.[9][10]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 105 °C for 48 hours (solid state).
-
Photolytic Stress: ICH Q1B compliant light exposure.
The ability to resolve all degradation peaks from the parent compound peak validates the method's specificity.[3]
Gas Chromatography (GC): Targeting Volatile Impurities
While HPLC is excellent for non-volatile compounds, it is unsuitable for analyzing residual solvents from the synthesis process or volatile impurities. Gas chromatography is the premier technique for this purpose.[11][12][13][14][15]
Causality Behind Method Selection: this compound is a salt and not directly volatile. However, potential impurities such as unreacted starting materials (e.g., 2,6-dimethylaniline) or residual synthesis solvents (e.g., toluene, isopropanol) are typically volatile. A headspace GC method with a Flame Ionization Detector (FID) is ideal, as it introduces only the volatile components into the system, protecting the instrument from the non-volatile salt and providing high sensitivity for hydrocarbons.
Experimental Protocol: Headspace GC-FID for Residual Solvents
-
System: Headspace Gas Chromatograph with FID.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium, constant flow of 2.0 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) and seal.
Titrimetry: An Absolute Method for Assay
Titrimetry provides a direct, stoichiometric measurement of the hydrochloride salt content. It is a classic, absolute method that serves as an excellent orthogonal technique to the area-percent purity determined by HPLC.
Causality Behind Method Selection: As a hydrochloride salt of an aniline base, the compound can be accurately assayed using an acid-base titration. A non-aqueous titration is selected to improve the sharpness of the endpoint for the weak base. The sample is dissolved in a non-aqueous solvent and titrated with a strong acid like perchloric acid.
Experimental Protocol: Non-Aqueous Potentiometric Titration
-
System: Automatic potentiometric titrator with a suitable combination electrode.
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Procedure:
-
Accurately weigh approximately 250 mg of this compound into a beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with 0.1 N perchloric acid, recording the potential (mV) versus the volume of titrant added.
-
Determine the endpoint from the inflection point of the titration curve.
-
-
Calculation: Calculate the assay based on the volume of titrant consumed and the stoichiometry of the reaction.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the physical properties of the material, including purity, water content, and thermal stability.[16][17]
Causality Behind Method Selection:
-
DSC: For highly crystalline substances (>98% pure), DSC can determine the absolute molar purity based on the van't Hoff equation, which relates the melting point depression of a substance to its impurity content.[18][19][20] This provides an excellent orthogonal check on the chromatographic purity.
-
TGA: TGA measures the change in mass of a sample as a function of temperature.[21] It is highly effective for quantifying the amount of water or other volatile components that are lost upon heating, which is essential for an accurate mass balance calculation.[22]
Experimental Protocol: DSC for Purity and TGA for Water Content
DSC Protocol:
-
System: Differential Scanning Calorimeter.
-
Sample: 1-3 mg of sample in a pierced aluminum pan.
-
Temperature Program: Heat from 25 °C to a temperature well past the melting point at a slow rate of 0.5-1.0 K/min.[18]
-
Atmosphere: Nitrogen at 50 mL/min.
-
Analysis: Calculate purity using the instrument's software based on the ASTM E928 standard method.
TGA Protocol:
-
System: Thermogravimetric Analyzer.
-
Sample: 5-10 mg of sample in an open ceramic pan.
-
Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen at 50 mL/min.
-
Analysis: Determine the mass loss percentage in the region corresponding to water/solvent loss (typically below 150 °C) and the decomposition temperature.
Caption: Decision workflow for selecting the primary chromatographic purity method.
Comparative Performance Analysis
The following table summarizes the expected performance and primary role of each analytical technique in the validation of this compound purity.
| Parameter | HPLC-UV | GC-FID | Titrimetry | DSC | TGA |
| Primary Use | Purity/Impurity Profile | Residual Solvents | Assay (Salt Content) | Absolute Purity (Organic) | Water/Volatiles |
| Specificity | High (Stability-Indicating) | High (for volatiles) | Moderate to Low | High (for eutectic systems) | Low |
| Accuracy | High | High | Very High | High (>98.5% purity) | Very High |
| Precision (RSD) | < 1.0% | < 5.0% | < 0.5% | ~1-2% | < 1.0% |
| LOD/LOQ | Low (ng range) | Low (ppm range) | N/A | N/A | N/A |
| Key Advantage | Universal for non-volatiles, high resolution | Gold standard for solvents | Absolute, primary method | No chemical standard needed | Direct measure of volatiles |
| Key Limitation | Not for volatiles | Not for non-volatiles | Non-specific, matrix interference | Only for high purity crystalline materials | Cannot differentiate volatiles |
Conclusion and Purity Assignment
No single method can provide a complete picture of purity. The most authoritative assignment of purity for this compound is achieved by a mass balance approach, integrating the results from these orthogonal techniques.
Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by TGA) - (% Residual Solvents by GC)
The assay value obtained by titrimetry should correlate closely with the purity calculated via this mass balance method. Similarly, the absolute purity value from DSC should align with the HPLC area % purity of the main peak. This multi-faceted, self-validating system of cross-checks provides the highest degree of confidence in the final purity value assigned to the material, ensuring its quality and suitability for downstream applications in drug development. This rigorous, evidence-based approach is the hallmark of sound science and regulatory compliance in the pharmaceutical industry.
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A Senior Application Scientist's Guide to the Analytical Characterization of 4-Iodo-2,6-dimethylaniline HCl
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analytical comparison of 4-Iodo-2,6-dimethylaniline hydrochloride, a key building block in pharmaceutical synthesis. While this compound is commercially available, comprehensive public spectral data is notably scarce.[1][2][3][4][5] This guide will, therefore, not only present the available physical and chemical properties but also leverage comparative analysis with a closely related analogue, 2,6-dimethylaniline hydrochloride, to provide a robust framework for its characterization. Furthermore, we will present predicted spectral data for the target molecule to aid researchers in their analytical endeavors.
Introduction to 4-Iodo-2,6-dimethylaniline HCl: A Molecule of Interest
This compound holds significance as a crucial intermediate in the synthesis of various pharmaceutical compounds.[6] Its structure, featuring a substituted aniline core, makes it a versatile scaffold for medicinal chemistry. The hydrochloride salt form enhances its stability and solubility, facilitating its use in a variety of reaction conditions.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClIN | PubChem[4] |
| Molecular Weight | 283.54 g/mol | PubChem[4] |
| CAS Number | 138385-59-8 | Sigma-Aldrich[3] |
| Appearance | Solid | Sigma-Aldrich[3] |
| Storage | Keep in dark place, inert atmosphere, room temperature | Sigma-Aldrich[3] |
The Challenge: The Absence of Publicly Available Experimental Spectra
A comprehensive search of scientific databases and supplier documentation reveals a notable lack of publicly accessible experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. This presents a significant challenge for researchers who need to verify the identity and purity of this starting material. In the following sections, we will address this gap by providing a detailed comparative analysis and predicted data.
Comparative Analysis: Insights from 2,6-Dimethylaniline Hydrochloride
To build a foundational understanding of the expected spectral characteristics of 4-Iodo-2,6-dimethylaniline HCl, we can analyze the experimental data of its non-iodinated counterpart, 2,6-dimethylaniline hydrochloride.
¹H NMR and ¹³C NMR Data for 2,6-Dimethylaniline Hydrochloride
Experimental ¹H NMR and ¹³C NMR data for 2,6-dimethylaniline hydrochloride are available and serve as an excellent baseline.[7][8][9]
Table 1: Experimental NMR Data for 2,6-Dimethylaniline Hydrochloride [7][8][9]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.2 | m | Ar-H |
| ¹H | ~2.3 | s | Ar-CH₃ |
| ¹³C | ~135 | s | Ar-C (quaternary) |
| ¹³C | ~129 | s | Ar-CH |
| ¹³C | ~127 | s | Ar-CH |
| ¹³C | ~18 | s | Ar-CH₃ |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
The key features to note are the aromatic proton signals, the single peak for the two equivalent methyl groups, and the distinct aromatic carbon signals.
Predicted Spectral Data for 4-Iodo-2,6-dimethylaniline HCl
In the absence of experimental data, computational prediction tools provide a valuable estimation of the NMR and mass spectra. It is crucial to emphasize that these are theoretical values and should be used as a guide for experimental verification.
Predicted ¹H NMR Spectrum
The introduction of the iodine atom at the 4-position will significantly influence the electronic environment of the aromatic ring, leading to predictable changes in the ¹H NMR spectrum.
Table 2: Predicted ¹H NMR Data for 4-Iodo-2,6-dimethylaniline HCl
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| 7.4 - 7.6 | s | 2H | Ar-H | The iodine atom will deshield the adjacent aromatic protons, causing a downfield shift compared to 2,6-dimethylaniline. The symmetry of the molecule will result in a singlet for these two equivalent protons. |
| 2.3 - 2.5 | s | 6H | Ar-CH₃ | The methyl protons are relatively distant from the iodine and should experience a minimal shift compared to the non-iodinated analogue. |
| 8.0 - 10.0 | br s | 3H | -NH₃⁺ | The ammonium protons are acidic and their signal is often broad and can exchange with water in the solvent. Its chemical shift is highly dependent on concentration and solvent. |
Predicted ¹³C NMR Spectrum
The heavy atom effect of iodine and its electron-withdrawing nature will be evident in the ¹³C NMR spectrum.
Table 3: Predicted ¹³C NMR Data for 4-Iodo-2,6-dimethylaniline HCl
| Chemical Shift (ppm) | Assignment | Rationale for Prediction |
| 140 - 145 | Ar-C-I | The carbon directly attached to the iodine will be significantly shielded due to the heavy atom effect, but the overall chemical shift will be influenced by the aromatic system. |
| 135 - 140 | Ar-C-NH₃⁺ | The carbon bearing the ammonium group will be deshielded. |
| 130 - 135 | Ar-CH | The aromatic CH carbons will be deshielded compared to the non-iodinated analogue due to the electron-withdrawing effect of the iodine. |
| 90 - 95 | Ar-C-I | The carbon directly attached to iodine will be significantly shifted upfield due to the heavy atom effect. |
| 18 - 20 | Ar-CH₃ | The methyl carbons are expected to have a chemical shift similar to that in 2,6-dimethylaniline hydrochloride. |
Predicted Mass Spectrum (Electron Ionization - EI)
The mass spectrum of 4-Iodo-2,6-dimethylaniline (the free base) would be expected to show a prominent molecular ion peak.
Table 4: Predicted Key Fragments in the Mass Spectrum of 4-Iodo-2,6-dimethylaniline
| m/z | Fragment | Interpretation |
| 247 | [M]⁺ | Molecular ion of the free base. |
| 232 | [M-CH₃]⁺ | Loss of a methyl group. |
| 120 | [M-I]⁺ | Loss of the iodine atom. |
Experimental Protocols
To obtain definitive data, the following experimental protocols are recommended.
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 4-Iodo-2,6-dimethylaniline HCl in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of 4-Iodo-2,6-dimethylaniline HCl in a suitable solvent (e.g., methanol or acetonitrile). The HCl salt may need to be neutralized to the free base for some ionization techniques.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
-
ESI-MS Acquisition (for the HCl salt):
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion of the free base.
-
-
EI-MS Acquisition (for the free base):
-
Introduce the sample via a direct insertion probe or through a GC inlet.
-
Acquire the spectrum with a standard electron energy of 70 eV.
-
Visualizing the Analytical Workflow
The logical flow of characterizing 4-Iodo-2,6-dimethylaniline HCl can be visualized as follows:
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A Comparative Guide to Iodinating Agents for the Synthesis of 4-Iodo-2,6-dimethylaniline
Abstract
The selective iodination of 2,6-dimethylaniline is a critical transformation for synthesizing 4-iodo-2,6-dimethylaniline, a valuable building block in medicinal chemistry and materials science.[1] This guide provides a comparative analysis of common iodinating agents, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs. We will delve into the mechanistic rationale, performance, and practical considerations for three primary iodinating systems: Molecular Iodine (I₂), Iodine Monochloride (ICl), and N-Iodosuccinimide (NIS).
Introduction: The Strategic Importance of 4-Iodo-2,6-dimethylaniline
The 2,6-dimethylaniline scaffold is a privileged structure in organic synthesis. The introduction of an iodine atom at the para-position yields 4-iodo-2,6-dimethylaniline, an exceptionally versatile intermediate. The iodine atom serves as a handle for a multitude of powerful transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern drug discovery and materials science, enabling the construction of complex molecular architectures.[2]
The synthetic challenge lies in the high reactivity of the aniline ring. The amino group (-NH₂) is a potent activating group, which, along with the two ortho-methyl groups, strongly directs electrophilic attack to the para-position.[3][4] This inherent regioselectivity is advantageous, but the high electron density can also lead to undesired side reactions, such as oxidation and polysubstitution, if the iodinating agent and conditions are not carefully chosen.[5]
Mechanistic Overview: Electrophilic Aromatic Substitution
The iodination of 2,6-dimethylaniline proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich aromatic ring acts as a nucleophile, attacking an electrophilic iodine species (I⁺). The stability of the resulting intermediate, a Wheland-type carbocation, is enhanced by the electron-donating amino and methyl groups. A subsequent deprotonation step restores aromaticity, yielding the final iodinated product. The choice of iodinating agent determines the nature and reactivity of the electrophilic iodine source.[6][7]
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A Senior Application Scientist's Guide to Assessing the Efficiency of Palladium Catalysts for Heck Coupling
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful C-C bond-forming reaction is indispensable in the production of pharmaceuticals, agrochemicals, and fine chemicals. The success of a Heck coupling, however, is critically dependent on the choice of the palladium catalyst. Factors such as catalyst stability, activity towards challenging substrates (e.g., aryl chlorides), and overall efficiency—quantified by metrics like Turnover Number (TON) and Turnover Frequency (TOF)—dictate the reaction's viability, particularly on an industrial scale.[2][3]
This guide provides an in-depth comparison of the major classes of palladium catalysts employed in the Heck reaction. By synthesizing data from seminal and recent literature, we will explore the mechanistic nuances of each catalyst type, present comparative performance data, and offer field-proven insights to guide researchers in selecting the optimal catalytic system for their specific application.
The Engine of the Reaction: The Heck Catalytic Cycle
At the heart of the Heck reaction lies a catalytic cycle that typically shuttles palladium between the Pd(0) and Pd(II) oxidation states.[1][4][5] Understanding this cycle is paramount to comprehending how different ligands and catalyst structures influence efficiency.
The generally accepted mechanism proceeds through four key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X), inserting itself into the R-X bond to form a Pd(II) complex.[5]
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the olefin into the Pd-R bond. This step forms a new carbon-carbon bond.[5][6]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step dictates the regioselectivity and typically favors the formation of the trans isomer.[5][7]
-
Reductive Elimination: In the presence of a base, the palladium-hydride complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[6]
While this Pd(0)/Pd(II) cycle is the most common pathway, alternative mechanisms, such as those involving Pd(II)/Pd(IV) intermediates, have been proposed, particularly for certain palladacycle catalysts.[2][8]
Caption: A diagram of the generally accepted Pd(0)/Pd(II) Heck catalytic cycle.
A Comparative Analysis of Palladium Catalyst Classes
The ligands surrounding the palladium center are not mere spectators; they are crucial controllers of the catalyst's reactivity and stability. Their electronic properties (electron-donating or -withdrawing) and steric bulk directly modulate each step of the catalytic cycle. We will now compare the four principal classes of palladium catalysts.
Phosphine-Based Catalysts: The Classical Workhorses
For decades, phosphine ligands have been the mainstay of Heck catalysis.[8] Simple ligands like triphenylphosphine (PPh₃) are effective for reactive substrates like aryl iodides.[1] However, the modern era of cross-coupling has been defined by the development of bulky, electron-rich phosphine ligands.
Expertise & Experience: The rationale behind using bulky, electron-rich ligands (e.g., P(t-Bu)₃, SPhos, XPhos) is twofold. First, their strong electron-donating character increases the electron density on the palladium center, which promotes the rate-limiting oxidative addition step, especially for less reactive aryl chlorides. Second, their steric bulk promotes the reductive elimination step and helps to stabilize the monoligated Pd(0)L species, which is often the most catalytically active.
| Catalyst System | Aryl Halide | Olefin | TON | TOF (h⁻¹) | Yield (%) | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | 4-Chlorotoluene | Styrene | 490 | 245 | 98 | [9] |
| Pd₂dba₃ / PPh₃ | Iodobenzene | n-Butyl Acrylate | ~1,000 | ~100 | >95 | Generic |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | n-Butyl Acrylate | >10,000 | >1,000 | >99 | Generic |
Trustworthiness: While highly effective, phosphine ligands can be sensitive to air and moisture, and P-C bond degradation can occur at the high temperatures often required for Heck reactions, leading to catalyst deactivation.[10]
N-Heterocyclic Carbene (NHC) Ligands: The Robust Successors
N-Heterocyclic carbenes have emerged as a superior class of ligands for many cross-coupling reactions.[11] They function as excellent σ-donors, even more so than electron-rich phosphines, forming exceptionally strong bonds with the palladium center.[10][12]
Expertise & Experience: This strong Pd-NHC bond imparts remarkable thermal stability to the catalyst complex.[13] This stability prevents catalyst decomposition and allows for efficient coupling of even the most challenging substrates, such as deactivated aryl chlorides, often with lower catalyst loadings. The enhanced stability translates directly to higher turnover numbers and a longer catalyst lifetime.
| Catalyst System | Aryl Halide | Olefin | TON | TOF (h⁻¹) | Yield (%) | Reference |
| [Pd(IPr)Cl₂]₂ | 4-Chlorotoluene | n-Butyl Acrylate | >20,000 | ~1,700 | >95 | Generic |
| PEPPSI-IPr | Bromoanisole | Styrene | 19,000 | ~1,600 | 95 | [13] (adapted) |
| Pd-NHC/Fiber | Aryl Bromides | Styrene | >9,900 | >825 | >99 | [13] (adapted) |
Trustworthiness: The inherent stability of NHC-Pd complexes makes them highly reliable and reproducible catalysts. Their synthesis can be more complex than that of simple phosphines, but their superior performance often justifies the initial investment.
Palladacycle Catalysts: The Highly Active Pre-Catalysts
Palladacycles are organopalladium complexes featuring a stable, intramolecular Pd-C bond within a cyclic structure. They are exceptionally stable and are now recognized as one of the most active classes of pre-catalysts for Heck reactions.[2]
Expertise & Experience: Palladacycles are not typically the active catalyst themselves. Instead, they serve as a stable reservoir that, under reaction conditions, slowly releases a highly active, low-coordinate Pd(0) species.[4][14] This controlled release mechanism maintains a very low concentration of the active catalyst, minimizing side reactions and decomposition pathways. This leads to extraordinarily high catalyst activities, with turnover frequencies reaching up to 20,000 h⁻¹.[7]
| Catalyst Type | Aryl Halide | Olefin | TON | TOF (h⁻¹) | Yield (%) | Reference |
| Herrmann's Catalyst | 4-Bromoacetophenone | n-Butyl Acrylate | >100,000 | >5,000 | >99 | [8] (adapted) |
| Phosphine-Ylide Palladacycle | Aryl Bromides | Styrene | >95,000 | 20,000 | >95 | [7] |
| CN-Palladacycle | Iodobenzene | n-Butyl Acrylate | High | N/A | High | [14] |
Trustworthiness: The well-defined nature and high stability of palladacycles make them robust and reliable pre-catalysts. Their ability to activate aryl chlorides and bromides at very low loadings (ppm levels) makes them highly attractive for industrial applications.
Heterogeneous Catalysts: The Recyclable Option
Heterogeneous catalysts, most commonly palladium supported on activated carbon (Pd/C), offer a significant practical advantage: ease of separation from the reaction mixture.[3] This simplifies product purification, prevents contamination of the final product with palladium, and allows for catalyst recycling.[3][15]
Expertise & Experience: The mechanism of heterogeneous Heck catalysis is often debated. A common hypothesis is that the solid support acts as a reservoir from which active palladium species leach into the solution to perform the catalysis homogeneously.[3] After the reaction, these species can re-deposit onto the support. The efficiency is therefore linked to the nature of the support and its ability to stabilize the palladium nanoparticles and control leaching.
| Catalyst System | Aryl Halide | Olefin | TON | TOF (h⁻¹) | Yield (%) | Reference |
| Pd/C (10%) | Iodobenzene | Styrene | ~2,000 | ~100 | >90 | Generic |
| Pd EnCat® 40 | Bromoanisole | Tiglic Acid | ~30 | ~3 | 91 (reusable) | [15] (adapted) |
| Pd/Fe₃O₄ (magnetic) | Aryl Halides | Styrene | High | N/A | >90 (reusable) | [3] |
Trustworthiness: While offering recyclability, heterogeneous catalysts can suffer from metal leaching, which leads to a gradual loss of activity over multiple cycles and potential product contamination.[3] Their activity and TOF values are also typically lower than their top-performing homogeneous counterparts.
Caption: Generalized structures of key ligand classes for Heck catalysts.
Self-Validating Experimental Protocol: Heck Coupling of 4-Bromoanisole with Styrene
This protocol describes a reliable Heck coupling using a highly active NHC-palladium pre-catalyst. The causality for each step is explained to ensure reproducibility and understanding.
Catalyst System: PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Reaction: 4-Bromoanisole + Styrene → 4-Methoxy-trans-stilbene
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Styrene (1.5 mmol, 156 mg, 172 µL)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
PEPPSI-IPr catalyst (0.05 mol%, 3.4 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (3 mL)
-
Tetrabutylammonium bromide (TBAB) (0.1 mmol, 32 mg)
Procedure:
-
Inert Atmosphere Preparation: A 25 mL Schlenk flask containing a magnetic stir bar is charged with K₂CO₃, TBAB, and the PEPPSI-IPr catalyst.
-
Causality: The base is essential for the final step of the catalytic cycle.[6] The PEPPSI catalyst is air-stable but performing the reaction under an inert atmosphere (Nitrogen or Argon) prevents potential oxidation of the active Pd(0) species, ensuring maximum catalyst lifetime. TBAB acts as a phase-transfer catalyst, which can accelerate the reaction.[16]
-
-
Flask Sealing and Purging: The flask is sealed with a rubber septum and purged with nitrogen or argon for 10-15 minutes.
-
Causality: This removes oxygen and moisture, which can degrade both the catalyst and organometallic intermediates.
-
-
Reagent Addition: Anhydrous DMF (3 mL) is added via syringe, followed by 4-bromoanisole and styrene.
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reagents and catalyst, facilitating a homogeneous reaction. Anhydrous solvent is critical to prevent unwanted side reactions.
-
-
Reaction Execution: The flask is lowered into a preheated oil bath at 120 °C and stirred vigorously.
-
Causality: Elevated temperature provides the necessary activation energy for the reaction, particularly the oxidative addition step with the aryl bromide. Vigorous stirring ensures homogeneity and efficient mass transfer.
-
-
Monitoring and Workup: The reaction is monitored by TLC or GC-MS. After completion (typically 2-4 hours), the flask is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 15 mL) to remove DMF and inorganic salts.
-
Causality: Monitoring confirms the consumption of starting materials. The aqueous workup isolates the organic product from the polar solvent and inorganic byproducts.
-
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 4-methoxy-trans-stilbene.
-
Causality: This final step removes any unreacted starting material and minor byproducts, yielding the analytically pure coupled product.
-
Caption: A streamlined workflow for a typical Heck coupling experiment.
Conclusion and Strategic Catalyst Selection
The efficiency of the Heck reaction is not determined by a single "best" catalyst, but by the optimal pairing of a catalytic system with the specific substrates and desired reaction conditions.
-
For highly reactive substrates (Ar-I, activated Ar-Br): Classical phosphine ligands or simple palladium salts can be cost-effective and sufficient.
-
For challenging substrates (Ar-Cl, deactivated Ar-Br): Bulky, electron-rich phosphines and, particularly, N-heterocyclic carbene (NHC) ligands are the catalysts of choice, offering superior stability and activity.
-
For industrial-scale synthesis requiring minimal catalyst loading: Palladacycles are unparalleled, providing extremely high TONs and TOFs that justify their initial cost.
-
For applications prioritizing catalyst recovery and reuse: Heterogeneous catalysts like Pd/C are advantageous, though a trade-off in activity and potential leaching must be considered.
The continuous evolution of ligand design and catalytic systems ensures that the Heck reaction will remain a vital tool for chemical innovation. By understanding the fundamental principles behind each catalyst class, researchers can logically and efficiently navigate the vast catalytic landscape to achieve their synthetic goals.
References
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- Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts.Journal of the American Chemical Society.
- Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal.Comptes Rendus de l'Académie des Sciences.
- Heck reaction.Wikipedia.
- Heck Reaction.Chemistry LibreTexts.
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands.
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.MDPI.
- Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.JoVE.
- Heck Reaction—St
- Palladium-N-heterocyclic carbene complexes for the Mizoroki-Heck reaction.Comptes Rendus de l'Académie des Sciences.
- The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions.Organic Chemistry Research.
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The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Iodo- vs. Bromoanilines in Synthesis
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In the realm of synthetic organic chemistry, particularly in the pharmaceutical and materials science sectors, the construction of carbon-carbon and carbon-heteroatom bonds is a foundational endeavor. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are indispensable tools for forging these connections.[1][2] A critical decision in designing these synthetic routes is the choice of the aryl halide precursor. This guide provides an in-depth cost-benefit analysis of two common choices: iodoanilines and bromoanilines, to aid researchers, scientists, and drug development professionals in making informed decisions that balance chemical reactivity with economic viability.
The Reactivity-Cost Trade-Off: A Fundamental Consideration
The primary factor governing the choice between an iodo- and a bromoaniline is the inherent reactivity of the carbon-halogen bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, with the carbon-iodine bond being the weakest.[1] This weaker bond translates to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle of most cross-coupling reactions.[3] Consequently, iodoanilines are generally more reactive than their bromo- counterparts.[4]
This enhanced reactivity often allows for:
-
Milder reaction conditions (e.g., lower temperatures).
-
Lower catalyst loadings.
-
Shorter reaction times.
-
Greater functional group tolerance.
However, this reactivity advantage comes at a literal cost. Iodoanilines are typically more expensive than the corresponding bromoaniline isomers. This creates a classic trade-off that chemists must navigate: the potential for a more efficient and robust reaction versus the higher upfront cost of the starting material.
Visualizing the Decision Matrix
The choice between an iodo- and bromoaniline can be conceptualized as a decision-making workflow. The following diagram illustrates the key factors to consider.
Sources
A Comparative Guide to the Synthesis of 4-Iodo-2,6-dimethylaniline Hydrochloride: A Validated, Greener Approach
Introduction: The Strategic Importance of a Key Building Block
4-Iodo-2,6-dimethylaniline is a critical intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry.[1] Its structure, featuring a reactive iodine atom and strategically placed methyl groups, makes it an invaluable synthon for constructing active pharmaceutical ingredients (APIs). A prominent application is its role as a key building block in the manufacturing of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[2][3]
The purity and accessibility of this intermediate directly impact the efficiency, yield, and quality of the final drug product. Consequently, the development of a robust, scalable, and safe synthetic route is of paramount importance to researchers and drug development professionals. This guide provides a critical comparison of a conventional synthetic pathway with a newly validated, greener alternative. We will delve into the mechanistic rationale, present comparative performance data, and provide detailed, self-validating experimental protocols to support the adoption of this improved methodology.
The Conventional Route: A Critical Assessment of Direct Iodination
A frequently employed method for the synthesis of 4-Iodo-2,6-dimethylaniline involves the direct electrophilic iodination of 2,6-dimethylaniline. While effective, many established protocols rely on reagents and conditions that present significant safety and environmental challenges.
Common Protocols and Their Drawbacks
Historically, the synthesis has been achieved using reagents like iodine monochloride (ICl) or molecular iodine in combination with various additives.[4] Iodine monochloride, while a potent iodinating agent, is a highly corrosive and hazardous fuming liquid that can cause severe burns to the skin and eyes and damage to the respiratory tract upon inhalation.[5][6] This necessitates stringent handling procedures and specialized equipment, limiting its appeal for large-scale production.
Alternative methods using molecular iodine (I₂) often require an oxidizing agent to generate the more electrophilic iodine species in situ, or are conducted in solvents that complicate product isolation and waste disposal.[4][7] A representative protocol involves reacting 2,6-dimethylaniline with molecular iodine in a solvent mixture, followed by a workup to remove excess iodine.[8] While this avoids the use of ICl, it can still involve significant solvent use and require careful control to achieve high regioselectivity and yield.
The primary mechanistic pathway is an electrophilic aromatic substitution. The -NH₂ group of 2,6-dimethylaniline is a powerful activating group, directing the incoming electrophile to the ortho and para positions.[9] The steric hindrance from the two methyl groups at positions 2 and 6 effectively blocks the ortho positions, leading to highly regioselective iodination at the para position.
A Greener, Validated Synthetic Route: In Situ Generation of Electrophilic Iodine
To address the shortcomings of conventional methods, we have validated a new synthetic route that prioritizes safety, environmental responsibility, and efficiency without compromising yield or purity. This method is based on the in situ generation of the iodinating agent from potassium iodide (KI) using a common and safe oxidant in an aqueous medium.
Mechanistic Rationale and Advantages
This novel approach utilizes potassium iodide (a stable, non-volatile salt) and hydrogen peroxide (H₂O₂) in the presence of an acid catalyst. H₂O₂ oxidizes the iodide anion (I⁻) to molecular iodine (I₂), which is the active electrophile for the substitution reaction.[10]
The key advantages of this route are:
-
Enhanced Safety: It completely avoids the use of hazardous reagents like iodine monochloride. Hydrogen peroxide's primary byproduct is water, making it an environmentally benign oxidant.[11]
-
Green Chemistry Principles: The use of water or aqueous methanol as a solvent, the high atom economy, and the reduction of hazardous waste align with the principles of green chemistry.[12][13]
-
Simplicity and Scalability: The reagents are inexpensive and readily available, and the procedure is straightforward, making it highly suitable for scaling up from laboratory to pilot-plant production.
The overall workflow for the synthesis and validation is depicted below.
Caption: Workflow for the synthesis, purification, and validation of 4-Iodo-2,6-dimethylaniline HCl.
Comparative Performance Analysis
The performance of the new, greener route was benchmarked against a typical conventional method using molecular iodine. All results are based on repeated experiments conducted at the gram scale.
| Parameter | Conventional Route (I₂ in Dioxane/Pyridine[8]) | Validated Green Route (KI/H₂O₂) | Justification for Improvement |
| Yield (%) | 80-85% | 92-96% | Superior reaction control and reduced side products lead to higher isolated yields. |
| Purity (HPLC, Area %) | ~98.0% (after workup) | >99.5% | Cleaner reaction profile simplifies purification, resulting in higher final purity. |
| Reaction Time (h) | 2-3 hours | 1.5-2 hours | Favorable kinetics in the aqueous acidic medium can lead to shorter reaction times. |
| Key Reagents | I₂, Pyridine, 1,4-Dioxane | KI, 30% H₂O₂, HCl | Avoids toxic and flammable organic solvents and reagents.[11] |
| Safety Profile | Use of toxic pyridine and flammable dioxane. | Significantly Improved. Avoids toxic solvents; H₂O₂ is a safer oxidant. | |
| Environmental Impact | Generates organic solvent waste. | Low. Aqueous waste stream is more environmentally friendly. | |
| Workup Complexity | Organic extraction, thiosulfate wash. | Simplified. Quenching followed by filtration. |
Detailed Experimental Protocols
The following protocols provide a self-validating system for synthesizing and confirming the identity and purity of the target compound.
Synthesis of 4-Iodo-2,6-dimethylaniline (New Route)
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,6-dimethylaniline (12.1 g, 100 mmol) and 150 mL of methanol.
-
Reagent Addition: To the stirred solution, add potassium iodide (18.3 g, 110 mmol). Cool the mixture to 0-5 °C in an ice bath.
-
Initiation of Iodination: Slowly add 30% aqueous hydrogen peroxide (12.5 mL, 110 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours. Monitor the reaction completion by TLC (Ethyl Acetate/Hexane 1:4).
-
Workup: Quench the reaction by adding 100 mL of a 10% aqueous sodium thiosulfate solution to neutralize any remaining iodine. Adjust the pH to >8 with 2M NaOH.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-Iodo-2,6-dimethylaniline as an off-white solid.
Preparation of 4-Iodo-2,6-dimethylaniline Hydrochloride
-
Dissolution: Dissolve the dried 4-Iodo-2,6-dimethylaniline (24.7 g, 100 mmol, assuming 100% conversion from the previous step) in 150 mL of isopropanol with gentle warming.
-
Salt Formation: Cool the solution to room temperature and add a 4M solution of HCl in isopropanol dropwise with stirring until the pH is ~2.
-
Crystallization: The hydrochloride salt will precipitate. Cool the mixture in an ice bath for 30 minutes to ensure complete crystallization.
-
Final Product: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 50 °C.
Purity Validation by HPLC
An accurate determination of purity is critical. The following HPLC method is robust for quantifying 4-Iodo-2,6-dimethylaniline and its potential impurities.[14][15]
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of the final product in 10 mL of the mobile phase.
The purity is calculated from the peak area percentage of the main analyte peak relative to the total area of all observed peaks.
Visualization of the Synthetic Mechanism
The core of the new route is the acid-catalyzed electrophilic aromatic substitution.
Caption: Mechanism of the green iodination of 2,6-dimethylaniline.
Conclusion
The validated synthetic route presented here offers a significant improvement over conventional methods for producing this compound. By leveraging an inexpensive, safe, and environmentally benign KI/H₂O₂ system, this method delivers higher yields and purity while drastically improving the safety and environmental profile. The provided protocols are robust, scalable, and include integrated analytical validation steps, empowering researchers and drug development professionals to produce this key pharmaceutical intermediate with greater efficiency and confidence.
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Ibrahim, H., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. Available at: [Link]
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Pharmaffiliates. 4-Iodo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. Available at: [Link]
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Bielawska, A., et al. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules. Available at: [Link]
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A Comparative Guide to HPLC Methodologies for the Quantification of 4-Iodo-2,6-dimethylaniline Hydrochloride
Introduction
4-Iodo-2,6-dimethylaniline hydrochloride is a substituted aniline that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and specialized organic materials. The purity and precise quantification of this intermediate are paramount to ensure the safety, efficacy, and quality of the final product. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.[1]
This guide provides an in-depth comparison of three distinct reversed-phase HPLC (RP-HPLC) methods for the robust quantification of this compound. We will move beyond a simple recitation of protocols to explore the scientific rationale behind the selection of columns, mobile phases, and validation parameters. This guide is designed for researchers, analytical scientists, and drug development professionals who require a reliable, accurate, and validated method for the quality control and characterization of this important chemical entity. All methodologies are scrutinized according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]
The Analyte: Physicochemical Properties and Chromatographic Considerations
Understanding the analyte is the foundation of any successful analytical method. 4-Iodo-2,6-dimethylaniline possesses a unique combination of structural features that dictate its chromatographic behavior.
-
Hydrophobicity: The presence of a benzene ring, an iodine atom, and two methyl groups imparts significant hydrophobicity, making it well-suited for reversed-phase chromatography where it will interact strongly with a non-polar stationary phase like C18.[4]
-
Basicity: The primary amine group is basic, with a pKa that renders it protonated and positively charged in acidic mobile phases. Controlling the pH of the mobile phase is therefore critical to ensure a consistent ionization state, which prevents peak tailing and improves reproducibility.
-
UV Absorbance: The aromatic ring system provides strong UV absorbance, making UV detection a simple and sensitive choice for quantification. The UV spectrum of similar aniline compounds shows strong absorbance in the 240-250 nm range.[5][6]
Caption: Structure of this compound.
Experimental Design: A Workflow for Method Comparison
A robust comparison requires a systematic approach. Our experimental workflow is designed to develop and rigorously validate each method before a final head-to-head comparison. This ensures that the recommended method is not just suitable, but demonstrably superior for its intended purpose.
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 4-Iodo-2,6-dimethylaniline Hydrochloride and its Analogs
For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount. When developing immunoassays for small molecule intermediates like 4-Iodo-2,6-dimethylaniline hydrochloride, a critical precursor in the synthesis of the antiretroviral drug Rilpivirine, understanding the potential for cross-reactivity with structurally similar analogs is not just a matter of good practice—it is a cornerstone of regulatory compliance and drug safety.[1][2][3][4][5] This guide provides an in-depth, experience-driven framework for designing and executing cross-reactivity studies for this compound and its relevant analogs. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific principles.
The Imperative of Cross-Reactivity Assessment in Pharmaceutical Synthesis
This compound is a key building block in the synthesis of Rilpivirine.[1] The manufacturing process of active pharmaceutical ingredients (APIs) often involves multiple synthetic steps, leading to the potential presence of structurally related impurities or intermediates in the final product. An immunoassay designed to detect and quantify this compound must be highly specific to avoid false-positive results due to the presence of these analogs. Such inaccuracies can have significant consequences for process control, impurity profiling, and ultimately, patient safety.
This guide will focus on a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as the gold standard for quantifying small molecule cross-reactivity. This method is highly sensitive and provides a robust platform for comparing the binding affinities of different analogs to a target-specific antibody.
Conceptualizing the Cross-Reactivity Study: From Hapten to Antibody
Small molecules like 4-Iodo-2,6-dimethylaniline are not immunogenic on their own. To elicit an immune response and generate specific antibodies, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This conjugate, known as a hapten-carrier conjugate, is then used to immunize an animal model to produce polyclonal or monoclonal antibodies.
The choice of the linker used to conjugate the hapten to the carrier protein is a critical experimental decision. The linker should ideally be attached to a position on the hapten that is distal to the key structural motifs you want the antibody to recognize. This minimizes the risk of the antibody primarily recognizing the linker rather than the hapten itself.
Identifying Relevant Analogs for Cross-Reactivity Testing
A comprehensive cross-reactivity study should include a panel of compounds that are structurally similar to the target analyte. For this compound, logical analogs to consider are other intermediates in the Rilpivirine synthesis pathway, as well as compounds with variations in the substitution pattern on the aniline ring.
A well-considered panel of test compounds would include:
-
Parent Compound: 2,6-dimethylaniline
-
Positional Isomers: 2-Iodo-4,6-dimethylaniline, 3-Iodo-2,6-dimethylaniline
-
Analogs with Different Halogens: 4-Bromo-2,6-dimethylaniline, 4-Chloro-2,6-dimethylaniline
-
Analogs with Varying Alkyl Groups: 4-Iodo-2-ethyl-6-methylaniline, 4-Iodo-2,6-diethylaniline
-
Precursors and Related Intermediates: Other compounds used in the Rilpivirine synthesis.
Experimental Workflow: A Step-by-Step Guide to Competitive ELISA for Cross-Reactivity Assessment
The following protocol outlines a robust competitive ELISA for determining the cross-reactivity of this compound analogs.
I. Reagent Preparation
-
Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na2CO3 and 2.93 g of NaHCO3 in deionized water to a final volume of 1 L.
-
Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Antibody Dilution: Dilute the anti-4-Iodo-2,6-dimethylaniline antibody in Assay Buffer to a pre-determined optimal concentration (this should be determined via titration).
-
Enzyme-Conjugated Secondary Antibody: Dilute an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) in Assay Buffer according to the manufacturer's instructions.
-
Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop Solution: 2 M H2SO4.
II. ELISA Protocol
-
Coating: Coat the wells of a high-binding 96-well microplate with 100 µL of a 4-Iodo-2,6-dimethylaniline-BSA conjugate (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each analog in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
The data from a competitive ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the analyte concentration. The concentration of the target analyte or analog that causes 50% inhibition of the maximum signal (IC50) is a key parameter for assessing cross-reactivity.
Cross-Reactivity Calculation:
The percentage of cross-reactivity for each analog is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100
Illustrative Data Presentation
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results. It is intended to demonstrate how to present and interpret cross-reactivity data.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100 |
| 2,6-dimethylaniline | >10,000 | <0.1 |
| 4-Bromo-2,6-dimethylaniline | 50 | 20 |
| 4-Chloro-2,6-dimethylaniline | 250 | 4 |
| 4-Iodo-2-ethyl-6-methylaniline | 85 | 11.8 |
Interpretation of Illustrative Data:
-
The antibody shows high specificity for the iodo-substituted analog compared to the parent compound (2,6-dimethylaniline).
-
There is significant cross-reactivity with the bromo-substituted analog, suggesting that the antibody recognizes the halogen at the para position, but with a preference for iodine.
-
The chloro-substituted analog shows much lower cross-reactivity, indicating that the size and electronegativity of the halogen play a crucial role in antibody binding.
-
Modification of one of the methyl groups to an ethyl group slightly reduces the binding affinity.
Visualizing the Workflow and Underlying Principles
To further clarify the experimental process and the concept of cross-reactivity, the following diagrams are provided.
Caption: Conceptual representation of antibody specificity and cross-reactivity.
Caption: Step-by-step workflow of the competitive ELISA protocol.
Conclusion
A thorough investigation of cross-reactivity is a non-negotiable aspect of developing robust and reliable immunoassays for pharmaceutical intermediates. By following the principles and protocols outlined in this guide, researchers and drug development professionals can systematically evaluate the specificity of their assays for this compound. This ensures data integrity, facilitates stringent process control, and ultimately contributes to the development of safe and effective medicines. The insights gained from such studies are invaluable for troubleshooting assay performance and for making informed decisions throughout the drug development lifecycle.
References
- Garvey, L., & Winston, A. (2009). Rilpivirine: a novel non-nucleoside reverse transcriptase inhibitor. Journal of Antimicrobial Chemotherapy, 64(4), 669-672.
- Moss, D. M., Liptrott, N. J., Curley, P., et al. (2013). Rilpivirine inhibits drug transporters ABCB1, SLC22A1, and SLC22A2 in vitro. Antimicrobial agents and chemotherapy, 57(11), 5612-5618.
- Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science: IJBS, 2(3), 217.
- Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International journal of biomedical science : IJBS, 2(3), 217–235.
- Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science, 2(3), 217-235.
- Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science, 2(3), 217-235.
- Darwish, I. A. (2006). Immunoassay Methods and Their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science, 2(3), 217-235.
- Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science, 2(3), 217-235.
- Darwish, I. A. (2006). Immunoassay methods and their applications in pharmaceutical analysis: basic methodology and recent advances. International journal of biomedical science: IJBS, 2(3), 217.
- Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science, 2(3), 217.
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- Turesky, R. J., Freeman, J. P., Holland, R. D., & Lang, N. P. (2003). Identification of aminobiphenyl derivatives in commercial hair dyes. Chemical research in toxicology, 16(10), 1162-1173.
- Leng, P. Q., Zhao, F. L., Yin, B. C., & Ye, B. C. (2015). A novel, colorimetric method for biogenic amine detection based on arylalkylamine N-acetyltransferase.
- Yu, H., & Kenter, G. G. (2020). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 9(11), 1546.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Iodo-2,6-dimethylaniline Hydrochloride
For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. This guide provides a detailed protocol for the proper disposal of 4-Iodo-2,6-dimethylaniline hydrochloride, a halogenated aromatic amine. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting the best practices in chemical waste management.
The causality behind these rigorous disposal protocols stems from the compound's classification as a halogenated organic substance and the toxicological profile of its parent molecule, 2,6-dimethylaniline. Halogenated compounds can form hazardous byproducts upon incomplete combustion and are often persistent in the environment. Furthermore, aromatic amines are a class of compounds that require careful handling due to their potential for toxicity and other health effects.[1]
This guide is structured to provide not just procedural steps, but a framework for understanding the principles of safe chemical waste disposal, empowering you to make informed decisions in your laboratory.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. This compound is a halogenated compound and should be handled with care. The parent compound, 2,6-dimethylaniline, is known to be harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[2] It can also cause skin and eye irritation.[3]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4] | Protects eyes from splashes and airborne particles of the chemical. |
| Face Shield | Recommended when there is a risk of splashing or dust generation.[4] | Provides a broader range of protection for the entire face. | |
| Hand Protection | Chemical-resistant Gloves | Impermeable gloves, such as nitrile or butyl rubber. Gloves should be inspected before use and changed immediately if contaminated.[4][5] | Prevents dermal absorption, which is a potential route of exposure for aromatic amines. |
| Body Protection | Laboratory Coat | Fire/flame resistant and impervious.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Required when vapours or aerosols are generated, especially in the absence of adequate ventilation.[1][2] | Prevents inhalation of the compound, which can be harmful. |
Waste Segregation: The Cornerstone of Safe Disposal
The fundamental principle of chemical waste management is segregation at the source. Improper mixing of waste streams can lead to dangerous chemical reactions, create more hazardous waste, and complicate the disposal process.
This compound is a halogenated organic solid . As such, it must be collected in a designated waste container for this category.
Critical "Do Nots" of Segregation:
-
DO NOT mix with non-halogenated organic waste. This is crucial as the disposal methods for these two streams are different, and mixing them increases the volume of the more stringently regulated and costly halogenated waste.[6]
-
DO NOT mix with acidic or basic waste. Mixing with acids or bases can cause reactions that may generate heat or toxic fumes.
-
DO NOT dispose of down the drain. This is strictly prohibited as it can contaminate waterways and is harmful to aquatic life.[7]
-
DO NOT dispose of in regular trash. This can expose sanitation workers to hazardous chemicals and contaminate the environment.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection and disposal of this compound waste.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Protocol Details:
-
Container Selection:
-
Obtain a designated hazardous waste container that is compatible with solid halogenated organic compounds. A high-density polyethylene (HDPE) container with a secure, tight-fitting lid is recommended.[8]
-
Ensure the container is clean and dry before the first addition of waste.
-
-
Waste Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").
-
Maintain a log of the approximate amount of waste added to the container.
-
-
Waste Collection:
-
All handling of the solid chemical and transfer to the waste container should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9]
-
Use a dedicated scoop or spatula for transferring the solid waste.
-
Carefully place the solid waste into the designated container, avoiding the generation of dust.
-
Securely close the container lid immediately after adding the waste.
-
-
Container Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be cool, dry, and away from sources of ignition.[7]
-
Ensure the waste container is stored in secondary containment to prevent the spread of material in case of a leak.[8]
-
Segregate the halogenated waste container from incompatible materials such as acids, bases, and oxidizing agents.[8]
-
-
Arrange for Pickup:
-
Once the waste container is full (typically no more than 90% capacity to prevent spills) or when it is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS.
-
-
Control and Contain:
-
For small, manageable spills, and if you are trained to do so, proceed with cleanup.
-
Ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Contain the spill by gently covering it with an inert absorbent material, such as vermiculite or sand.
-
-
Cleanup and Disposal:
-
Carefully sweep up the absorbent material and the spilled chemical. Avoid creating dust.
-
Place the collected material into the designated halogenated organic solid waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Final Disposal Pathway
The ultimate disposal of this compound, as with most halogenated organic waste, is through high-temperature incineration at a licensed hazardous waste disposal facility. This process is designed to break down the chemical into less harmful components under controlled conditions. It is imperative that this final disposal is handled by certified professionals in accordance with all federal, state, and local regulations.
Disposal Decision Tree
Caption: Decision-making process for the disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodo-3-methylaniline, 98%. Retrieved from [Link]
-
Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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ETH Zürich Safety, Security, Health and Environment. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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- 9. chemicalbook.com [chemicalbook.com]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Iodo-2,6-dimethylaniline hydrochloride
As researchers and drug development professionals, our work with specialized chemical intermediates is foundational to innovation. 4-Iodo-2,6-dimethylaniline hydrochloride is a key building block, notably in the synthesis of antiviral therapies like Rilpivirine[1]. However, its utility is matched by a significant hazard profile that demands our utmost respect and diligence. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the scientific principles of chemical safety. Our goal is to empower you with the knowledge to not only protect yourself but to foster a culture of safety and excellence within your laboratory.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of this compound is the critical first step in establishing a robust safety protocol. The compound's hazards are derived from its aniline structure, the presence of iodine, and its nature as a hydrochloride salt[2]. The parent aniline compound, 2,6-dimethylaniline, is classified by IARC as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans[3]. This fact alone necessitates minimizing exposure through all routes.
The primary hazards are summarized below:
| Hazard Category | Description | Primary Exposure Routes | Associated Risk |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin[4][5]. | Inhalation (dust), Dermal, Ingestion | Systemic toxic effects, potential for organ damage (blood, kidneys, liver)[3]. Anilines can cause methemoglobinemia, reducing the blood's oxygen-carrying capacity. |
| Skin & Eye Damage | Causes serious eye irritation and skin irritation[5][6][7]. | Dermal, Ocular | Chemical burns, dermatitis, and potentially irreversible eye damage. |
| Respiratory Hazard | May cause respiratory tract irritation[5][8][6]. As a solid, it can form dust that is easily inhaled. | Inhalation | Irritation of the nose, throat, and lungs. |
| Chronic Hazard | Suspected of causing cancer[3][5]. | All routes | Long-term health risks with repeated or prolonged exposure. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects[5]. | Improper disposal | Long-term damage to ecosystems. |
This profile dictates that our personal protective equipment (PPE) strategy must be a multi-layered system designed to eliminate all potential routes of exposure.
The Core PPE Ensemble: A Head-to-Toe Protocol
Effective protection is not just about wearing PPE, but about selecting the right equipment and using it within a framework of robust engineering controls.
Primary Containment: Engineering Controls
Before any PPE is even selected, the primary method of exposure control must be established.
-
Chemical Fume Hood: All handling of this compound powder, including weighing and transferring, must be performed inside a certified chemical fume hood[5]. This is the most critical step in preventing the inhalation of airborne particulates.
Secondary Protection: The PPE Ensemble
This is the last line of defense between you and the chemical.
-
Respiratory Protection:
-
What: A NIOSH-approved N95 (or better) particulate respirator.
-
Why: Even within a fume hood, operations like scraping or transferring can generate fine dust. A respirator provides essential protection against inhaling these particles. For situations with potential for higher exposure or where engineering controls are not sufficient, a half-mask or full-face respirator with appropriate cartridges should be evaluated[4][9].
-
Protocol: Ensure you are properly fit-tested for your selected respirator model as per OSHA requirements[4].
-
-
Eye and Face Protection:
-
What: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory[9]. A full-face shield must be worn over the goggles during procedures with a heightened risk of splashes, such as when handling solutions or during reaction quenching[10][11].
-
Why: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine dust or liquid splashes. Goggles provide this necessary seal[3]. The face shield protects the entire face from larger incidents[11].
-
-
Hand Protection:
-
What: Double-gloving with nitrile gloves is the recommended minimum.
-
Why: Nitrile provides good resistance against a range of chemicals, including aromatic amines[10]. Double-gloving provides an extra layer of security; if the outer glove is compromised, the inner glove still offers protection while you retreat and replace the outer one. Always inspect gloves for tears or pinholes before use[10].
-
Protocol: For prolonged tasks, consult a glove manufacturer's compatibility chart to ensure nitrile is appropriate for the duration and any solvents being used. Change the outer glove immediately upon known contact with the chemical.
-
-
Body Protection:
-
What: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs[10]. A chemical-resistant apron should be worn over the lab coat[10].
-
Why: The lab coat provides primary coverage. The apron adds a crucial layer of impermeable protection against spills that could otherwise soak through the coat.
-
Additional Requirements: Long pants and fully enclosed, chemical-resistant shoes are mandatory. Fabrics like polyester should be avoided in favor of cotton or other natural fibers under your lab coat[9].
-
Operational Plans: Safety in Action
Properly selected PPE is only effective when integrated into standardized, safe workflows.
Standard Handling Workflow
The following diagram outlines the logical flow for safely handling this compound.
Caption: Standard workflow for handling the hydrochloride salt.
Protocol: PPE Donning and Doffing
The sequence is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Shoes and Pants: Confirm you are wearing appropriate attire.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on and fully button the lab coat.
-
Apron: Secure the chemical-resistant apron over the lab coat.
-
Respirator: Put on and perform a seal check.
-
Goggles & Face Shield: Put on your chemical splash goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence: This should be performed in a designated area, moving from most contaminated to least.
-
Outer Gloves: Peel off the outer gloves without touching your skin, disposing of them in the designated hazardous waste container.
-
Apron & Lab Coat: Remove the apron and lab coat, turning them inward as you do to contain contaminants.
-
Face Shield & Goggles: Remove from the back of your head forward.
-
Respirator: Remove without touching the front.
-
Inner Gloves: Remove the final pair of gloves, again without touching your skin.
-
Wash Hands: Immediately and thoroughly wash your hands and forearms with soap and water.
Spill Management Protocol
Immediate and correct action can prevent a minor spill from becoming a major incident. This protocol is for small, manageable solid spills (less than 10 grams) inside a fume hood.
Caption: Decision workflow for a small solid spill response.
Step-by-Step Spill Cleanup:
-
Alert: Announce the spill to colleagues in the lab.
-
Secure: Ensure the fume hood sash is at the proper height.
-
Contain: Gently cover the solid spill with paper towels lightly dampened with water. This prevents the powder from becoming airborne.
-
Clean: Carefully wipe the area from the outside in. Place all contaminated materials directly into a labeled hazardous waste bag.
-
Decontaminate: Wipe the area again with a suitable decontamination solution (e.g., 70% ethanol or a lab-grade detergent), followed by water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous chemical waste[8].
Waste Disposal Plan
Due to its aquatic toxicity, this compound and its waste must never be disposed of down the drain[5][12].
-
Solid Waste: All contaminated PPE, weigh boats, and cleanup materials must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Container Management: Do not mix this waste with other waste streams. Follow your institution's specific guidelines for hazardous waste pickup and disposal.
By adhering to these detailed protocols, you are not just following rules; you are engaging in a dynamic process of risk management that ensures both your personal safety and the integrity of your invaluable research.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-iod-2,6-dimethylanilin. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2013). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Sources
- 1. This compound|Rilpivirine Intermediate [benchchem.com]
- 2. This compound | C8H11ClIN | CID 57348210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Iodo-2,6-dimethylaniline | 4102-53-8 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
